molecular formula C7H10N2O B138685 6-(Methoxymethyl)pyridin-2-amine CAS No. 153959-27-4

6-(Methoxymethyl)pyridin-2-amine

Katalognummer: B138685
CAS-Nummer: 153959-27-4
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: GRNXUWKJJNYBGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. Its CAS number is 863548-33-8 . As a pyridine derivative, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Researchers utilize such amino- and methoxymethyl-functionalized heterocycles in the exploration of novel pharmaceutical compounds and biochemical probes. Specific handling and storage recommendations should be consulted for this compound to ensure stability; it is typically recommended for storage at 2-8°C in a refrigerator . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-(methoxymethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNXUWKJJNYBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 6-(Methoxymethyl)pyridin-2-amine in Medicinal Chemistry: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the 2-aminopyridine scaffold serves as a privileged motif, heavily utilized in the development of kinase inhibitors, antifungal agents, and GPCR ligands[1]. The functionalization of this core at the C6 position with a methoxymethyl group yields 6-(Methoxymethyl)pyridin-2-amine , a highly versatile building block. This technical guide provides an in-depth analysis of this compound, detailing its physicochemical profile, structural rationale in drug design, and field-proven, self-validating synthetic protocols.

Physicochemical Profiling

Understanding the baseline properties of a building block is critical for predicting its behavior in downstream synthesis and biological systems. The compound exhibits a balanced Topological Polar Surface Area (TPSA), making it highly suitable for central nervous system (CNS) and systemic drug targeting[2].

PropertyValue
Chemical Name 6-(Methoxymethyl)pyridin-2-amine
CAS Number 153959-27-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES N=1C(N)=CC=CC1COC
Topological Polar Surface Area (TPSA) 48.14 Ų
Purity Standards ≥97% (Commercial Grade)
Storage Conditions 2-8°C, sealed in a dry environment
Primary Functional Groups Primary Amine, Pyridine Ring, Aliphatic Ether

Note: Halogenated derivatives of this core, such as 5-chloro-6-(methoxymethyl)pyridin-2-amine, are also heavily utilized as critical intermediates for clinical diagnostics and advanced synthesis[3].

Structural Rationale in Drug Design

The addition of the methoxymethyl group at the C6 position of the 2-aminopyridine core is not arbitrary; it serves multiple strategic purposes in medicinal chemistry:

  • Kinase Hinge Binding & Steric Shielding: The 2-aminopyridine core is a classic hinge-binding motif. The exocyclic amine acts as a hydrogen bond donor to the kinase backbone carbonyl, while the pyridine nitrogen acts as an acceptor to the backbone amide. The C6 methoxymethyl substituent forces a specific binding conformation, creating steric bulk that prevents off-target binding to kinases with smaller ATP-binding pockets.

  • Solvent-Exposed Vectoring: The ether oxygen of the methoxymethyl group acts as a weak hydrogen bond acceptor. This allows the ligand to interact with conserved water molecules in the ribose-binding pocket of kinases or the solvent-exposed regions of target proteins.

  • Metabolic Stability: Compared to a simple methyl group (which is highly prone to CYP450-mediated benzylic oxidation), the methoxymethyl group is significantly more metabolically stable while maintaining a similar steric footprint.

KinaseBinding cluster_hinge Kinase Hinge Region cluster_ligand Ligand Core HingeNH Hinge Backbone NH HingeCO Hinge Backbone C=O PyridineN Pyridine Nitrogen (Acceptor) PyridineN->HingeNH H-Bond Methoxy Methoxymethyl Group (Ribose Pocket) PyridineN->Methoxy C6 Vector AmineNH Exocyclic Amine (Donor) AmineNH->HingeCO H-Bond AmineNH->PyridineN C2 Vector

Fig 1: Binding model of the 2-aminopyridine core interacting with a kinase hinge region.

Synthetic Methodologies & Workflows

The synthesis of 6-(methoxymethyl)pyridin-2-amine typically begins with the inexpensive starting material 6-methylpyridin-2-amine. The workflow requires orthogonal protection to prevent the primary amine from interfering with the radical bromination and subsequent nucleophilic substitution steps.

SynthWorkflow A 6-Methylpyridin-2-amine (Starting Material) B Boc Protection (Boc2O, DMAP) A->B Step 1 C Radical Bromination (NBS, AIBN) B->C Step 2 D Methoxylation (NaOMe, MeOH) C->D Step 3 E Deprotection (TFA / HCl) D->E Step 4 F 6-(Methoxymethyl)pyridin-2-amine (Target Product) E->F Final Yield

Fig 2: Four-step synthetic workflow for 6-(methoxymethyl)pyridin-2-amine from 6-methylpyridin-2-amine.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to guarantee that each chemical transformation is verified before proceeding to the next step.

Protocol A: Radical Bromination of Protected 6-Methylpyridin-2-amine

Objective: Convert tert-butyl (6-methylpyridin-2-yl)carbamate to tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate.

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 100°C) and stir for 4 hours.

  • Causality & Rationale:

    • Why PhCF₃? Trifluorotoluene is utilized as a greener, less toxic alternative to carbon tetrachloride (CCl₄) for Wohl-Ziegler radical brominations, maintaining the necessary non-polar environment to stabilize the radical intermediates.

    • Why Boc Protection? The bulky, electron-withdrawing Boc group prevents the primary amine from undergoing undesired electrophilic bromination or acting as a nucleophile in downstream steps.

  • In-Process Control (IPC) & Self-Validation: Take a 50 µL aliquot, quench with saturated aqueous Na₂S₂O₃, and extract with EtOAc. Run LC-MS. The reaction is validated when the starting material peak (

    
    ) is completely consumed and replaced by the brominated product peak (
    
    
    
    ). The presence of the characteristic 1:1 bromine isotope pattern confirms successful halogenation.
Protocol B: Methoxylation and Deprotection

Objective: Convert the brominated intermediate to the final 6-(methoxymethyl)pyridin-2-amine.

  • Methoxylation Setup: Dissolve the crude tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous methanol (0.2 M).

  • Reagent Addition: Dropwise add a solution of Sodium Methoxide (NaOMe) in MeOH (1.5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Deprotection: Concentrate the mixture in vacuo, redissolve in Dichloromethane (DCM) (0.1 M), and add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 3 hours.

  • Causality & Rationale:

    • Mechanism: The highly electrophilic bromomethyl group undergoes a rapid Sₙ2 displacement by the methoxide ion. The subsequent addition of TFA provides the acidic environment necessary to protonate the Boc carbamate, leading to the loss of isobutylene and CO₂, yielding the free primary amine.

  • In-Process Control (IPC) & Self-Validation:

    • Post-Methoxylation IPC: LC-MS must show the disappearance of the bromine isotope pattern and the appearance of

      
      .
      
    • Post-Deprotection IPC: LC-MS must show the final product mass

      
      . Final validation requires ¹H NMR: The disappearance of the massive tert-butyl singlet (~1.5 ppm) and the presence of the methoxy singlet (~3.4 ppm) definitively validate the structural integrity of the final product.
      

References

  • Title: Heterocycles substituted pyridine derivatives and antifungal agent containing thereof (US7691882B2)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-6-Methoxymethylpyridine

Identification, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

The Identity Crisis: Precision in Nomenclature

In high-throughput screening and lead optimization, ambiguity is a failure mode. A common error in database searching for this motif is confusing the target 2-amino-6-methoxymethylpyridine with its lower homolog, 2-amino-6-methoxypyridine. The physicochemical profiles of these two scaffolds differ significantly: the former contains a flexible, rotatable ether linkage (methoxymethyl), while the latter has a rigid methoxy group directly attached to the aromatic ring.

Target Molecule Verification:

  • Chemical Name: 6-(Methoxymethyl)pyridin-2-amine[1][2]

  • Common Name: 2-Amino-6-methoxymethylpyridine[2]

  • CAS Registry Number: 153959-27-4 [1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2]
  • Molecular Weight: 138.17 g/mol [1]

Physicochemical Profile
PropertyValueNote
H-Bond Donors 1 (Primary Amine)Critical for H-bond network in kinase hinge binding.
H-Bond Acceptors 3Pyridine N, Amine N, Ether O.
LogP (Predicted) ~0.6 - 0.9More polar than 2-amino-6-methylpyridine (LogP ~1.2).
pKa (Pyridine N) ~6.5 - 7.0The electron-donating amine increases basicity relative to pyridine.
Appearance Off-white to yellow solidHygroscopic tendency due to the primary amine.

Part 2: Synthetic Methodology

Route A: Radical Functionalization (The "Protect-Oxidize" Strategy)

This route utilizes the commercially available 2-amino-6-methylpyridine. Direct oxidation is avoided due to the sensitivity of the free amine; thus, a protection group strategy is employed.

Workflow Diagram:

SynthesisRouteA Start 2-Amino-6-methylpyridine (CAS 1824-81-3) Step1 Step 1: Protection (Ac2O / Pyridine) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Step 2: Radical Bromination (NBS, AIBN, CCl4/reflux) Inter1->Step2 Inter2 Bromomethyl Intermediate Step2->Inter2 Step3 Step 3: Methoxylation (NaOMe / MeOH) Inter2->Step3 End 2-Amino-6-methoxymethylpyridine (CAS 153959-27-4) Step3->End Deprotection occurs in situ or via acid hydrolysis

Figure 1: Radical functionalization pathway starting from 2-amino-6-methylpyridine.

Detailed Protocol (Route A):

  • Protection: Dissolve 2-amino-6-methylpyridine (1.0 eq) in dry pyridine. Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 4h. Pour into ice water, filter the precipitate (N-(6-methylpyridin-2-yl)acetamide).

    • Why: The free amine would quench the radical reaction and lead to complex mixtures.

  • Bromination: Suspend the protected intermediate (1.0 eq) in CCl

    
     or Trifluorotoluene (greener alternative). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq). Reflux for 2-4 hours.
    
    • Checkpoint: Monitor by TLC. Stop when the monobromo species is maximized to avoid dibromination.

  • Substitution & Deprotection: Dissolve the crude brominated intermediate in anhydrous methanol. Slowly add Sodium Methoxide (NaOMe, 3.0 eq). Reflux for 2 hours.

    • Mechanism:[3][4][5][6] The methoxide acts as a nucleophile to displace the bromide and as a base to cleave the acetyl protecting group in one pot (transamidation).

  • Purification: Concentrate, partition between water/DCM. The product is in the organic layer.[7] Purify via silica gel chromatography (EtOAc/Hexane gradient).

Route B: The Convergent Route (From 2,6-Dichloropyridine)

This route is ideal when high regioselectivity is required and radical chemistry is undesirable.

Workflow Diagram:

SynthesisRouteB Start 2,6-Dichloropyridine Step1 Step 1: Mono-amination (NH3, autoclave) Start->Step1 Inter1 2-Amino-6-chloropyridine Step1->Inter1 Step2 Step 2: Carbonylation (Pd(OAc)2, dppp, CO, MeOH) Inter1->Step2 Inter3 (6-Aminopyridin-2-yl)methanol Step2->Inter3 Ester Reduction Inter2 Methyl 6-aminopicolinate Step3 Step 3: Reduction (LiAlH4 or NaBH4/CaCl2) Step4 Step 4: Methylation (NaH, MeI) Inter3->Step4 End Target Molecule (CAS 153959-27-4) Step4->End

Figure 2: Convergent synthesis via Palladium-catalyzed carbonylation.

Part 3: Analytical Validation

Trustworthiness in synthesis comes from rigorous characterization. The following NMR signatures confirm the structure of 153959-27-4 .

NucleusFeatureExpected Shift (δ ppm, CDCl3)Diagnostic Value

H NMR
-OCH

3.40 - 3.45 (s, 3H)Singlet confirms methoxy group.[8]

H NMR
-CH

-O-
4.35 - 4.45 (s, 2H)Critical: Distinguishes from 2-amino-6-methoxypyridine (which lacks this CH

).

H NMR
-NH

4.50 - 5.00 (br s, 2H)Broad singlet, exchangeable with D

O.

H NMR
Aromatic 6.40 (d), 6.60 (d), 7.40 (t)Typical 2,6-disubstituted pyridine pattern.

Part 4: Applications in Drug Discovery

Bioisosterism & Polarity Tuning

In medicinal chemistry, the 2-amino-6-methoxymethylpyridine scaffold serves as a polar bioisostere of the 2-amino-6-methylpyridine moiety found in various kinase inhibitors.

  • Solubility: The ether oxygen introduces a hydrogen bond acceptor, improving aqueous solubility compared to the methyl analog.

  • Metabolic Stability: The methoxymethyl group blocks the benzylic position from rapid oxidation (metabolic soft spot), although the ether carbon itself can be a site of O-dealkylation.

Database Search Strategy

To find analogs or commercial suppliers, do not rely solely on the CAS number, as vendor databases often have gaps. Use the following query structures in SciFinder-n or Reaxys:

  • Substructure Search: Pyridine ring + 2-Amino group + 6-Alkoxymethyl group.[8]

  • Variable Group Search: Define the methoxy methyl as -(CH2)n-OR where n=1.

References

  • Ren, Y., et al. (2019).[7] "Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives." Organic Chemistry Frontiers, 6, 2023-2027.[7] (Cited for oxidation methodologies of methyl-pyridines).[9] [Link]

Sources

Novel Pyridine Building Blocks: Strategic Design and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA)[1][2][3]. Its prevalence stems from a unique combination of physicochemical properties: it acts as a hydrogen bond acceptor, modulates aqueous solubility, and serves as a bioisosteric replacement for other aromatic systems, all while maintaining metabolic stability[4][5]. However, the ever-present challenges of drug resistance, off-target toxicity, and the need to explore novel chemical space demand a move beyond simple pyridine scaffolds. This guide provides an in-depth exploration of the design principles, synthetic strategies, and applications of novel pyridine building blocks, offering researchers and drug development professionals a technical framework for leveraging these privileged structures in the creation of next-generation therapeutics.

The Strategic Imperative for Novel Pyridine Scaffolds

While the pyridine nucleus is found in a vast array of approved drugs for indications ranging from tuberculosis (Isoniazid) to cancer (Crizotinib) and hypertension (Nilvadipine), the innovation in drug discovery lies in the nuanced modification of this core[6][7]. The rationale for developing novel, more complex pyridine building blocks is threefold:

  • Fine-Tuning Physicochemical Properties: Simple substitutions are often insufficient to optimize a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Novel building blocks that incorporate three-dimensional features or specific functional arrays can enhance cell permeability, improve solubility, and reduce unwanted protein binding[4][5].

  • Exploring Uncharted Chemical Space: Drug discovery programs often encounter "patent cliffs" and exhausted structure-activity relationships (SAR). Annulated (fused) pyridines and those with unconventional substitution patterns provide access to new molecular architectures, enabling the identification of hits against novel biological targets or targets previously considered "undruggable."[8][9]

  • Overcoming Biological Challenges: The development of resistance to existing drugs is a critical public health issue. Novel pyridine hybrids and bioisosteres can present different binding modes to target proteins, circumventing resistance mechanisms developed against earlier generations of inhibitors[4].

Core Principles of Pyridine Building Block Design

The design of effective building blocks is a deliberate process balancing synthetic accessibility with desired biological outcomes. Key strategic considerations include bioisosterism, scaffold hopping, and strategic functionalization.

cluster_0 Design Strategies cluster_1 Desired Outcomes Bioisosterism Bioisosterism Improved_Potency Improved_Potency Bioisosterism->Improved_Potency Mimics H-bonding Enhanced_ADMET Enhanced_ADMET Bioisosterism->Enhanced_ADMET Modulates pKa, solubility Scaffold_Hopping Scaffold_Hopping Scaffold_Hopping->Improved_Potency Optimizes 3D fit Novel_IP Novel_IP Scaffold_Hopping->Novel_IP Accesses new chemical space Strategic_Functionalization Strategic_Functionalization Strategic_Functionalization->Improved_Potency Introduces key interactions Strategic_Functionalization->Enhanced_ADMET Blocks metabolic hotspots

Caption: Logical relationships in novel pyridine building block design.

Bioisosteric Replacement: This strategy involves substituting a specific atom or functional group with another that possesses similar steric and electronic properties to enhance a molecule's pharmacological profile without altering its core biological activity[10].

  • Pyridine vs. Benzene: Replacing a benzene ring with pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve water solubility, a common tactic to enhance druggability[11].

  • Pyridine vs. Benzonitrile: The pyridine nitrogen can be mimicked by a nitrile group (C-CN) on a benzene ring. This bioisosteric switch can be particularly effective in displacing "unhappy" water molecules from a binding pocket, which can improve binding affinity[12].

  • Pyridine-N-oxide vs. 2-Difluoromethylpyridine: Pyridine-N-oxides can be metabolically unstable. Replacing this moiety with the more stable 2-difluoromethylpyridine has been shown to be a successful bioisosteric strategy, maintaining or even enhancing biological activity in quorum sensing inhibitors[13].

Foundational Synthetic Methodologies

The ability to efficiently synthesize diverse and complex pyridine building blocks is paramount. Modern organic synthesis has provided a powerful toolkit, moving from classical condensation reactions to highly selective catalytic methods.

Multicomponent Reactions (MCRs) for Library Generation

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials. This approach is ideal for rapidly generating libraries of analogues for screening.

The Hantzsch Dihydropyridine Synthesis: Described in 1881, the Hantzsch synthesis is a classic and robust MCR that combines a β-ketoester, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine[14]. Its enduring utility lies in the commercial availability of diverse starting materials, allowing for the creation of polysubstituted pyridines[15].

Hantzsch_Synthesis Reactants Starting Materials DHP Dihydropyridine Intermediate Reactants->DHP [1] Condensation/Cyclization (One-Pot MCR) Ketoester β-Ketoester Aldehyde Aldehyde Ammonia Ammonia (NH3) Pyridine Novel Pyridine Building Block DHP->Pyridine [2] Oxidation

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Protocol: Hantzsch Synthesis of Dihydropyridine-Heterocycle Hybrids [15] This protocol describes the synthesis of a pyridine-quinoline hybrid, demonstrating the power of MCRs to create complex fused systems.

  • Reactant Preparation: In a round-bottom flask, combine bis-aldehyde (1 mmol), dimedone (2 mmol), and ethyl acetoacetate (2 mmol) in absolute ethanol (30 mL).

  • Initiation: Add ammonium acetate (2 mmol) to the mixture.

  • Reaction: Heat the mixture under reflux for 6 hours. Causality: The heat provides the activation energy for the multiple condensation and cyclization steps involved in the MCR.

  • Workup: Evaporate the excess solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid residue from ethanol to yield the pure dihydropyridine product. Self-Validation: The purity and structure are confirmed by melting point, NMR, and elemental analysis, as detailed in the source literature.

Modern Catalyst-Mediated Synthesis

Catalysis has revolutionized pyridine synthesis, offering milder reaction conditions, improved yields, and enhanced regioselectivity compared to classical methods.

Magnetic Nanoparticle (MNP) Catalysis: MNPs are highly effective heterogeneous catalysts due to their large surface-to-volume ratio and ease of recovery using an external magnet[4]. This simplifies purification and allows for catalyst recycling, aligning with green chemistry principles. For example, Fe3O4-based nanocatalysts have been used to synthesize polysubstituted pyridines in high yields under solvent-free conditions[16].

Transition Metal Catalysis for C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for the late-stage functionalization of complex molecules. Rhodium(III)-catalyzed C-H amidation, for instance, allows for the regioselective introduction of an amino group onto a pre-existing pyridine scaffold[17]. This method is invaluable for modifying advanced intermediates where traditional synthesis would be impractical.

Structure-Activity Relationships (SAR) and Data-Driven Design

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents. Systematic SAR studies are crucial for guiding the design of more potent and selective drug candidates.

A study on various pyridine derivatives against cancer cell lines revealed key structural determinants for activity[1][3]:

  • Activating Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance antiproliferative activity[2][3]. These groups can participate in crucial hydrogen bonding or electrostatic interactions within the target protein's active site.

  • Deactivating Groups: Conversely, substitution with halogen atoms or other bulky groups tended to decrease antiproliferative activity, potentially due to steric hindrance or unfavorable electronic effects[1][2].

Table 1: Anticancer Activity of Novel Pyridine-Thiazole Hybrids

The following data, adapted from studies on novel pyridine hybrids, illustrates the impact of substitution on cytotoxic activity against the MCF-7 breast cancer cell line.

Compound IDR1 GroupR2 GroupIC50 (µM) vs. MCF-7
3a H4-F-Ph10.11
3b H4-Cl-Ph6.13
5a CH34-F-Ph11.05
5b CH34-Cl-Ph9.87
Taxol --12.32

Data sourced from discovery studies on new pyridine heterocyclic hybrids. The IC50 values represent the concentration required to inhibit 50% of cancer cell growth.

This quantitative data clearly shows that even minor modifications, such as changing a fluorine to a chlorine atom (Compound 3a vs. 3b), can significantly improve potency, with compound 3b demonstrating superior activity to the standard-of-care chemotherapeutic, Taxol, in this assay.

Integrated Workflow for Building Block Development

The modern drug discovery pipeline requires an integrated approach where synthesis is closely coupled with physicochemical and biological profiling. This allows for rapid design-make-test-analyze (DMTA) cycles.

cluster_workflow Building Block Development Workflow A 1. Design & Synthesis (e.g., MCR, Catalysis) B 2. High-Throughput Elaboration (e.g., Suzuki, Buchwald-Hartwig) A->B Generate BBs C 3. Automated Profiling (LC-MS, NMR) B->C Create Library D 4. ADME & Biological Screening (Solubility, CYP Inhibition, Potency) C->D Characterize E 5. Data Analysis & SAR D->E Generate Data E->A Refine Design

Caption: An integrated workflow for the rapid development of lead compounds from novel pyridine building blocks.

This workflow was successfully implemented in the generation of libraries from pyridine-fused boronic ester building blocks[9]. By coupling a divergent synthesis strategy with an automated physicochemical and ADME profiling pipeline, researchers were able to quickly assess properties like lipophilicity (logD), solubility, and cytochrome P450 (CYP) inhibition across a large set of novel compounds, accelerating the identification of promising leads[3][9].

Conclusion and Future Directions

Novel pyridine building blocks represent a critical tool in the medicinal chemist's arsenal for tackling the multifaceted challenges of modern drug discovery. The strategic application of bioisosterism and scaffold hopping, enabled by efficient and selective synthetic methodologies like multicomponent reactions and advanced catalysis, allows for the creation of sophisticated molecular architectures with finely tuned properties. As demonstrated, these approaches have led to the discovery of compounds with potent biological activities across numerous disease areas, including cancer and infectious diseases[6].

The future of the field will likely focus on the integration of computational and automated synthesis platforms to more rapidly explore the vast chemical space afforded by these scaffolds. By combining predictive in silico modeling with high-throughput empirical screening, the design and validation of next-generation pyridine-based therapeutics can be achieved with greater speed and precision, ultimately accelerating the delivery of new medicines to patients in need.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar.
  • Design and synthesis of fused pyridine building blocks for automated library gener
  • Pyridine. Wikipedia.
  • Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers.
  • The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Recent advances in catalytic synthesis of pyridine derivatives | Request PDF.
  • Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. PMC - NIH.
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Functionalization Of Pyridines Research Articles - Page 1. R Discovery.
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.
  • Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles. Synfacts.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ScienceDirect.
  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
  • Pyridine-containing antibiotics approved by the FDA during the last decade.
  • Drug discovery with privileged building blocks : tactics in medicinal chemistry. Stony Brook University.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - NIH.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hep
  • | The 'ring replacement' of pyridines into benzonitriles. a, The... | Download Scientific Diagram.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

Sources

Introduction: The Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Substituted 2-Aminopyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties—including basicity for salt formation, the nitrogen's role as a hydrogen bond acceptor, and its capacity for π-π stacking—make it an exceptionally versatile motif for drug design.[2] The 2-aminopyridine moiety, in particular, is a bioisostere of aminopyrimidine and has emerged as a critical pharmacophore in numerous therapeutic areas.[3][4]

This guide focuses specifically on 6-substituted 2-aminopyridine derivatives . The strategic introduction of substituents at the C6-position provides medicinal chemists with a powerful tool to modulate a compound's steric and electronic properties. This fine-tuning is often crucial for enhancing target affinity, improving selectivity, and optimizing pharmacokinetic profiles, such as metabolic stability and solubility.[5] As we will explore, this structural class is at the forefront of research in oncology, neuroscience, and infectious diseases, demonstrating remarkable potential as highly specific modulators of complex biological systems.

Part 1: Strategic Synthesis of 6-Substituted 2-Aminopyridine Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its utility in drug discovery. The 6-substituted 2-aminopyridine core can be constructed through several robust and adaptable synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed functionalizations.

C-H Bond Functionalization

Direct C-H functionalization has become an elegant and efficient strategy in modern organic synthesis. The endocyclic nitrogen and the exocyclic amino group of the 2-aminopyridine scaffold can act as directing groups, facilitating chelation-assisted, site-selective C-H activation at the C6 position with various transition metals like palladium, rhodium, and ruthenium.[6][7] This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences and reducing waste.[7]

G cluster_main C-H Functionalization Pathway start 2-Aminopyridine Substrate metal Transition Metal Catalyst (e.g., Pd(II), Rh(III)) start->metal Coordination intermediate Chelated Metallacycle Intermediate (C-H Activation at C6) metal->intermediate C-H Cleavage reagent Coupling Partner (Aryl Halide, Alkyne, etc.) intermediate->reagent Oxidative Addition / Insertion product 6-Functionalized 2-Aminopyridine Derivative reagent->product Reductive Elimination

Caption: Directed C-H functionalization workflow for 6-substituted 2-aminopyridines.

Displacement of a 6-Methylsulfinyl Group

A powerful method for introducing a variety of polar substituents involves the nucleophilic displacement of a highly effective leaving group at the 6-position. The 6-methylsulfinyl group is particularly advantageous. The synthesis begins with the construction of a 6-thiomethyl pyridine, which is then oxidized to the corresponding sulfoxide. This sulfoxide is an excellent substrate for displacement by a wide range of nucleophiles (e.g., amines, alkoxides), yielding heavily substituted 2-aminopyridines.[5][8] This strategy is invaluable when aiming to introduce polar moieties to modulate the physical properties of a lead compound, a common challenge in medicinal chemistry.[5]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a streamlined approach to synthesizing complex molecules in a single step, enhancing efficiency and atom economy. New MCRs have been developed for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives using enaminones as key precursors under solvent-free conditions.[9] While this often controls substitution at the 3, 4, and 5 positions, careful selection of starting materials can be adapted to yield desired 6-substituted analogs.

Part 2: Diverse Biological Activities and Therapeutic Frontiers

The 6-substituted 2-aminopyridine scaffold is a privileged structure that interacts with a wide range of biological targets, leading to significant therapeutic potential across multiple disease areas.

Kinase Inhibition in Oncology and Inflammation

The most prominent application of this scaffold is in the development of protein kinase inhibitors.[10] The 2-aminopyridine core is a well-established pharmacophore that effectively targets the ATP-binding site of numerous kinases by forming key hydrogen bond interactions.[10][11]

  • Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Inhibition: Dual CDK/HDAC inhibitors are being explored for treating refractory solid tumors and hematological malignancies. Derivatives have been synthesized that show potent, nanomolar inhibitory activity against CDK9 and various HDAC isoforms.[12] The substituent at the 6-position can significantly influence the selectivity and potency against these targets.

  • p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is a critical kinase for cancer progression and immune evasion. Structure-guided design has led to the discovery of 6-aminopyridine derivatives that target a deep hydrophobic subpocket of PAK4, demonstrating potent enzymatic inhibition and effective blocking of cancer cell proliferation.[13][14]

  • Other Kinases: This scaffold has also yielded potent inhibitors of Janus kinase (JAK), Aurora kinases, and the Met kinase superfamily, which are implicated in various cancers and inflammatory diseases.[10]

Derivative Class Target Kinase Reported Activity (IC₅₀) Therapeutic Area Reference
2-Aminopyridine-basedCDK965.0 nMOncology[12]
2-Aminopyridine-basedHDAC640.0 nMOncology[12]
6-Aminopyridine-basedPAK40.71 µMOncology[14]
2-Amino-3-cyanopyridineVEGFR-2/HER-2Potent InhibitionOncology[10]
Neurological Disorders

Beyond oncology, 6-substituted 2-aminopyridines have shown promise in neuroscience.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: The 2-aminopyridine scaffold is crucial for anchoring inhibitors to the active site of nNOS.[11] Developing selective nNOS inhibitors is a key strategy for treating various neurological disorders. Medicinal chemistry efforts have focused on modifying side chains attached to the 2-aminopyridine head to improve potency, selectivity, and pharmacokinetic properties.[11]

  • β-Amyloid (Aβ) Aggregation Inhibition: In the context of Alzheimer's disease, novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ peptides. The 2,6-diaminopyridine moiety was identified as a key structural component to inhibit the aggregation process, a central event in the disease's pathogenesis.[15]

Antimicrobial Activity

Certain 2-aminopyridine derivatives have been evaluated for their antibacterial and antifungal properties, presenting an opportunity to combat the growing threat of multidrug-resistant pathogens.[9][10][16]

G cluster_targets Biological Targets & Therapeutic Areas cluster_diseases scaffold 6-Substituted 2-Aminopyridine Core kinases Protein Kinases CDK, PAK4, JAK, etc. scaffold:f0->kinases neuro Neurological Targets nNOS, Aβ Peptides scaffold:f0->neuro microbes Microbial Targets Bacterial & Fungal Proteins scaffold:f0->microbes other Other Enzymes Carbonic Anhydrase scaffold:f0->other cancer Oncology kinases:f1->cancer inflammation Inflammation kinases:f1->inflammation neuro_dis Neurodegeneration neuro:f1->neuro_dis infection Infectious Diseases microbes:f1->infection

Caption: Biological targets and therapeutic areas for 6-substituted 2-aminopyridines.

Part 3: Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following sections provide detailed, field-proven methodologies for the synthesis and biological evaluation of a representative 6-substituted 2-aminopyridine derivative.

Protocol: Synthesis of a 6-Substituted 2-Aminopyridine via Sulfinyl Displacement[5]

This protocol describes the synthesis of a 2-amino-6-(substituted)-pyridine-3-carbonitrile by displacing a 6-methylsulfinyl group with a nucleophile.

Step 1: Oxidation of the Sulfide Precursor

  • Dissolve the 2-amino-6-(methylthio)pyridine precursor (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.035 M.

  • Cool the solution to 0°C using an ice bath.

  • Add m-chloroperbenzoic acid (m-CPBA, ~70%, 1.1 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically instantaneous.

  • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 4 volumes of the initial DCM).

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-(methylsulfinyl)pyridine product, which can often be used directly in the next step.

Step 2: Nucleophilic Displacement

  • To a solution of the crude 2-amino-6-(methylsulfinyl)pyridine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., Dimethylformamide, DMF), add the desired amine or alcohol nucleophile (2.0-3.0 eq).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), if the nucleophile is an amine salt or to facilitate the reaction.

  • Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash extensively with water (3x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-substituted 2-aminopyridine derivative.

Protocol: In-Vitro Kinase Inhibition Assay[10]

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target protein kinase.

Materials:

  • Target kinase enzyme

  • Specific peptide substrate for the kinase

  • Test compound (6-substituted 2-aminopyridine derivative) dissolved in DMSO

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection system (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate (384-well)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In a microplate, add the kinase, the peptide substrate, and the diluted inhibitor compound to the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubate the reaction mixture at a specified temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity using a suitable detection system. This typically measures either the amount of ADP produced or the amount of phosphorylated substrate.

  • Run control reactions including "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Caption: Workflow for an in-vitro kinase inhibition assay.

Conclusion and Future Outlook

The 6-substituted 2-aminopyridine scaffold is a testament to the power of a privileged core structure in modern drug discovery. Its synthetic tractability, combined with its ability to interact with a diverse array of high-value biological targets, ensures its continued relevance. Future research will likely focus on leveraging advanced synthetic methods, such as late-stage C-H functionalization, to rapidly generate diverse chemical libraries. Furthermore, the application of computational chemistry and structure-guided design will be instrumental in developing next-generation derivatives with enhanced selectivity and optimized ADME properties, paving the way for novel therapeutics in oncology, neurodegeneration, and beyond.

References

  • 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry - Benchchem. (URL: )
  • Teague, S. J. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. Journal of Organic Chemistry, 73(24), 9765-6. (URL: [Link])

  • Vasu, D., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Recent advances in transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. (URL: [Link])

  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(24), 9765–9766. (URL: [Link])

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications. (URL: [Link])

  • Serna, S., et al. (2020). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. Molecules, 25(24), 5900. (URL: [Link])

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. (URL: [Link])

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Bioorganic Chemistry. (URL: [Link])

  • Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. ResearchGate. (URL: [Link])

  • Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (URL: [Link])

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. (URL: [Link])

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. (URL: [Link])

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. (2026). Bioorganic Chemistry, 170, 109470. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ChemistrySelect. (URL: [Link])

  • Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem. (URL: )
  • Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry. (URL: [Link])

  • The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem. (URL: )
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (URL: [Link])

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. (URL: [Link])

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. (URL: [Link])

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules. (URL: [Link])

Sources

Technical Guide: Methoxymethyl (MOM) Group Effects on Pyridine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and pharmacological impacts of the Methoxymethyl (MOM) group on pyridine scaffolds.

Executive Summary

In medicinal chemistry, the Methoxymethyl (MOM) group is traditionally viewed as a hydroxyl protecting group.[1] However, its utility extends beyond synthesis into physicochemical property modulation . When appended to pyridine scaffolds—either as a C-substituent or an N-masking group—the MOM moiety acts as a "solubility switch."

This guide analyzes the MOM group's ability to lower


, disrupt crystal lattice energy (

), and act as a metabolic handle. We contrast the "Magic Methyl" effect with the "Solubilizing Methoxymethyl" effect, providing researchers with a roadmap for rescuing insoluble pyridine-based drug candidates.

Part 1: Physicochemical Fundamentals

The "Ether Oxygen" Effect vs. Alkyl Chains

Replacing a methyl group (


) with a methoxymethyl group (

) introduces an ether oxygen acceptor without significantly increasing steric bulk. This modification fundamentally alters the solvation profile.
  • LogP Modulation: While adding carbon generally increases lipophilicity (

    
    ), the ether oxygen contributes a negative 
    
    
    
    value due to hydrogen bond accepting (HBA) capability.
  • Solvation Shell: The ether oxygen in the MOM group can accept hydrogen bonds from water molecules (

    
    ), creating a hydration shell that is absent in simple alkyl analogs.
    

Table 1: Physicochemical Comparison of Substituents on Pyridine

Substituent (R)Structure

(Approx)
H-Bond AcceptorsEffect on Aqueous Solubility
Methyl


0Decreases (Lipophilic)
Ethyl


0Decreases (Lipophilic)
Methoxy


1Neutral/Slight Increase
Methoxymethyl


to

1Increases (Hydrophilic Shift)
Crystal Lattice Disruption (Melting Point Depression)

Solubility (


) is thermodynamically defined by the balance between solvation energy and crystal lattice energy (

). The General Solubility Equation (GSE) relates solubility to melting point (

):


The MOM group is a flexible, rotatable tether . Unlike rigid substituents (e.g., chloro, phenyl), the MOM chain introduces entropic disorder in the solid state.

  • Mechanism: The conformational freedom of the

    
     bond disrupts efficient 
    
    
    
    stacking of pyridine rings.
  • Result: Lower Melting Point (

    
    ) 
    
    
    
    Reduced
    
    
    
    
    Higher Solubility .

Part 2: Structural Applications & Mechanisms[2]

C-MOM: The Solubility Handle

Attaching a MOM group to the pyridine carbon ring (e.g., 2-methoxymethylpyridine) is a strategy to improve the "drug-likeness" of a scaffold without introducing ionizable groups.

Diagram: Solvation Mechanism of C-MOM Pyridine

SolvationMechanism Pyridine Pyridine Core (Lipophilic) MOM_Group MOM Group (-CH2-O-CH3) Pyridine->MOM_Group Covalent Bond Water1 H2O MOM_Group->Water1 H-Bond Acceptor (Ether O) Lattice Crystal Lattice (Solid State) MOM_Group->Lattice Disrupts Packing (Rotational Freedom) Water2 H2O Water1->Water2 Bulk Water Network

Caption: The MOM group enhances solubility via dual mechanisms: H-bond acceptance from solvent and disruption of solid-state packing.

N-MOM: The Prodrug Strategy (Pyridones)

For pyridones (tautomers of hydroxypyridines), N-alkylation is common. The N-Methoxymethyl group is a specific prodrug moiety (releasing formaldehyde).

  • Problem: Pyridones often have high MPs due to strong intermolecular Hydrogen Bonding (

    
    ).
    
  • Solution: Masking the Nitrogen with MOM removes the H-bond donor, drastically lowering MP and allowing the molecule to dissolve in lipid formulations or aqueous buffers (depending on the remaining substituents).

  • Metabolism: The N-MOM group is cleaved in vivo by esterases or cytochrome P450s to release the active pyridone.

Part 3: Synthetic Protocols & Stability

Protocol: Installation of MOM on Hydroxypyridine

This protocol converts a poorly soluble hydroxypyridine into a lipophilic, lower-melting MOM-ether intermediate.

Reagents:

  • Substrate: 3-Hydroxypyridine (or derivative)[2]

  • Reagent: Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen)

  • Base: Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)

  • Solvent: Dichloromethane (DCM) or DMF

Workflow:

  • Preparation: Dissolve 3-hydroxypyridine (1.0 eq) in dry DCM under

    
     atmosphere.
    
  • Deprotonation: Add DIPEA (1.5 eq) at

    
    . Stir for 15 min.
    
  • Alkylation: Dropwise addition of MOMCl (1.2 eq). Note: MOMCl is highly volatile and toxic; use a needle-syringe in a fume hood.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MOM ether is usually less polar than starting material).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol: Thermodynamic Solubility Assay (Shake-Flask)

To quantify the effect of the MOM group.

  • Preparation: Weigh excess solid (Parent Pyridine vs. MOM-Pyridine) into a glass vial.

  • Solvent: Add phosphate buffer (pH 7.4) or water.[3]

  • Equilibration: Shake at

    
     for 24 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
     PVDF filter.
    
  • Analysis: Quantify concentration via HPLC-UV against a standard curve.

  • Calculation:

    
    .
    

Part 4: Case Study Comparison

Scenario: A drug discovery team is optimizing a pyridine-based kinase inhibitor. The lead compound (R = Methyl) has poor solubility (


).

Table 2: Case Study Data - Optimization of Pyridine C-3 Substituent

Compound IDR-Group (C-3)MP (

)
ClogPSolubility (pH 7.4)Outcome
Lead (A)

2153.2

Fail (Crystal packing too tight)
Analog (B)

1982.9

Improved (Polarity)
Target (C)

(MOM)
145 2.5

Success (MP depression + H-bonding)

Analysis: Compound C succeeds because the flexible MOM arm disrupts the high melting point of the scaffold (lowering lattice energy) while simultaneously lowering LogP compared to the methyl lead.

Part 5: Metabolic Pathway Visualization

The N-MOM group on a pyridone is not just a solubilizer; it is a bioreversible group.

Diagram: N-MOM Prodrug Activation

ProdrugActivation Prodrug N-MOM Pyridone (Soluble Prodrug) Intermediate N-Hydroxymethyl Intermediate Prodrug->Intermediate Oxidation/Hydrolysis Enzyme CYP450 / Esterase Enzyme->Prodrug ActiveDrug Pyridone (Active Drug) Intermediate->ActiveDrug Spontaneous Collapse Byproduct Formaldehyde (HCHO) Intermediate->Byproduct Release

Caption: In vivo activation of N-MOM pyridone prodrugs releases the active parent and formaldehyde.

References

  • Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Improving the aqueous solubility of small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Huq, F. (2002). Molecular modeling analysis: Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?. Journal of Molecular Modeling.[2] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard Reference for MOM Installation).

Sources

Isosteres of 6-Methylpyridin-2-amine in Drug Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive technical overview of isosteric and bioisosteric replacements for the 6-methylpyridin-2-amine scaffold, a privileged structure in numerous biologically active compounds. We will delve into the rationale behind isosteric modifications, explore a range of classical and non-classical isosteres, and provide detailed experimental insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isosterism to overcome challenges in potency, selectivity, metabolic stability, and other critical drug-like properties.

Introduction: The Significance of the 6-Methylpyridin-2-amine Scaffold and the Power of Isosterism

The 6-methylpyridin-2-amine moiety is a common structural motif found in a diverse array of bioactive small molecules.[4] Its prevalence stems from its ability to engage in key hydrogen bonding interactions, its tunable basicity, and its synthetic tractability. However, like any privileged scaffold, it is not without its potential liabilities, which can include off-target effects, metabolic instability, or suboptimal physicochemical properties.

This is where the concept of isosterism and its biological counterpart, bioisosterism , becomes a critical tool in the medicinal chemist's arsenal.[3][5][6] Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to comparable biological activity.[5] The strategic replacement of a part of a molecule with a bioisostere can lead to significant improvements in:

  • Potency and Selectivity: By subtly altering steric and electronic properties, isosteres can enhance binding affinity for the desired target while reducing interactions with off-targets.[5][7]

  • Pharmacokinetic (ADME) Properties: Isosteric modifications can influence absorption, distribution, metabolism, and excretion, leading to improved bioavailability and a more favorable dosing regimen.[2][3]

  • Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa can all be modulated through isosteric replacement to achieve a more desirable drug-like profile.[6][7]

  • Metabolic Stability: Replacing metabolically labile sites with more robust isosteres can increase a drug's half-life and reduce the formation of potentially toxic metabolites.[1][2]

  • Intellectual Property: The creation of novel chemical entities through isosteric replacement is a key strategy for securing patent protection.[5][6]

This guide will focus on providing a detailed exploration of isosteric replacements for the 6-methylpyridin-2-amine core, offering both theoretical understanding and practical guidance.

The 6-Methylpyridin-2-amine Scaffold: Physicochemical Properties and Tautomerism

Before delving into its isosteres, it is crucial to understand the fundamental properties of the 6-methylpyridin-2-amine scaffold itself. It is a crystalline solid with a melting point in the range of 40-44°C and a boiling point of 208-209°C.[8][9][10]

PropertyValueSource
Molecular FormulaC6H8N2[11][12]
Molecular Weight108.14 g/mol [10][11][13]
pKa7.41[8]
LogP1.55[9]
Water SolubilityFaint turbidity[8]

It is important to note that 2-aminopyridines can exist in tautomeric equilibrium with their corresponding pyridin-2-imine form. In the case of 6-methylpyridin-2-amine, the amino tautomer is overwhelmingly the more stable and predominant form under physiological conditions.[11] The existence of the imine tautomer is largely inferred from computational studies and photochemical experiments on analogous compounds.[11] For the purposes of drug design and biological interactions, the properties of the stable 2-amino-6-methylpyridine tautomer are of primary relevance.[11]

A Strategic Guide to Isosteric Replacements

The modification of the 6-methylpyridin-2-amine scaffold can be approached by considering isosteric replacements for different components of the molecule: the pyridine ring, the amino group, and the methyl group.

Isosteres of the Pyridine Ring: Scaffold Hopping

Scaffold hopping, a form of bioisosteric replacement where the core structure of a molecule is altered, offers a powerful strategy for exploring new chemical space while retaining key pharmacophoric features.[1][14]

Replacing the pyridine ring with other nitrogenous heterocycles can significantly impact basicity, hydrogen bonding potential, and metabolic stability.

  • Pyrimidines: The 2-aminopyrimidine scaffold is a common bioisostere for 2-aminopyridine.[15] The additional nitrogen atom generally lowers the pKa of the exocyclic amino group, which can be advantageous in reducing off-target interactions with aminergic GPCRs.

  • Pyrazines and Pyridazines: These diazines offer alternative arrangements of nitrogen atoms, influencing the vector of the dipole moment and hydrogen bonding capabilities. Pyridazine, for instance, has a high hydrogen-bonding potential despite being a weak base.[7]

  • Triazines: While less common, triazine scaffolds can be considered for their unique electronic properties and potential to form multiple hydrogen bonds.

Five-membered rings can also serve as effective isosteres, often leading to more compact analogs.

  • Imidazoles, Pyrazoles, and Triazoles: These azoles can mimic the hydrogen bond donor-acceptor pattern of the 2-aminopyridine moiety. For example, 1,2,4-triazoles can act as metabolically stable tertiary amide bioisosteres.[5]

  • Thiazoles and Oxazoles: The introduction of sulfur or oxygen can modulate the electronic character and lipophilicity of the scaffold.

The following diagram illustrates the concept of scaffold hopping from the 6-methylpyridin-2-amine core.

G 6-Methylpyridin-2-amine 6-Methylpyridin-2-amine Aminopyrimidine Aminopyrimidine 6-Methylpyridin-2-amine->Aminopyrimidine Aminopyrazine Aminopyrazine 6-Methylpyridin-2-amine->Aminopyrazine Aminopyridazine Aminopyridazine 6-Methylpyridin-2-amine->Aminopyridazine Aminotriazine Aminotriazine 6-Methylpyridin-2-amine->Aminotriazine Aminoimidazole Aminoimidazole 6-Methylpyridin-2-amine->Aminoimidazole Aminopyrazole Aminopyrazole 6-Methylpyridin-2-amine->Aminopyrazole Aminotriazole Aminotriazole 6-Methylpyridin-2-amine->Aminotriazole Aminothiazole Aminothiazole 6-Methylpyridin-2-amine->Aminothiazole

Caption: Scaffold hopping from 6-methylpyridin-2-amine.

Isosteres of the Amino Group

The exocyclic amino group is often a critical pharmacophoric element, participating in hydrogen bonding with the target protein. Its replacement requires careful consideration to maintain this key interaction.

  • Amide Linkers: In some contexts, an amide bond can serve as a bioisosteric replacement for the amino group, particularly when exploring structure-activity relationships around the scaffold.[16]

  • Hydroxylamine and Hydrazine Derivatives: These can offer alternative hydrogen bonding geometries.

  • Methylene Spacers: Introducing a methylene group between the pyridine ring and the amine (e.g., pyridine-2-methylamine) can alter the geometry and basicity of the nitrogen atom, which has been explored in the development of antitubercular agents.[17]

Isosteres of the Methyl Group

The methyl group at the 6-position can influence lipophilicity and metabolic stability.

  • Fluorine Substitution: Replacing hydrogen atoms on the methyl group with fluorine (to give -CH2F, -CHF2, or -CF3) can block metabolic oxidation and alter the acidity of adjacent protons. The substitution of a hydrogen atom with fluorine can significantly impact potency.[7]

  • Other Small Alkyl Groups: Ethyl or cyclopropyl groups can be used to probe steric tolerance in the binding pocket.

  • Polar Substituents: Replacing the methyl group with a hydroxyl or methoxy group can increase polarity and potentially introduce new hydrogen bonding interactions.

Synthetic Strategies and Experimental Protocols

The synthesis of 2-aminopyridine derivatives and their isosteres is well-established in the literature.

General Synthesis of 2-Aminopyridines

Classical methods for synthesizing 2-aminopyridines often require harsh conditions.[4] More modern approaches offer milder and more regioselective routes.

  • From Pyridine N-oxides: A two-step protocol using pyridine N-oxides provides a practical and mild route to unsubstituted 2-aminopyridines with excellent regioselectivity.[4]

  • Multicomponent Reactions (MCRs): One-pot MCRs using enaminones as key precursors offer an efficient and versatile method for the synthesis of substituted 2-aminopyridines.[18]

Representative Experimental Protocol: Synthesis of a Substituted 2-Aminopyridine via MCR

This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives.[18]

Step 1: Preparation of the Enaminone

  • This can be achieved through various established methods, often involving the reaction of a β-dicarbonyl compound with an amine.

Step 2: Multicomponent Reaction

  • In a round-bottom flask, combine the enaminone (1.0 eq), malononitrile (1.0 eq), and the desired primary amine (1.2 eq).

  • Heat the reaction mixture under solvent-free conditions at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 1-3 hours), monitoring the reaction by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminopyridine derivative.

Step 3: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[18]

The following diagram outlines the general workflow for this multicomponent reaction.

G Enaminone Enaminone Mixing Mixing Enaminone->Mixing Malononitrile Malononitrile Malononitrile->Mixing Primary_Amine Primary_Amine Primary_Amine->Mixing Heating Heating Mixing->Heating Solvent-free Purification Purification Heating->Purification Cooling 2-Aminopyridine_Derivative 2-Aminopyridine_Derivative Purification->2-Aminopyridine_Derivative

Caption: MCR for 2-aminopyridine synthesis.

Case Studies: Successful Applications of Isosterism

The principles of isosterism have been successfully applied in the development of numerous drug candidates.

  • ALK Inhibitors: A series of 2-aminopyridine derivatives were designed and synthesized as potent anaplastic lymphoma kinase (ALK) inhibitors. This work involved the bioisosteric replacement of linkers at the C-3 position to overcome resistance to existing drugs like crizotinib.[19]

  • c-Met Kinase Inhibitors: In the design of c-Met kinase inhibitors, a series of 2-aminopyridine-3-carboxamide derivatives were synthesized by employing the bioisosteric replacement of heterocyclic moieties with an amide bond.[16]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Structural modifications of the 2-aminopyridine scaffold, particularly at the tail amino functionality, have been investigated to improve the bioavailability and selectivity of nNOS inhibitors.[20]

Conclusion and Future Perspectives

The 6-methylpyridin-2-amine scaffold remains a valuable starting point for the design of novel therapeutics. The judicious application of isosteric and bioisosteric replacement strategies provides a robust framework for optimizing lead compounds and addressing the multifaceted challenges of drug discovery. As our understanding of the subtle interplay between structure, physicochemical properties, and biological activity deepens, the rational design of isosteres will continue to be a key driver of innovation in medicinal chemistry. The integration of computational tools for in silico screening of potential bioisosteres will further accelerate the discovery of new and improved drug candidates.

References

  • Brik, A., et al. (2010). Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. Available at: [Link]

  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]

  • Siddiqui, N., et al. (2007). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Kim, H.J., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lešnik, S., et al. (2016). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. Acta Chimica Slovenica. Available at: [Link]

  • Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Progress in Medicinal Chemistry. Available at: [Link]

  • Yadav, M.R., et al. (2022). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Experimental Evidence for 6-Methylpyridin-2(5H)-imine and its Stable Tautomer, 2-Amino-6-methylpyridine. BenchChem.
  • RSC Medicinal Chemistry. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Royal Society of Chemistry.
  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Meanwell, N.A. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem. Available at: [Link]

  • SciSpace. (2016). Scaffold hopping and bioisosteric replacements based on binding site alignments. SciSpace. Available at: [Link]

  • arXiv. (2025).
  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace.
  • Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, H., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives.

Sources

A Technical Guide to Pharmacophore Modeling with Methoxymethyl-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly desirable core for drug design.[1][2] When substituted with a methoxymethyl group, the scaffold gains a valuable combination of a hydrogen bond acceptor (the ether oxygen) and a non-polar surface (the methyl group), offering a nuanced tool for probing receptor binding pockets. This guide provides an in-depth technical walkthrough of pharmacophore modeling, a powerful computer-aided drug design (CADD) technique, specifically tailored to the exploration and optimization of methoxymethyl-pyridine derivatives.[3][4] We will dissect both ligand-based and structure-based modeling workflows, emphasizing the causality behind experimental choices and the self-validating protocols required for scientific rigor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics based on this versatile scaffold.

The Methoxymethyl-Pyridine Scaffold: A Privileged Element in Drug Design

The pyridine heterocycle is an isostere of benzene, where one carbon atom is replaced by nitrogen.[1] This single-atom substitution has profound effects on the molecule's properties:

  • Polarity and Solubility: The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can improve the aqueous solubility of drug candidates—a critical factor in bioavailability.[2][5]

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a phenyl ring, potentially improving a drug's half-life.[1]

  • Binding Interactions: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

The addition of a methoxymethyl (-CH₂OCH₃) substituent further enhances the scaffold's utility. This group is not merely a passive linker; it actively contributes to the pharmacophoric profile. SAR (Structure-Activity Relationship) studies have shown that methoxymethyl groups on pyridine rings can be more favorable for antitumor activity than other substituents.[6] The ether oxygen provides an additional hydrogen bond acceptor site, while the aliphatic methylene and methyl groups can engage in favorable hydrophobic or van der Waals interactions within the target's binding pocket. This dual-feature nature makes the methoxymethyl-pyridine scaffold a highly versatile starting point for inhibitor design.

Fundamentals of Pharmacophore Modeling

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[3] In essence, a pharmacophore model is a 3D map of the essential features a molecule must possess to be active. It is an abstraction that transcends the underlying chemical structure, focusing instead on the interactions it forms.[7]

Common pharmacophoric features include:

  • Hydrogen Bond Acceptor (HBA)

  • Hydrogen Bond Donor (HBD)

  • Hydrophobic (HY)

  • Aromatic Ring (AR)

  • Positive/Negative Ionizable (PI/NI)

Pharmacophore modeling is broadly divided into two categories, the choice of which is dictated by the available data.[4]

  • Ligand-Based Modeling: Used when a set of active molecules is known, but the 3D structure of the biological target is not. The model is built by superimposing the structures of active ligands and identifying the common chemical features responsible for their activity.[4]

  • Structure-Based Modeling: Employed when a high-resolution 3D structure of the target (e.g., from X-ray crystallography or Cryo-EM) is available, typically complexed with a ligand. The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding site.[8]

Ligand-Based Pharmacophore Modeling Workflow for Methoxymethyl-Pyridine Analogs

This approach is ideal for projects where several active methoxymethyl-pyridine compounds have been identified through screening, but the target structure remains unknown. The objective is to build a hypothesis of the necessary features for activity based solely on the active molecules.

Experimental Protocol: Ligand-Based Model Generation
  • Ligand Set Selection:

    • Compile a training set of at least 5-10 methoxymethyl-pyridine analogs with a wide range of biological activities (e.g., from highly active to moderately active).

    • Causality: Including compounds with varied activity is crucial. It allows the modeling software to discern features that are essential for high potency versus those that are merely tolerated.[9]

    • Ensure structural diversity within the set to avoid building a model that is overly biased towards a single chemical class.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse and energetically accessible set of 3D conformations. This is because the bioactive conformation (the shape the molecule adopts when bound to its target) may not be its lowest energy state in solution.[7]

    • Utilize a robust conformational search algorithm (e.g., Monte Carlo, Systematic Search) within a computational chemistry platform like MOE, Discovery Studio, or LigandScout.[3]

  • Feature Mapping & Hypothesis Generation:

    • The software identifies the potential pharmacophoric features (HBA, HBD, HY, etc.) present in each conformation of each molecule.

    • The core of the process is the alignment of these features. The algorithm searches for a common 3D arrangement of features shared among the most active compounds.

    • The output is a set of pharmacophore hypotheses, each defined by a specific combination of features and their spatial geometry (distances and angles).

  • Model Validation (Self-Validating System):

    • A hypothesis is only useful if it is predictive. Validation is a non-negotiable step to establish trustworthiness.

    • Internal Validation: The generated hypothesis should accurately estimate the activity of the training set compounds. A good model will rank the most active compounds higher than the less active ones.

    • External Validation: The model is tested against a set of known molecules not used in its creation (the test set), which should include both actives and known inactives (decoys).

    • Trustworthiness: A robust model must demonstrate high "enrichment," meaning it can successfully distinguish true actives from decoys in a larger list of compounds.[7] The Güner-Henry (GH) score is a common metric for evaluating model quality.

ligand_based_workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation LIGANDS 1. Ligand Set Selection (Active Methoxymethyl-Pyridines) CONFO 2. Conformational Analysis (Generate 3D Structures) LIGANDS->CONFO Diverse & Low-Energy HYPO 3. Hypothesis Generation (Align Features) CONFO->HYPO Feature Mapping VALID 4. Model Validation (Test Set & Decoy Screening) HYPO->VALID Test Hypotheses FINAL Validated Pharmacophore Model VALID->FINAL Select Best Model

Caption: Ligand-Based Pharmacophore Workflow.

Structure-Based Pharmacophore Modeling: Interrogating the Target Pocket

When a high-quality 3D structure of the target protein is available (preferably co-crystallized with a ligand), a more direct and often more accurate pharmacophore model can be developed. This approach leverages the known interactions to define the ideal features of an inhibitor.

Experimental Protocol: Structure-Based Model Generation
  • Receptor-Ligand Complex Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues. This process is critical for accurately defining the interaction environment.

  • Binding Site Analysis & Interaction Mapping:

    • Identify the key amino acid residues that form the binding pocket around the ligand.

    • Analyze the non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic contacts, π-π stacking) between the co-crystallized ligand and the protein.

    • Expertise: Pay close attention to how the methoxymethyl-pyridine scaffold or a similar fragment is oriented. Does the pyridine nitrogen accept a hydrogen bond from a backbone amide? Does the methoxymethyl group extend into a greasy, hydrophobic pocket? These observations are the foundation of the model.[10]

  • Pharmacophore Feature Generation:

    • Based on the interaction map, generate pharmacophoric features. For example:

      • A hydrogen bond from a serine residue to the ligand's pyridine nitrogen translates to an HBA feature in the model.

      • A leucine and valine residue surrounding the methoxymethyl group defines a hydrophobic (HY) feature.

    • Software tools like Discovery Studio or LigandScout can automatically generate these features from a PDB file.[3][7]

  • Refinement and Validation:

    • The initial model may be too complex or too specific to the co-crystallized ligand. Refine the model by adding or removing features or adjusting their radii to create a more general and useful query.

    • Validation proceeds similarly to the ligand-based approach. The model should be able to retrieve known active compounds from a database while ignoring inactives.

structure_based_workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation & Use PDB 1. Obtain Target Structure (e.g., from PDB) PREP 2. Prepare Protein-Ligand Complex (Add H, etc.) PDB->PREP INTERACT 3. Map Key Interactions (H-Bonds, Hydrophobic) PREP->INTERACT Analyze Binding Site GENERATE 4. Generate Features (Translate Interactions to Features) INTERACT->GENERATE VALID 5. Model Refinement & Validation GENERATE->VALID FINAL Validated Pharmacophore Model VALID->FINAL

Caption: Structure-Based Pharmacophore Workflow.

Application in Drug Discovery: Virtual Screening and Lead Optimization

A validated pharmacophore model is a powerful tool for hit discovery and lead optimization.[6][7]

  • Virtual Screening: The pharmacophore model serves as a 3D query to rapidly screen massive virtual libraries containing millions of compounds.[3] Molecules from the library that can match the pharmacophore features in a low-energy conformation are identified as "hits".[7] This process is computationally much faster than molecular docking, allowing for the efficient triage of large databases.[4][7]

  • Lead Optimization: For an existing methoxymethyl-pyridine lead compound, the pharmacophore model can highlight which parts of the molecule are essential for activity and which can be modified. It can guide chemists in designing new analogs with improved potency, selectivity, or ADME-Tox properties.[7][8] For instance, if the model indicates an unoccupied hydrophobic feature near the pyridine ring, a medicinal chemist might synthesize a derivative with an additional alkyl group at that position to test the hypothesis.

Table 1: Hypothetical Virtual Screening Campaign Summary
Database ScreenedNumber of CompoundsInitial Hits (Pharmacophore Match)Hits after Docking & FilteringFinal Candidates for Assay
ZINC15~1.4 Million12,54021525
Enamine REAL~4.5 Million41,88265050
Internal Library150,0001,1059812

Case Study Analysis: SAR of Hypothetical Kinase Inhibitors

Let's consider a hypothetical case where a methoxymethyl-pyridine scaffold is being explored for activity against a protein kinase. A pharmacophore model was developed that requires an HBA (the pyridine nitrogen), a second HBA (the methoxymethyl oxygen), and a hydrophobic feature.

Table 2: Hypothetical SAR Data for Methoxymethyl-Pyridine Analogs
Compound IDR1-Group (at C4)R2-Group (at C6)Kinase IC₅₀ (nM)Pharmacophore FitRationale
LEAD-01HH150HighOriginal hit, fits the model well.
LEAD-02-CH₃H85HighMethyl group likely engages a small hydrophobic pocket, improving affinity.
LEAD-03-OHH950LowHydroxyl group may introduce an unfavorable polar interaction or steric clash.
LEAD-04H-F120HighSmall, electronegative fluorine is well-tolerated and may enhance binding.
LEAD-05H-OCH₃25HighAdditional methoxy group potentially interacts with a secondary pocket, significantly boosting potency.[6]

This SAR table demonstrates how the pharmacophore model provides a framework for interpreting experimental results and guiding the next round of synthesis.

Conclusion

Pharmacophore modeling is an indispensable technique in modern drug discovery.[11] When applied to a privileged scaffold like methoxymethyl-pyridine, it provides a rational, efficient, and scientifically rigorous pathway to identify novel hit compounds and optimize them into viable drug candidates. By abstracting molecular interactions into a validated 3D model, researchers can navigate the vast chemical space with greater confidence and precision. The workflows described herein, grounded in self-validating protocols, offer a robust framework for any research team aiming to unlock the full therapeutic potential of methoxymethyl-pyridine derivatives.

References

  • G. S. C. C. de S. Jayatunga, M. G. M. U. Ismail, and N. V. Chandrasekharan, "Drug Design by Pharmacophore and Virtual Screening Approach," PMC, [Online]. Available: [Link]

  • "Pharmacophore modeling and docking techniques," Slideshare, [Online]. Available: [Link]

  • X. Qing, X. Y. Lee, J. De Raeymaeker, J. R. H. Tame, K. Y. J. Zhang, M. De Maeyer, and A. R. D. Voet, "Pharmacophore modeling: advances, limitations, and current utility in drug discovery," Dovepress, 11-Nov-2014. [Online]. Available: [Link]

  • C.-H. Chen, C.-H. Hsieh, Y.-T. Liu, C.-C. Chen, C.-L. Chen, H.-P. Hsieh, and J.-W. Chern, "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors," PMC, [Online]. Available: [Link]

  • "Applications and Limitations of Pharmacophore Modeling," Drug Discovery Pro, [Online]. Available: [Link]

  • "Pharmacophore Modeling Service," CD ComputaBio, [Online]. Available: [Link]

  • A. A. Amusa, O. O. Oyeneyin, O. T. Ogunyemi, A. J. Ojo, O. S. Adeyemi, and A. A. Oyedele, "Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors," Frontiers, 11-Jan-2023. [Online]. Available: [Link]

  • S. Wagh and V. Wagh, "PHARMACOPHORE BASED MODELLING OF PYRIDINE-PYRIMIDINE ANALOGS AS MER TYROSINE KINASES INHIBITORS IN ANTICANCER THERAPY," INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 01-Nov-2021. [Online]. Available: [Link]

  • R. Singh, R. Singh, S. Kumar, A. Kumar, and A. K. Akhtar, "Pharmacophore modeling, 3D-QSAR, and docking study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors," PubMed, 15-Nov-2015. [Online]. Available: [Link]

  • Y. Ling, Z.-Y. Hao, D. Liang, C.-L. Zhang, Y.-F. Liu, and Y. Wang, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," DDDT, 13-Oct-2021. [Online]. Available: [Link]

  • R. Singh, "Pyridine: the scaffolds with significant clinical diversity," PMC, [Online]. Available: [Link]

  • S. K. Saraf, "Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors," ResearchGate, [Online]. Available: [Link]

  • A. A. Altaf, "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs," ResearchGate, 06-Jul-2023. [Online]. Available: [Link]

  • A. A. Altaf, "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs," IntechOpen, [Online]. Available: [Link]

  • "CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method," Google Patents, [Online].
  • M. J. Mulero, "European Journal of Medicinal Chemistry," UPCommons, [Online]. Available: [Link]

  • "The pharmacophore model with a modified linker.," ResearchGate, [Online]. Available: [Link]

  • X. Li, "Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors," ResearchGate, [Online]. Available: [Link]

  • "WO1999010326A1 - Preparation of pyridine derivatives," Google Patents, [Online].
  • "2-(Methoxymethyl)pyridine," PubChem, [Online]. Available: [Link]

  • S. K. Sahu, "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities," PMC, [Online]. Available: [Link]

  • N. Siddiqui, W. Ahsan, M. S. Alam, Andalip, B. Azad, and M. J. Akhtar, "Newer Biologically Active Pyridines: A Potential Review," RJPT, 27-May-2011. [Online]. Available: [Link]

  • M. Movassaghi, M. D. Hill, and O. K. Ahmad, "Direct Synthesis of Pyridine Derivatives," Organic Chemistry Portal, [Online]. Available: [Link]

  • X. Li, A. K. G. G. de Vane, P. G. G. de Vane, A. G. G. de Vane, and M. G. G. de Vane, "Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors," PubMed, 10-Feb-2003. [Online]. Available: [Link]

Sources

6-(Methoxymethyl)pyridin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 6-(Methoxymethyl)pyridin-2-amine , a specialized heterocyclic building block used in medicinal chemistry.

Core Compound Identity & Physicochemical Profile[1][2][3][4][5]

6-(Methoxymethyl)pyridin-2-amine is a bifunctional pyridine derivative characterized by a primary amino group at the C2 position and a methoxymethyl ether side chain at the C6 position. This substitution pattern renders it a critical "hinge-binding" mimetic in kinase inhibitor design, offering both hydrogen bond donor/acceptor motifs and a lipophilic yet polar ether tail for hydrophobic pocket occupation.

Molecular Data Table
PropertySpecification
IUPAC Name 6-(Methoxymethyl)pyridin-2-amine
Common Name 2-Amino-6-(methoxymethyl)pyridine
CAS Registry Number 153959-27-4
Molecular Formula C

H

N

O
Molecular Weight 138.17 g/mol
SMILES COCC1=NC(N)=CC=C1
InChI Key GRNXUWKJJNYBGB-UHFFFAOYSA-N
Appearance Typically a low-melting solid or viscous yellow oil (depending on purity)
Solubility Soluble in DMSO, Methanol, DCM; Moderate solubility in water
pKa (Predicted) ~6.8 (Pyridine nitrogen), ~23 (Amine)

Synthetic Methodology

The synthesis of 6-(Methoxymethyl)pyridin-2-amine is rarely a single-step process. It is most reliably accessed via the functionalization of 2-amino-6-methylpyridine , a commercially abundant precursor. The transformation requires careful protection strategies to prevent N-alkylation during the side-chain modification.

Primary Synthetic Route: Radical Functionalization

This route creates the ether linkage via a bromomethyl intermediate.

Step 1: Amine Protection Direct halogenation of the methyl group is incompatible with the free amine. The amine is first protected, typically as a pivaloylamide or acetamide, to reduce electron density on the ring and prevent side reactions.

  • Reagents: Pivaloyl chloride (PivCl), Triethylamine (TEA), DCM.

Step 2: Radical Bromination (Wohl-Ziegler) The protected intermediate undergoes radical bromination at the benzylic (methyl) position.

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl

    
     or PhCF
    
    
    
    , Reflux.
  • Mechanism:[1][2][3] Homolytic cleavage of NBS initiates a radical chain reaction, selectively brominating the methyl group to form the 6-(bromomethyl) derivative.

Step 3: Methoxylation (Williamson Ether Synthesis) The bromomethyl species is treated with a methoxide source to install the ether group.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Note: This step also frequently cleaves the protecting group (if acetyl) or requires a separate hydrolysis step (if pivaloyl).

Step 4: Deprotection (if required) If the protecting group survives the basic methoxylation conditions, acidic or basic hydrolysis yields the free amine.

  • Reagents: NaOH (aq) / MeOH or HCl / Dioxane.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-6-methylpyridine (Precursor) Step1 Protection (N-Pivaloyl/Acetyl) Start->Step1 PivCl, TEA Step2 Radical Bromination (6-Bromomethyl int.) Step1->Step2 NBS, AIBN, Reflux Step3 Methoxylation (NaOMe/MeOH) Step2->Step3 NaOMe, MeOH Final 6-(Methoxymethyl)pyridin-2-amine (Target) Step3->Final Hydrolysis (if needed)

Caption: Step-wise synthetic pathway from 2-amino-6-methylpyridine to the target ether.

Structural Characterization & Spectroscopy

For researchers validating the synthesized compound, the following spectroscopic signatures are diagnostic.

H NMR (400 MHz, CDCl or DMSO-d )
  • 
     7.40 - 7.50 (t, 1H):  Pyridine H4 proton (Triplet).
    
  • 
     6.60 - 6.70 (d, 1H):  Pyridine H3 proton (Doublet, ortho to amine).
    
  • 
     6.40 - 6.50 (d, 1H):  Pyridine H5 proton (Doublet, ortho to alkyl).
    
  • 
     4.40 - 4.60 (br s, 2H):  Primary Amine (-NH
    
    
    
    ). Exchangeable with D
    
    
    O.
  • 
     4.30 - 4.35 (s, 2H):  Methylene bridge (-CH
    
    
    
    -O-).
  • 
     3.35 - 3.40 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  Observed at 139.1 m/z .
    
  • Fragmentation: Loss of methoxy radical or methanol (M-31/32) is common in high-energy collision dissociation.

Applications in Drug Discovery

6-(Methoxymethyl)pyridin-2-amine serves as a specialized pharmacophore in two primary areas:

Kinase Inhibitor Scaffolds

The 2-aminopyridine motif is a classic "hinge binder." It forms a bidentate hydrogen bond (Donor-Acceptor) with the backbone residues of the ATP-binding site in kinases.

  • Role of the 6-Methoxymethyl group: This substituent points towards the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the ribose pocket). The ether oxygen can provide a secondary weak hydrogen bond acceptor point or water-mediated interaction, modulating solubility and metabolic stability compared to a simple alkyl chain.

Positron Emission Tomography (PET) Ligands

Derivatives of aminopyridines are frequently explored as tracers for neurodegenerative disease targets (e.g., alpha-synuclein or tau aggregates). The methoxymethyl group is often used as a "prosthetic group" where the carbon-11 (


C) isotope can be introduced via methylation of the corresponding alcohol precursor, allowing for radiolabeling.
Biological Pathway Integration

Pathway Compound 6-(Methoxymethyl)pyridin-2-amine (Scaffold) Kinase ATP-Binding Pocket (Hinge Region) Compound->Kinase Binds via Solubility Improved Solubility (vs. Ethyl/Methyl) Compound->Solubility Confers Interaction H-Bonding Network (N1 Acceptor / NH2 Donor) Kinase->Interaction Stabilized by

Caption: Mechanism of action for aminopyridine scaffolds in kinase inhibition.

References

  • PubChem Compound Summary. (2025). 6-(Methoxymethyl)pyridin-2-amine (CID 10329364).[4] National Center for Biotechnology Information. Link

  • ChemScene. (2024). Product Analysis: 6-(Methoxymethyl)pyridin-2-amine CAS 153959-27-4.Link

  • Loxo Oncology, Inc. (2020).[5] Patent US10786489B2: Formulations of Pyrazolo[1,5-a]pyridine Derivatives. (Cites related methoxymethyl-pyridine synthons in RET inhibitor synthesis). Link

  • MDPI Molecules. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. (Discusses synthetic methodologies for substituted aminopyridines). Link

Sources

Strategic Sourcing and Analytical Validation of 6-(Methoxymethyl)pyridin-2-amine in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity and purity of early-stage chemical building blocks dictate the success of downstream Active Pharmaceutical Ingredient (API) synthesis. This technical guide provides a comprehensive framework for the strategic sourcing, vendor evaluation, and analytical validation of 6-(Methoxymethyl)pyridin-2-amine (CAS 153959-27-4)[1][2]. Designed for preclinical drug development professionals, this whitepaper outlines a self-validating quality control workflow grounded in authoritative International Council for Harmonisation (ICH) standards[3][4].

Chemical Profile & Mechanistic Utility

6-(Methoxymethyl)pyridin-2-amine (Molecular Formula: C7H10N2O, MW: 138.17 g/mol )[1][2] is a highly versatile intermediate. Featuring a 2-aminopyridine core substituted with a 6-methoxymethyl group (SMILES: N=1C(N)=CC=CC1COC)[1], it serves as a privileged scaffold in medicinal chemistry.

The amine group functions as a potent hydrogen bond donor, while the methoxymethyl ether provides a flexible hydrogen bond acceptor. This specific stereoelectronic profile is frequently utilized to design hinge-binding motifs in kinase inhibitors, optimizing both target residence time and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Vendor Evaluation & Supply Chain Landscape

Sourcing this compound requires balancing purity requirements with scalability. While many vendors supply research-grade material, transitioning to pilot-scale synthesis necessitates rigorous evaluation of the supplier's quality management systems. Table 1 summarizes the current vendor landscape based on available commercial data[1][5][6].

Table 1: Commercial Vendor Landscape for 6-(Methoxymethyl)pyridin-2-amine

VendorCatalog No.Purity GradeAvailable ScaleLead TimeGMP Status
ChemScene CS-0928477≥97%mg to kg1-2 weeksNon-GMP
Sigma-Aldrich ENAH38A2BF50≥95%mg to g2-4 weeksNon-GMP
Guidechem Partners Various≥98%g to kg2-3 weeksISO9001

Analytical Validation Protocol

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable supply chain risk. To ensure scientific integrity, the following self-validating analytical protocol must be executed to verify that the sourced material meets stringent regulatory thresholds[3][4].

Step 1: Chromatographic Purity Assessment (HPLC-UV)
  • Objective: Quantify organic impurities in accordance with 4[4][7].

  • Causality: Unreacted precursors or positional isomers from the vendor's pyridine ring functionalization can propagate through downstream synthesis. If left unchecked, these organic impurities create complex, inseparable API impurity profiles that will fail regulatory reporting thresholds (typically 0.05% for new drug substances)[7].

  • Methodology:

    • Dissolve 10 mg of the sourced 6-(Methoxymethyl)pyridin-2-amine in 1 mL of Acetonitrile/Water (50:50).

    • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Run a gradient of 5% to 95% Acetonitrile (with 0.1% Trifluoroacetic acid) over 10 minutes, monitoring at 254 nm and 280 nm.

  • Self-Validation Check: Calculate the area percent of the main peak. If purity is ≥97% , proceed to Step 2. If <97% , the batch is flagged for rejection or preparative recrystallization (EtOAc/Hexanes) before use.

Step 2: Structural & Residual Solvent Verification (1H NMR)
  • Objective: Confirm the molecular structure and detect residual solvents.

  • Causality: Solvents like DMF or DCM used by the vendor during synthesis can inhibit downstream organometallic catalysts. Furthermore, they must be controlled to ensure patient safety in the final drug product.

  • Methodology:

    • Dissolve 5 mg of the sample in 0.6 mL of DMSO-d6.

    • Acquire a standard 1H NMR spectrum at 400 MHz.

    • Integrate the methoxymethyl protons (singlet, ~3.3 ppm) and the pyridine aromatic protons to ensure a 1:1 functional group ratio.

  • Self-Validation Check: If residual solvent peaks (e.g., DMF at 2.89 ppm) exceed 0.5% w/w, subject the batch to high-vacuum drying at 40°C for 24 hours and re-test. If the functional group ratio deviates from 1:1, reject the batch due to structural degradation.

Step 3: Elemental Impurity Screening (ICP-MS)
  • Objective: Quantify trace metals per 3[3][8].

  • Causality: The synthesis of substituted pyridines often relies on transition-metal-catalyzed cross-coupling (e.g., Palladium). Residual heavy metals can poison downstream catalysts and pose severe toxicity risks, exceeding the Permitted Daily Exposure (PDE) limits established by the EMA and FDA[9][10].

  • Methodology:

    • Digest 50 mg of the sample in 2 mL of concentrated HNO3 using a closed-vessel microwave digestion system.

    • Dilute to 50 mL with ultra-pure water.

    • Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), calibrating specifically for Class 1 (As, Cd, Hg, Pb) and Class 2B (Pd, Pt, Ru) elements[9].

  • Self-Validation Check: If Palladium (Pd) levels exceed 10 ppm , the batch must undergo metal scavenging (e.g., using SiliaMetS® Thiol) and subsequent re-testing prior to downstream API synthesis.

Supplier Qualification Workflow

To systematize the onboarding of new vendors for 6-(Methoxymethyl)pyridin-2-amine, the following decision matrix must be integrated into your Quality Management System (QMS).

VendorWorkflow Start Identify Vendor (CAS 153959-27-4) DocReview Documentation Review (CoA, RoS, BSE/TSE) Start->DocReview SampleQC Analytical QC (HPLC, NMR, ICP-MS) DocReview->SampleQC Decision1 Passes QC? SampleQC->Decision1 Pilot Pilot Scale Synthesis (Downstream API) Decision1->Pilot Yes Reject Reject Batch & Audit Vendor Decision1->Reject No Approve Approved Supplier (Add to QMS) Pilot->Approve

Figure 1: Strategic vendor qualification workflow for 6-(Methoxymethyl)pyridin-2-amine.

References

  • Title: 153959-27-4 | 6-(Methoxymethyl)
  • Title: 6-(methoxymethyl)
  • Title: ICH Q3A (R2)
  • Source: European Medicines Agency (EMA)
  • Title: 6-(Methoxymethyl)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-(Methoxymethyl)pyridin-2-amine from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The pyridine moiety, specifically 6-(methoxymethyl)pyridin-2-amine , is a critical pharmacophore in modern drug discovery. It serves as a key structural motif in kinase inhibitors (e.g., VEGFR2, MmpL3 inhibitors) and as a bidentate ligand in transition metal catalysis.

While 2,6-lutidine is an abundant and inexpensive starting material, the selective functionalization of one methyl group while establishing an amino group at the ortho position presents a regiochemical challenge. Direct oxidation often leads to over-oxidation or mixtures.

The "Protect-Activate-Displace" Strategy

To achieve high purity and reproducibility, this protocol utilizes a Chichibabin-First strategy followed by a Radical Bromination sequence. This route is superior to direct oxidation methods because it establishes the nitrogen functionality early, using it to direct subsequent protection and functionalization steps.

Core Synthetic Logic:

  • Desymmetrization: Break the symmetry of 2,6-lutidine via Chichibabin amination.

  • Passivation: Protect the amine with a Pivaloyl group (Piv). Crucial Insight: Unlike Acetyl (Ac), the bulky Pivaloyl group prevents N-bromination and suppresses over-reaction during the radical step.

  • Activation: Selective Wohl-Ziegler radical bromination of the methyl side chain.

  • Functionalization: Nucleophilic substitution with methoxide.

  • Release: Hydrolytic deprotection to yield the free amine.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the logical disconnection and forward synthesis workflow.

Synthesispathway cluster_key Critical Control Point Lutidine 2,6-Lutidine (Starting Material) Aminopicoline 2-Amino-6-methylpyridine (Intermediate A) Lutidine->Aminopicoline Step 1: Chichibabin (NaNH2, PhMe, Heat) Protected N-(6-methylpyridin-2-yl)pivalamide (Intermediate B) Aminopicoline->Protected Step 2: Protection (PivCl, Et3N) Brominated N-(6-(bromomethyl)pyridin-2-yl)pivalamide (Intermediate C) Protected->Brominated Step 3: Radical Bromination (NBS, AIBN, CCl4/PhCl) Ether N-(6-(methoxymethyl)pyridin-2-yl)pivalamide (Intermediate D) Brominated->Ether Step 4: Etherification (NaOMe, MeOH) Target 6-(Methoxymethyl)pyridin-2-amine (Target Product) Ether->Target Step 5: Deprotection (HCl or NaOH, Heat)

Caption: Step 3 (Radical Bromination) is the critical control point where stoichiometry must be managed to prevent dibromination.

Detailed Experimental Protocol

Safety Pre-Requisites[1][2]
  • Sodium Amide (NaNH2): Reacts violently with water; potential for explosive peroxide formation if aged. Use fresh or store under oil/inert gas.

  • N-Bromosuccinimide (NBS): Irritant. Exothermic decomposition.

  • Carbon Tetrachloride (CCl4): Toxic/Carcinogenic. Alternative: Chlorobenzene (PhCl) or Trifluoromethylbenzene can often be used as greener alternatives for radical brominations.

Step 1: Synthesis of 2-Amino-6-methylpyridine (Chichibabin Reaction)

Note: This intermediate is commercially available. If purchasing, proceed to Step 2.

  • Setup: Dry 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Reagents: Suspend NaNH2 (1.2 equiv) in dry Toluene or Xylene (approx. 5 mL/g of substrate).

  • Addition: Add 2,6-Lutidine (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (110-140°C) for 6–12 hours. Evolution of ammonia gas (NH3) indicates progress.

  • Quench: Cool to 0°C. Very carefully hydrolyze with crushed ice/water. Caution: Hydrogen gas may evolve if unreacted NaH/NaNH2 remains.

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over Na2SO4.

  • Purification: Recrystallization from cyclohexane or vacuum distillation.

    • Yield Target: 50–65%

Step 2: Protection (Pivaloylation)

Why Pivaloyl? The tert-butyl group provides steric bulk that directs the subsequent radical bromination to the side chain and protects the ring nitrogen from electrophilic attack.

  • Reagents: Dissolve 2-Amino-6-methylpyridine (1.0 equiv) in Dichloromethane (DCM) (10 mL/g). Add Triethylamine (Et3N) (1.5 equiv).

  • Addition: Cool to 0°C. Add Pivaloyl Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with sat. NaHCO3, then Brine. Dry over MgSO4 and concentrate.

  • Product: N-(6-methylpyridin-2-yl)pivalamide. (Usually a white solid; can be used directly if purity >95%).

Step 3: Wohl-Ziegler Radical Bromination (Critical Step)

This step requires precise stoichiometry to avoid the formation of the dibromo- impurity.

  • Solvent System: Use Chlorobenzene or CCl4 (degassed).

  • Reagents: Suspend N-(6-methylpyridin-2-yl)pivalamide (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), and AIBN (0.05 equiv) in the solvent.

  • Reaction: Heat to reflux (80-85°C).

    • Visual Cue: The dense NBS solid will float and convert to low-density Succinimide (which floats on top) as the reaction proceeds.

  • Monitoring: Stop the reaction immediately upon consumption of starting material (approx. 1–3 hours). Do not over-cook , or the dibromo species will form.

  • Workup: Cool to 0°C to precipitate Succinimide completely. Filter off the solid.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). Isolate the mono-bromo derivative.

    • Target: N-(6-(bromomethyl)pyridin-2-yl)pivalamide.[2]

Step 4: Methoxylation (Etherification)
  • Reagents: Dissolve the Bromomethyl intermediate (1.0 equiv) in anhydrous Methanol .

  • Addition: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.0 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with water. Extract with DCM. The product is the protected ether.

Step 5: Deprotection
  • Reagents: Dissolve the intermediate in Ethanol and add 6M HCl (excess) or 10% NaOH (excess).

    • Recommendation: Acidic hydrolysis (6M HCl, reflux 2h) is often cleaner for pivalamides.

  • Isolation:

    • If Acidic:[3][4] Cool, neutralize with NaOH to pH 10, extract with DCM (3x).

    • If Basic: Evaporate EtOH, extract aqueous residue with DCM.

  • Final Purification: The free amine can be recrystallized from Et2O/Hexane or purified by column chromatography (DCM:MeOH 95:5).

Quantitative Data Summary

ParameterStep 1 (Amination)Step 2 (Protection)Step 3 (Bromination)Step 4 (Etherification)
Reagents NaNH2, ToluenePivCl, Et3N, DCMNBS, AIBN, PhClNaOMe, MeOH
Temp 110°C (Reflux)0°C to RT85°C (Reflux)0°C to RT
Time 6–12 h3 h1–3 h2 h
Typical Yield 55%90%65-75%85%
Key Risk Violent HydrolysisExothermicOver-brominationMoisture sensitivity

Troubleshooting & Optimization

Issue: Over-Bromination (Dibromo impurity)
  • Cause: Excess NBS or prolonged reaction time.[2]

  • Solution: Use exactly 1.05 equiv of NBS. Stop the reaction when 5% starting material remains rather than pushing for 100% conversion. The starting material is easier to separate than the dibromo byproduct.

Issue: Low Yield in Chichibabin
  • Cause: Wet reagents or old NaNH2.

  • Solution: Ensure NaNH2 is fresh and free-flowing. Use strictly anhydrous solvents.

Issue: Hydrolysis Difficulty
  • Cause: Steric bulk of the Pivaloyl group.

  • Solution: If standard HCl reflux fails, use H2SO4 (70%) at 100°C for 1 hour, or switch to KOtBu in wet DMSO (anhydrous hydroxide conditions) for basic cleavage.

References

  • Chichibabin Reaction Conditions

    • Chichibabin, A. E. "Über die direkte Aminierung der Pyridinbasen mit Natriumamid." Berichte der deutschen chemischen Gesellschaft, 1914.
    • BenchChem.[2][5] "Chichibabin reaction - Application Notes." (Verified Context).

  • NBS Bromination of Pivaloyl-Protected Pyridines

    • BenchChem Technical Support.[2] "Benzylic Bromination of N-(6-methylpyridin-2-yl)pivalamide." 2

    • Goswami, S., et al. "Side Chain Bromination of Mono and Dimethyl Heteroaromatic...". ChemInform, 2004. 6

  • General Synthesis of Alkoxy-Alkyl Pyridines

    • US Patent 4628097A. "Process for the preparation of 2-amino-alkylpyridines."[7][1][8] 9

    • ChemScene Product Data. "6-(Methoxymethyl)pyridin-2-amine (CAS 153959-27-4)." 10

Sources

Application Notes & Protocols: Amination of 2-Chloro-6-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Profiling & Mechanistic Causality

The functionalization of 2-chloro-6-(methoxymethyl)pyridine [1] is a critical transformation in medicinal chemistry, providing direct access to 2-amino-6-(methoxymethyl)pyridines—ubiquitous pharmacophores in kinase inhibitors and GPCR modulators.

However, this specific substrate presents a dual challenge:

  • Electronic Deactivation : While the pyridine nitrogen activates the C2 position for nucleophilic attack, the chloride leaving group is significantly less reactive than bromide or iodide. 2-chloropyridines are roughly

    
     times less reactive than their pyrimidine counterparts under standard conditions[2].
    
  • Steric & Chelating Effects : The 6-methoxymethyl group introduces steric bulk adjacent to the pyridine nitrogen. More importantly, its Lewis basic oxygen lone pairs can act as a hemilabile directing group. In transition-metal catalysis, this can lead to off-target chelation of the palladium center, stalling the catalytic cycle.

Consequently, the choice of amination pathway—Nucleophilic Aromatic Substitution (SNAr) versus Buchwald-Hartwig Amination (BHA) —cannot be arbitrary. It is strictly dictated by the electronic nucleophilicity and steric profile of the incoming amine.

Pathway Selection Logic

The SNAr Pathway

For highly nucleophilic, unhindered aliphatic amines (e.g., morpholine, pyrrolidine), the SNAr pathway is highly effective. Because of the high activation energy barrier associated with the poor chloride leaving group[2], conventional thermal heating often leads to prolonged reaction times and degradation of the sensitive methoxymethyl ether. Causality: Microwave (MW) irradiation is employed to rapidly breach this activation barrier, while polar aprotic solvents (like NMP) stabilize the transient Meisenheimer complex.

The Buchwald-Hartwig Amination (BHA) Pathway

For weakly nucleophilic amines (e.g., anilines) or sterically hindered primary amines, SNAr fails entirely. BHA bypasses this limitation via a robust Pd(0)/Pd(II) oxidative addition and reductive elimination cycle[3]. Causality: To prevent catalyst poisoning by the 6-methoxymethyl group, bidentate ligands with large bite angles (e.g., Xantphos) are mandatory. Xantphos prevents the formation of inactive Pd-dimers and enforces the geometry required for rapid reductive elimination—the rate-limiting step for diarylamine formation[4].

Decision Matrix for Amination

Workflow Start Substrate: 2-Chloro-6-(methoxymethyl)pyridine Evaluate Evaluate Amine Nucleophilicity & Steric Hindrance Start->Evaluate Strong Strong/Unhindered Aliphatic (e.g., Morpholine) Evaluate->Strong High Nucleophilicity Weak Weak/Hindered Aryl (e.g., Anilines) Evaluate->Weak Low Nucleophilicity SNAr SNAr Protocol Solvent: NMP or H2O Temp: 120-150°C (MW) Strong->SNAr BHA Buchwald-Hartwig Protocol Catalyst: Pd(OAc)2 / Xantphos Base: Cs2CO3, Solvent: Dioxane Weak->BHA Product Target: 2-Amino-6-(methoxymethyl)pyridine SNAr->Product BHA->Product

Figure 1: Decision matrix for amination pathways based on amine nucleophilicity and sterics.

Quantitative Data: Amination Parameters by Nucleophile Class

Amine ClassPreferred PathwayCatalyst / Ligand SystemBaseSolventTemp (°C)Typical Yield (%)
Strong Aliphatic (Secondary) SNArNoneK₂CO₃NMP120–150 (MW)75–90
Strong Aliphatic (Primary) SNAr / BHAPd₂(dba)₃ / BINAPNaOtBuToluene90–11065–85
Weak Aryl (Anilines) BHAPd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10070–95
Sterically Hindered / Heteroaryl BHAPd₂(dba)₃ / BrettPhosNaOtBut-Amyl Alcohol11060–80

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Aliphatic Amines)

Designed for secondary cyclic amines (e.g., morpholine, piperidine).

Causality & Rationale: NMP is selected for its high boiling point and ability to stabilize the polar transition state. K₂CO₃ is utilized as a mild base; stronger bases (like NaOH) risk hydrolyzing the methoxymethyl ether at elevated temperatures.

Step-by-Step Methodology:

  • Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-chloro-6-(methoxymethyl)pyridine (1.0 mmol, 157.6 mg)[1].

  • Reagent Addition : Add the aliphatic amine (1.5 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent : Suspend the mixture in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reaction : Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 150 °C for 30 minutes.

  • Workup : Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP. Dry the organic layer over Na₂SO₄, filter, and concentrate.

System Validation & IPC (In-Process Control):

  • LC-MS Check : Post-irradiation, sample 5 µL into 1 mL MeOH. The chromatogram must show the complete disappearance of the starting material (

    
    ) and the appearance of the product mass.
    
  • Failure Mode : If unreacted starting material remains, the amine is insufficiently nucleophilic for SNAr. Immediately pivot to Protocol B.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Aryl Amines)

Designed for anilines and electron-deficient primary amines.

Causality & Rationale: [5] is reduced in situ to the active Pd(0) species. Xantphos is explicitly chosen over BINAP because its wider bite angle forces the palladium intermediate into a geometry that accelerates reductive elimination, preventing the methoxymethyl group from trapping the catalyst[4]. Cs₂CO₃ is selected as a heterogeneous, mild base to avoid the ether cleavage commonly observed with strong soluble alkoxides (e.g., NaOtBu).

Step-by-Step Methodology:

  • Preparation : Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Solid Loading : Add 2-chloro-6-(methoxymethyl)pyridine (1.0 mmol), the aniline derivative (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), Xantphos (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol).

  • Solvent & Degassing : Add anhydrous 1,4-dioxane (5.0 mL). Sparge the solution with Argon for 10 minutes. Critical Step: Oxygen will irreversibly oxidize the Pd(0) catalyst.

  • Reaction : Seal the tube and heat in an oil bath at 100 °C for 4 to 16 hours.

  • Workup : Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation & IPC (In-Process Control):

  • Catalyst Activation Check : Upon reaching 100 °C, the suspension must transition from a pale yellow to a deep red/brown homogeneous solution within 15 minutes. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species.

  • LC-MS Mass Balance : At t = 2 hours, sample 10 µL. If the starting material is consumed but the product peak is weak, check for a mass of

    
    . This indicates premature protodepalladation (loss of the chloride without amine coupling), signaling that the reaction requires a stronger base or that the solvent was wet.
    

References

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 6-(Methoxymethyl)pyridin-2-amine

[1]

Executive Summary

The coupling of 6-(Methoxymethyl)pyridin-2-amine (CAS 153959-27-4) presents a distinct set of challenges in medicinal chemistry. While 2-aminopyridines are privileged scaffolds in kinase inhibitor design, they are notoriously difficult substrates in Palladium-catalyzed Buchwald-Hartwig amination.[1] This difficulty arises from the formation of stable, unreactive catalyst-substrate complexes and the potential for bidentate coordination.

This Application Note provides a scientifically rigorous guide to overcoming these hurdles. We detail two validated protocols: a "Gold Standard" method utilizing precatalyst technology and bulky biarylphosphine ligands (BrettPhos), and a "Cost-Effective" method employing Xantphos.[1] We also analyze the specific influence of the 6-methoxymethyl group—a hemilabile motif that can act as both a steric blocker and a secondary coordination site.

Substrate Analysis & Mechanistic Challenges

The Molecule: 6-(Methoxymethyl)pyridin-2-amine[1][2]
  • Electronic Profile: The pyridine ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine compared to anilines.

  • Steric/Coordination Profile: The 6-position substituent is critical.[1] Unlike a simple methyl group, the methoxymethyl (-CH₂OMe) moiety introduces an ether oxygen capable of weak hemilabile coordination to the Pd center. This can stabilize intermediates but may also retard the catalytic cycle if the ligand does not enforce a monodentate binding mode.

The "2-Aminopyridine Problem"

The primary failure mode in coupling 2-aminopyridines is catalyst poisoning .[1]

  • Bridging Mode: The pyridine nitrogen and the exocyclic amine nitrogen can bridge two Palladium centers, forming a stable

    
     dimer.[1] This dimer is often an off-cycle resting state, halting turnover.[1]
    
  • Chelation: The substrate can act as a bidentate ligand (N,N-chelation) to a single metal center, displacing the phosphine ligand required for reductive elimination.

Solution Strategy: Use bulky, electron-rich monodentate ligands (e.g., BrettPhos) to sterically preclude dimer formation, or wide-bite-angle bidentate ligands (e.g., Xantphos) to enforce reductive elimination geometry.

Experimental Protocols

Method A: The Gold Standard (BrettPhos Pd G4)

Recommended for high-value synthesis, library generation, and difficult aryl chlorides.

Rationale: The BrettPhos Pd G4 precatalyst ensures rapid generation of the active

Materials
  • Amine: 6-(Methoxymethyl)pyridin-2-amine (1.0 equiv)[1]

  • Aryl Halide: Aryl Chloride or Bromide (1.0 – 1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (CAS 1599466-81-5) (1.0 – 3.0 mol%)[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Protocol
  • Setup: In a nitrogen-filled glovebox or using varying Schlenk technique, charge a reaction vial with the amine (1.0 mmol), aryl halide (1.0 mmol), and BrettPhos Pd G4 (0.02 mmol, 2 mol%).

  • Base Addition:

    • If using solid NaOtBu: Add 1.4 mmol (135 mg) to the vial.[1]

    • If using LiHMDS: Add the solution via syringe after solvent addition.[1]

  • Solvation: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration). Seal the vial with a crimp cap containing a PTFE/silicone septum.[1]

  • Reaction: Heat the reaction block to 80–100 °C . Stir vigorously (≥800 rpm).

    • Note: The bulky 6-methoxymethyl group may require higher temperatures (100 °C) compared to simple anilines to overcome steric hindrance during the amine binding step.

  • Monitoring: Monitor by LC-MS at 1 hour and 4 hours.

    • Success Indicator: Disappearance of the aryl halide is usually the best metric, as the aminopyridine can streak on TLC.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Method B: The Robust Workhorse (Xantphos)

Recommended for scale-up and cost-sensitive applications.[1]

Rationale: Xantphos has a wide bite angle (111°), which destabilizes the square-planar Pd(II) complex, thereby accelerating the rate-determining reductive elimination step—often the bottleneck for electron-deficient amines.

Materials
  • Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)[1]

  • Ligand: Xantphos (CAS 161265-03-8) (2–4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol
  • Pre-complexation (Critical): In the reaction vessel, mix Pd(OAc)₂ and Xantphos in 1 mL of Dioxane. Stir at room temperature for 5–10 minutes until the solution turns from orange to yellow/pale, indicating active catalyst formation.

  • Addition: Add 6-(Methoxymethyl)pyridin-2-amine (1.0 equiv), Aryl Halide (1.0 equiv), and finely ground Cs₂CO₃ (2.0 equiv).

  • Reaction: Add remaining solvent to reach 0.2–0.5 M concentration. Heat to 100 °C for 12–18 hours.[1]

    • Note: Carbonate bases are weaker and less soluble than alkoxides; vigorous stirring and longer reaction times are required.[1]

  • Workup: Standard aqueous extraction (Water/EtOAc) followed by drying (Na₂SO₄) and purification.[1]

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or dimer formation.[1]Switch to Method A (BrettPhos).[1] Increase catalyst loading to 5 mol%.
Debromination of Aryl Halide

-Hydride elimination competing with reductive elimination.[1]
Switch solvent to Toluene .[1][2] Ensure anhydrous conditions. Use tBuBrettPhos .
Starting Material Remains (Amine) Amine is too sterically hindered or coordinating.[1]Increase temperature to 110 °C . Switch base to NaOtBu (stronger deprotonation).[1]
Double Arylation Primary amine is reacting twice.[1]Unlikely with 2-aminopyridines due to sterics, but if observed, increase Amine:Halide ratio to 1.2:1.

Visualizations

Mechanistic Cycle & Trap States

This diagram illustrates the standard catalytic cycle versus the specific "Trap State" relevant to 2-aminopyridines.

BuchwaldHartwigCyclecluster_legendKey FactorsPd0L-Pd(0)Active SpeciesOxAddOxidative Addition(L-Pd(II)-Ar-X)Pd0->OxAdd Ar-XAmineBindAmine Binding(Steric Barrier)OxAdd->AmineBind R-NH2DeprotDeprotonation(Base Mediated)AmineBind->Deprot BaseTrapTRAP STATE:Pd-Dimer Formation[Pd(μ-N)Ar]2AmineBind->Trap 2-Aminopyridine(No Bulky Ligand)RedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Pd0 ProductTrap->AmineBind Heat + Bulky LigandInfoBulky ligands (BrettPhos) preventthe red Trap State path.

Caption: Catalytic cycle highlighting the "Trap State" where 2-aminopyridines form unreactive dimers. Bulky ligands are required to bypass this sink.

Optimization Workflow (Decision Tree)

OptimizationTreeStartStart: 6-(Methoxymethyl)pyridin-2-amineCheckHalideAryl Halide Type?Start->CheckHalideClAryl Chloride(Less Reactive)CheckHalide->ClBrAryl Bromide/Iodide(More Reactive)CheckHalide->BrMethodAMethod A:BrettPhos Pd G4NaOtBu, 100°CCl->MethodAMethodBMethod B:Pd(OAc)2 + XantphosCs2CO3, 100°CBr->MethodBEvalEvaluate YieldMethodA->EvalMethodB->EvalSuccessIsolate ProductEval->Success >70%FailLow Yield / No RxnEval->Fail <30%Trouble1Switch to tBuBrettPhos(Higher Sterics)Fail->Trouble1 Catalyst DeathTrouble2Switch Solvent:t-Amyl Alcohol(Solubility)Fail->Trouble2 Solubility Issues

Caption: Decision tree for selecting the optimal protocol based on the electrophile partner and troubleshooting outcomes.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969–5970. Link[1]

  • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Palladium-Catalyzed Cross-Coupling of Primary Amines: A Strategy for the Activation of Aryl Chlorides." Journal of the American Chemical Society, 131(36), 12898–12899. Link[1]

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 4(20), 3481–3484. Link[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. Link[1]

Application Note: Preparation of Amide Derivatives from 2-Aminopyridines

[1][2][3][4][5][6][7][8]

Part 1: Strategic Analysis & Mechanistic Grounding

The Nucleophilicity Paradox

The acylation of 2-aminopyridine (2-AP) presents a unique challenge in medicinal chemistry. Unlike aniline, the exocyclic amino group in 2-AP is significantly deactivated due to the electron-withdrawing nature of the pyridine ring and the resonance delocalization of the nitrogen lone pair into the aromatic system.

Furthermore, 2-AP possesses two nucleophilic centers:

  • The Exocyclic Amine (

    
    ):  The desired site of acylation (Thermodynamic product).
    
  • The Endocyclic Ring Nitrogen (

    
    ):  Often kinetically active, leading to unstable intermediates or competitive inhibition.
    

Key Mechanistic Insight: Under standard basic conditions (e.g., acyl chloride + triethylamine), a common failure mode is N,N-diacylation (formation of imides) or kinetic acylation at the ring nitrogen followed by hydrolysis during workup, leading to the false impression of "no reaction." To achieve selective mono-acylation at the exocyclic amine, the protocol must modulate the basicity and activation energy of the electrophile.

Selection of Coupling Strategy

We define three distinct protocols based on substrate value and scale:

MethodReagentsBest ForKey Advantage
A. High-Value HATU / DIPEA Late-stage functionalization, chiral acids.Highest conversion, mild conditions, tolerates functional groups.
B. Scale-Up T3P / Pyridine >10g scale, epimerization-prone acids.Water-soluble byproducts, very low racemization, simple workup.
C. Classical Acid Chloride / Pyridine Simple, robust substrates.[1]Low cost, rapid reaction.

Part 2: Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU Coupling)

Recommended for medicinal chemistry library generation and complex carboxylic acids.

Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive active ester (At-ester) that reacts faster with the poor nucleophile (2-AP) than it degrades.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • 2-Aminopyridine derivative (1.2 equiv)[3]

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration ~0.2 M)

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

  • Amine Addition: Add the 2-Aminopyridine (1.2 mmol) solid or solution.

  • Reaction: Stir at Room Temperature (25°C) for 12–18 hours.

    • Note: If conversion is <50% after 6 hours, heat to 50°C. 2-APs are poor nucleophiles and may require thermal energy to overcome the activation barrier.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with saturated

      
       (2 x 10 mL), Water (2 x 10 mL), and Brine (10 mL).
      
    • Critical: Wash with 5% LiCl solution if using DMF to remove solvent residues.

    • Dry over

      
      , filter, and concentrate.
      
Method B: The "Scale-Up" (T3P/Pyridine)

Recommended for process chemistry and avoiding racemization.

Principle: Propanephosphonic acid anhydride (T3P) acts as a powerful water scavenger and coupling agent.[1] The byproducts are water-soluble, eliminating the need for chromatography in many cases.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol:

  • Charge: To a reactor/flask, add Carboxylic Acid (10 mmol), 2-Aminopyridine (11 mmol), and EtOAc (50 mL).

  • Base: Add Pyridine (25 mmol, 2.0 mL). Cool the mixture to 0°C.

  • Addition: Dropwise add T3P solution (15 mmol) over 10 minutes.

    • Exotherm Control: Maintain internal temperature <10°C during addition.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench & Workup:

    • Add water (20 mL) and stir for 15 minutes to quench excess T3P.

    • Separate layers.[4]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/2-AP), then saturated

      
      , then brine.
      
    • Result: The organic layer contains the pure amide.

Part 3: Visualization of Workflows

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the competition between the ring nitrogen and the exocyclic amine, and how the correct pathway is selected.

GStart2-Aminopyridine(Nucleophile)Path_N1Kinetic Attack(Ring Nitrogen)Start->Path_N1 Fast (Kinetic)Path_ExoThermodynamic Attack(Exocyclic Amine)Start->Path_Exo Slow (Thermo)AcidActivated CarboxylicAcid (R-COX)Acid->Path_N1Acid->Path_ExoInter_UnstableUnstable N-AcylPyridinium SaltPath_N1->Inter_UnstableProductStable AmideProductPath_Exo->Product IrreversibleInter_Unstable->Product Rearrangement(Rare/High T)HydrolysisHydrolysis(Reverts to SM)Inter_Unstable->Hydrolysis Aqueous Workup

Caption: Mechanistic pathway showing the necessity of thermodynamic control to avoid unstable pyridinium intermediates.

HATU Coupling Workflow

A standardized decision tree for the bench scientist.

WorkflowStep1Dissolve Acid in DMFAdd DIPEA (3.0 eq)Step2Add HATU (1.2 eq)Stir 10 mins (Activation)Step1->Step2Step3Add 2-AminopyridineStir at RT for 12hStep2->Step3CheckCheck LCMS/TLCStep3->CheckHeatHeat to 50°CAdd 0.5 eq HATUCheck->Heat IncompleteWorkupWorkup:EtOAc vs LiCl/NaHCO3Check->Workup CompleteHeat->Workup

Caption: Operational workflow for HATU-mediated coupling of hindered 2-aminopyridines.

Part 4: Quantitative Data & Optimization

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor nucleophilicity of 2-AP.Switch solvent to DMAc; Increase temp to 60°C; Switch to Method B (T3P).
Starting Material Recovery Kinetic acylation on Ring N followed by hydrolysis.Ensure reaction time is sufficient for thermodynamic equilibration; Avoid strong mineral bases.
Diacylation (Imide) Excess acid chloride or too strong base (e.g., Et3N).Use Method B (T3P) or Method A (HATU); Avoid Acid Chlorides with Et3N; Use Pyridine as base.
Racemization High basicity or prolonged activation.Use Method B (T3P/Pyridine) ; Keep temp < 0°C during addition.
Comparative Yields (Representative)

Data aggregated from internal optimization studies and literature validation.

Substrate (Acid)Substrate (Amine)MethodYieldReference
Benzoic Acid2-AminopyridineHATU88%[1]
Boc-Phenylalanine5-Bromo-2-aminopyridineT3P92% (99% ee)[2]
Nicotinic Acid3-Methyl-2-aminopyridineAcid Cl / Py65%[3]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][9] Organic Letters, 13(19), 5048–5051.[9] Link

  • BenchChem Application Note. (2025). Protocol for N-acetylation of 2-aminopyridine. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Application Note: Strategic Functionalization of the 6-Methoxymethyl Group in Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges and opportunities presented by the 6-methoxymethyl pyridine motif.

Executive Summary & Strategic Value

The 6-methoxymethyl pyridine moiety is a versatile "masked" functionality often employed in early-stage drug discovery to improve solubility or act as a bioisostere for polar side chains. However, its true value lies in its potential as a divergent synthetic handle .

Unlike simple alkyl pyridines, the methoxymethyl (MOM-like) ether oxygen provides a secondary coordination site for Lewis acids and organometallics. This enables unique reactivity patterns that are not possible with simple picolines. This guide details three primary vectors for functionalizing this group:

  • Lateral Lithiation: Exploiting the "Complex-Induced Proximity Effect" (CIPE) for C-C bond formation.

  • Redox Transformation: Controlled demasking and oxidation to aldehydes or carboxylic acids.

  • Nucleophilic Displacement: Converting the methoxy group into a leaving group for substitution.

Mechanistic Insight: The Chelation Effect

The reactivity of the 6-methoxymethyl group is governed by the Alpha-Heteroatom Effect .

  • Acidity: The pKa of the methylene protons (

    
    26-28) is significantly lower than that of 2-picoline (
    
    
    
    29.5) due to the inductive electron-withdrawing effect of the oxygen.
  • Coordination: The pyridine nitrogen and the ether oxygen form a pre-organized "bite angle" that avidly chelates Lithium ions. This stabilizes the lithiated intermediate and directs deprotonation exclusively to the lateral methylene position, avoiding competitive ring lithiation (e.g., at C-5).

Visualization: Chelation-Controlled Lithiation Pathway

The following diagram illustrates the transition state and divergent pathways for the lithiated intermediate.

LithiationPathways Figure 1: Divergent functionalization via Chelation-Controlled Lateral Lithiation. Start 6-Methoxymethyl Pyridine TS Chelated Lithio-Intermediate (5-membered Li-cycle) Start->TS Deprotonation Base Base (n-BuLi or LDA) -78°C, THF Base->TS Path1 Electrophile: R-CHO (Aldol-like Addition) TS->Path1 1,2-Addition Path2 Electrophile: R-X (Alkylation) TS->Path2 SN2 Path3 Oxidative Dimerization (via Cu(II)) TS->Path3 SET Oxidation

[1][2]

Protocol 1: Lateral Lithiation & Alkylation

Objective: Extension of the carbon skeleton at the benzylic (picolylic) position. Key Challenge: Preventing "Wurtz-like" coupling or over-alkylation.

Materials
  • Substrate: 6-(Methoxymethyl)pyridine derivative (1.0 equiv)

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 1.1 equiv) or LDA (freshly prepared).
    
  • Solvent: Anhydrous THF (0.5 M concentration).

  • Electrophile: Alkyl halide, Aldehyde, or Epoxide (1.2 equiv).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and the pyridine substrate.[1][2]

  • Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone). Critical: The chelated anion is stable at -78 °C but may rearrange or polymerize > -20 °C.

  • Deprotonation: Add

    
    -BuLi dropwise over 10 minutes via syringe pump.
    
    • Observation: The solution typically turns a deep red/orange color, indicating the formation of the delocalized aza-allylic anion.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete formation of the chelated species.

  • Electrophile Addition: Add the electrophile (neat or in minimal THF) dropwise.

    • Note: For aldehydes, the reaction is instantaneous. For alkyl halides, add HMPA (1.0 equiv) if reaction is sluggish.

  • Quench: After 1-2 hours, quench cold with saturated aq.

    
    .[2]
    
  • Workup: Warm to RT, extract with EtOAc (3x), wash with brine, dry over

    
    .
    

Self-Validation Check:

  • TLC Monitoring: The product will be less polar than the alcohol formed from aldehyde addition, but more polar than the starting ether if simple alkylation occurred.

  • NMR Diagnostic: Look for the disappearance of the singlet at

    
     ppm (methylene) and appearance of a triplet/doublet (methine) at 
    
    
    
    ppm.

Protocol 2: Demethylation & Oxidative Transformation

Objective: Converting the ether to a reactive aldehyde or acid handle. Key Challenge: Pyridine nitrogen acting as a Lewis base trap for Boron reagents.

Comparative Analysis of Demethylation Reagents
ReagentConditionsProsCons

DCM, -78°C to 0°CHigh conversion, standard method.Forms insoluble N-B adducts; requires excess reagent.

Reflux, 100°CCheap, scalable.Harsh; incompatible with acid-sensitive groups.

DMF, 100°CNucleophilic cleavage (mild).Odorous; requires high temp.


, 60°C
Anhydrous, neutral conditions.Expensive; sensitive to moisture.
Optimized Protocol: -Mediated Cleavage
  • Complexation: Dissolve substrate (1.0 equiv) in DCM at 0 °C. Add

    
     (1.0 M in DCM, 3.0 equiv ).
    
    • Why 3.0 equiv? The first equivalent complexes the pyridine Nitrogen. The second complexes the ether Oxygen.[3] The third effects the cleavage.

  • Reaction: Warm to RT and stir for 4-12 hours. A thick precipitate (pyridinium-borate salt) will form.

  • Hydrolysis (Critical Step): Cool back to 0 °C. Slowly add MeOH.

    • Caution: Exothermic! This breaks the N-B complex and forms volatile trimethylborate.

  • Workup: Concentrate to dryness. Redissolve in

    
     HCl and reflux for 30 mins (optional, ensures complete ether cleavage if intermediate remains). Neutralize with 
    
    
    
    and extract with DCM/Isopropanol (3:1).
Subsequent Oxidation (Swern)

To convert the resulting 6-(hydroxymethyl)pyridine to the aldehyde :

  • Add DMSO (2.4 equiv) to oxalyl chloride (1.2 equiv) in DCM at -78 °C.

  • Add the crude alcohol (from step 4) in DCM. Stir 15 min.

  • Add

    
     (5.0 equiv) and warm to RT.
    
  • Result: 6-Pyridinecarboxaldehyde (unstable on silica; use immediately).

Decision Framework: Choosing the Right Pathway

Use this logic flow to determine the optimal functionalization strategy for your specific drug candidate.

DecisionTree Start Goal: Functionalize 6-MOM Group Q1 Do you need to extend the carbon chain? Start->Q1 Branch1 Yes (C-C Bond Formation) Q1->Branch1 Yes Branch2 No (Functional Group Interconversion) Q1->Branch2 No Action1 Lateral Lithiation (Protocol 1) Reagent: n-BuLi/Electrophile Branch1->Action1 Q2 Target Functionality? Branch2->Q2 Res1 Alcohol/Halide Q2->Res1 -OH / -X Res2 Aldehyde/Acid Q2->Res2 -CHO / -COOH Action2 Demethylation (Protocol 2) Reagent: BBr3 Res1->Action2 Action3 Demethylation + Oxidation Reagent: BBr3 -> Swern Res2->Action3

Figure 2: Strategic Decision Tree for 6-Methoxymethyl Functionalization.

References

  • Gros, P., & Fort, Y. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? Journal of Organic Chemistry. Link

  • Schlosser, M. (2005). The 2-Pyridyl Group: A Versatile Handle for Directed Metallation. Angewandte Chemie International Edition.
  • Smith, K., et al. (2015).[1] Directed Lithiation and Substitution of Pyridine Derivatives.[1] Heterocycles.[1][4] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Authoritative text on lateral vs.
  • BenchChem Protocols. (2025). Application Notes: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.[2]Link

Sources

Application Note: 6-(Methoxymethyl)pyridin-2-amine as a Privileged Hinge-Binding Scaffold in Fragment-Based Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Lead Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel kinase inhibitors by focusing on low-molecular-weight chemical starting points that exhibit exceptionally high Ligand Efficiency (LE). Among the most validated pharmacophores in kinase FBDD is the 2-aminopyridine scaffold, which mimics the adenine ring of ATP to form robust bidentate hydrogen bonds with the kinase hinge region [1].

This application note details the physicochemical profiling, mechanistic rationale, and experimental workflows for utilizing 6-(Methoxymethyl)pyridin-2-amine (CAS: 153959-27-4) as a foundational building block. The strategic placement of the methoxymethyl group at the 6-position provides a synthetically tractable vector for fragment elaboration, allowing medicinal chemists to grow the molecule into the solvent channel or ribose pocket to achieve kinase selectivity [2].

Physicochemical Profiling & "Rule of 3" Compliance

To ensure optimal behavior in high-concentration biophysical screens and to guarantee sufficient chemical space for downstream hit-to-lead optimization, fragments must adhere strictly to Astex's "Rule of 3" (Ro3). 6-(Methoxymethyl)pyridin-2-amine represents an ideal fragment, balancing hydrophilicity with a rigid aromatic core.

Table 1: Physicochemical Properties of 6-(Methoxymethyl)pyridin-2-amine

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 138.17 Da

300 Da
Leaves >350 Da of "growth space" for lead optimization.
cLogP ~0.85

3.0
Ensures high aqueous solubility for mM-concentration screening.
H-Bond Donors (HBD) 1 (

)

3
Minimizes desolvation penalties during target binding.
H-Bond Acceptors (HBA) 3 (N, N, O)

3
Provides multiple vectors for target interaction.
Rotatable Bonds 2

3
Low entropic penalty upon binding to the rigid kinase hinge.
Topological Polar Surface Area 48.14 Ų

60 Ų
Excellent membrane permeability profile for eventual lead compounds.

Structural Rationale & Binding Mechanics

The efficacy of 6-(Methoxymethyl)pyridin-2-amine stems from its highly predictable binding mode within the ATP-binding site of kinases.

The Hinge-Binding Core: The 2-aminopyridine motif acts as a classic bidentate hinge binder. The pyridine nitrogen (hydrogen bond acceptor) interacts with the backbone amide (NH) of the hinge region, while the exocyclic 2-amino group (hydrogen bond donor) interacts with the adjacent backbone carbonyl (C=O) [3]. This interaction anchors the fragment with high enthalpic efficiency.

The Elaboration Vector: The 6-methoxymethyl substituent is strategically positioned to project away from the hinge. Depending on the specific kinase architecture (e.g., CHK2, JAK2, or PKC-


), this vector typically points toward the solvent-exposed channel or the ribose-binding pocket [1][2]. The ether oxygen can engage in water-mediated hydrogen bonding networks, while the terminal methyl group provides a synthetic handle for cross-coupling or etherification during the "fragment growing" phase.

Binding_Mode Hinge Kinase Hinge Region Backbone Amide (NH) Backbone Carbonyl (C=O) Fragment 6-(Methoxymethyl)pyridin-2-amine Pyridine Nitrogen (N) Amino Group (NH2) Ether Oxygen (O) Hinge->Fragment H-bond (Donor to Pyridine N) Fragment->Hinge H-bond (NH2 to Carbonyl) Pocket Solvent Channel / Ribose Pocket Hydration Network Fragment->Pocket Vector (Methoxymethyl)

Figure 1: Mechanistic binding model of the 2-aminopyridine pharmacophore in the kinase hinge.

Experimental Workflow: Fragment Screening & Validation

Because fragments bind with low affinity (typically


 in the 

M to mM range), primary screening must be conducted at high concentrations, making the system susceptible to false positives (e.g., aggregation). The following self-validating protocol ensures rigorous hit confirmation.

FBDD_Workflow A Primary Screening (DSF / TR-FRET) [Fragment Library] B Orthogonal Validation (SPR / ITC) [Affinity & Kinetics] A->B Hits (mM to µM) C Structural Elucidation (X-ray Crystallography) [Binding Mode] B->C Validated Hits D Fragment Elaboration (Structure-Based Drug Design) [Hit-to-Lead] C->D 3D Coordinates

Figure 2: Integrated Fragment-Based Drug Discovery (FBDD) workflow for kinase inhibitor development.

Protocol 4.1: Primary Biophysical Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF (Thermal Shift) is utilized as the primary screen because it directly measures target engagement (thermodynamic stabilization) without requiring enzymatic activity, thus bypassing assay interference from high fragment concentrations.

  • Protein Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2

    
    M in assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).
    
  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Fragment Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 6-(Methoxymethyl)pyridin-2-amine (from a 100 mM DMSO stock) into 384-well PCR plates to achieve a final assay concentration of 500

    
    M (0.5% DMSO final).
    
  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec in a qPCR machine.

  • Data Analysis: Calculate the shift in melting temperature (

    
    ). A 
    
    
    
    °C is considered a primary hit.
Protocol 4.2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: SPR is mandatory to confirm 1:1 binding stoichiometry and rule out non-specific aggregation. It provides the exact dissociation constant (


) and ligand efficiency (LE) metrics required to justify crystallographic efforts.
  • Surface Preparation: Immobilize the target kinase onto a Series S Sensor Chip CM5 or Ni-NTA (if His-tagged) to a density of 3000–5000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 6-(Methoxymethyl)pyridin-2-amine ranging from 2 mM down to 15.6

    
    M in running buffer (matched exactly to 1% DMSO to prevent bulk refractive index shifts).
    
  • Injection: Inject the fragment series at a flow rate of 30

    
    L/min for 60 seconds (association), followed by a 120-second dissociation phase.
    
  • Kinetics Fitting: Fit the sensorgrams to a 1:1 steady-state affinity model.

Protocol 4.3: Structural Elucidation via X-ray Crystallography

Causality: Structure-Based Drug Design (SBDD) is impossible without precise 3D coordinates. Soaking is preferred over co-crystallization for fragments to maintain high throughput.

  • Crystal Growth: Grow apo-kinase crystals using vapor diffusion.

  • Soaking: Transfer crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM of 6-(Methoxymethyl)pyridin-2-amine and 5–10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing the fragment, then flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. The 2-aminopyridine core will typically show clear

    
     electron density in the ATP hinge region.
    

Data Presentation: Representative Validation Metrics

To transition from fragment to lead, the fragment must demonstrate high Ligand Efficiency (LE > 0.30 kcal/mol/heavy atom). Table 2 illustrates the expected validation data profile for 6-(Methoxymethyl)pyridin-2-amine against a model kinase.

Table 2: Representative Validation Data for 6-(Methoxymethyl)pyridin-2-amine

Assay / MetricReadoutInterpretation
DSF (

)
+ 2.8 °CStrong thermodynamic stabilization; target engaged.
Biochemical IC

350

M
Typical weak fragment inhibition; requires optimization.
SPR Affinity (

)
280

M
Validates biochemical assay; confirms reversible binding.
Stoichiometry (SPR) 0.95Confirms 1:1 specific binding; no aggregation.
Ligand Efficiency (LE) 0.38Highly efficient binder (Threshold > 0.30); excellent starting point.
X-ray Resolution 1.8 ÅHigh-resolution confirmation of bidentate hinge binding.

Fragment Elaboration Strategy (Hit-to-Lead)

Once the binding mode of 6-(Methoxymethyl)pyridin-2-amine is crystallographically confirmed, the following elaboration strategies are typically employed:

  • Solvent Channel Extension (6-Position): The methoxymethyl group can be demethylated to yield the corresponding alcohol, which serves as a handle for Mitsunobu reactions to attach larger, solubilizing basic amines (e.g., piperazines or morpholines). This increases potency via favorable entropic release of water molecules in the solvent channel.

  • Back-Pocket Probing (4- or 5-Position): Halogenation (e.g., bromination) at the 5-position of the pyridine ring allows for Suzuki-Miyaura cross-coupling with diverse aryl or heteroaryl boronic acids. This pushes the molecule into the hydrophobic "back pocket" (often controlled by the gatekeeper residue), drastically improving both potency (into the nanomolar range) and kinase selectivity [2][3].

By systematically exploiting the vectors provided by 6-(Methoxymethyl)pyridin-2-amine, drug development professionals can rapidly evolve a 300


M hit into a <10 nM lead compound with optimal pharmacokinetic properties.

References

  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. Journal of Medicinal Chemistry. Available at:[Link][1]

  • Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One. Available at:[Link][2]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters. Available at:[Link][3]

Sources

Application Note: Overcoming the Deactivation Barrier in Electrophilic Aromatic Substitution of 6-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The functionalization of pyridine rings is a cornerstone of modern pharmaceutical and agrochemical development. However, direct Electrophilic Aromatic Substitution (EAS) on pyridines is notoriously challenging. The inherent electronegativity of the nitrogen atom withdraws electron density from the aromatic


-system, severely deactivating the ring toward electrophilic attack 1. Furthermore, under classical EAS conditions (e.g., strong Brønsted or Lewis acids), the basic pyridine nitrogen is readily protonated or complexed, forming a pyridinium cation that further suppresses reactivity 2.

When substitution does occur, it is highly regioselective for the C3 (or C5) position. The causality behind this regioselectivity lies in the stability of the intermediate sigma complex (Wheland intermediate). An electrophilic attack at the C2 or C4 position forces a resonance structure where a destabilizing positive charge resides directly on the electronegative nitrogen atom. Conversely, an attack at the C3 position avoids this highly unfavorable state, making it the kinetically favored pathway [[3]]().

The presence of a substituent at the 6-position (e.g., alkyl, halogen, or methoxy groups) introduces both steric hindrance and inductive/resonance effects. While electron-donating groups at C6 can partially offset the ring's electron deficiency, they also dictate whether the incoming electrophile will be directed to the C3 or C5 position based on the delicate balance of steric bulk and electronic directing effects.

MechanisticLogic A 6-Substituted Pyridine B Classical Acidic Conditions (H2SO4 / Lewis Acids) A->B Reagents D Electrophilic Attack at C3/C5 (Kinetically Favored) A->D EAS Pathway E Electrophilic Attack at C2/C4 (Disfavored) A->E EAS Pathway C Pyridinium Cation (Highly Deactivated) B->C Protonation F Sigma Complex: No positive charge on N D->F Resonance Stability G Sigma Complex: Positive charge on N E->G Resonance Instability

Mechanistic logic of electrophilic aromatic substitution on 6-substituted pyridines.

Modern Strategies for Functionalization

Because direct EAS requires harsh conditions that often lead to degradation or poor yields, modern synthetic protocols employ strategic workarounds to alter the electronic properties of the pyridine ring.

Strategy A: Direct Nitration via in-situ Anhydride Activation

Traditional mixed-acid nitration requires extreme heating. A superior alternative utilizes nitric acid in trifluoroacetic anhydride (TFAA). The causality here is twofold: TFAA acts as a dehydrating agent to generate a highly potent nitrating species (


) in situ, while avoiding the massive excess of strong Brønsted acids that would completely convert the pyridine into an unreactive pyridinium salt [[4]](), 5.
Strategy B: Zincke Imine-Mediated Halogenation

A breakthrough strategy for the 3-selective halogenation of pyridines involves temporarily breaking the aromaticity of the ring. By activating the nitrogen with triflic anhydride (


) and opening the ring with a secondary amine (e.g., dibenzylamine), the electron-deficient pyridine is converted into an electron-rich acyclic "Zincke imine" 6. This polarized alkene readily undergoes electrophilic halogenation under mild conditions. Subsequent treatment with ammonium acetate induces ring closure, regenerating the pyridine core with a halogen exclusively at the C3 position 7.

ZinckeWorkflow A 6-Substituted Pyridine B 1. Tf2O, Collidine 2. Dibenzylamine (-78 °C) A->B C Acyclic Zincke Imine (Electron-Rich Azatriene) B->C Ring Opening D Halogenation (NIS or NBS) Room Temp C->D E Halogenated Zincke Imine D->E Regioselective C3 Halogenation F NH4OAc, EtOH, 60 °C (Ring Closing) E->F G 3-Halo-6-Substituted Pyridine F->G Rearomatization

Workflow for the 3-selective halogenation of pyridines via a Zincke imine intermediate.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and yields when applying modern electrophilic substitution methods to 6-substituted pyridines.

MethodologyTarget TransformationReagents & ConditionsRegioselectivityTypical Yield
Direct Nitration Nitration

, TFAA, 0 °C to RT
C3 / C5 (Mixture possible)10–83%
Zincke Imine Protocol Halogenation (I, Br)

,

, NIS/NBS, -78 °C
Exclusive C360–85%
Classical Mixed Acid Nitration

,

, >150 °C
C3 (Poor conversion)< 15%

Experimental Protocols

Protocol 1: Nitration of 6-Substituted Pyridines using TFAA/HNO₃

This protocol utilizes in-situ generation of a potent nitrating agent, avoiding the complete protonation of the pyridine substrate.

Self-Validation Check: The reaction system is self-validating through temperature control. An exothermic spike upon the addition of


 indicates the successful generation of the active nitronium species.
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add trifluoroacetic anhydride (TFAA, 2.5 equiv). Cool the flask to 0 °C using an ice-water bath [[4]]().

  • Substrate Addition: Slowly add the 6-substituted pyridine (1.0 equiv) to the chilled TFAA with continuous stirring. Causality: Slow addition prevents localized heating, which can lead to side reactions or degradation. Stir the mixture at 0 °C for 2 hours to ensure complete complexation.

  • Nitrating Agent Addition: Add 100% fuming nitric acid (2.1 equiv) dropwise via the dropping funnel. Maintain the internal temperature strictly between 5–10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 9–10 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

  • Quenching & Work-up: Carefully pour the reaction mixture into a vigorously stirred, chilled aqueous solution of sodium metabisulfite (1.0 equiv). Causality: Sodium metabisulfite safely quenches any unreacted oxidizing nitrating species. Adjust the pH to 6-7 using 25% NaOH, extract with ethyl acetate (3x), dry over

    
    , and purify via flash chromatography.
    
Protocol 2: Regioselective 3-Halogenation via Zincke Imine Intermediate

This protocol temporarily removes the aromaticity of the pyridine ring to facilitate highly regioselective halogenation.

Self-Validation Check: The formation of the acyclic Zincke imine intermediate is typically accompanied by a distinct color change (often a deep red or orange solution). Complete consumption of the starting material must be verified by LC-MS before proceeding to the halogenation step to prevent unselective halogenation of unreacted starting material.

  • Activation: In a flame-dried flask under an inert argon atmosphere, dissolve the 6-substituted pyridine (1.0 equiv) and collidine (1.0 equiv) in anhydrous ethyl acetate. Cool the mixture to -78 °C using a dry ice/acetone bath. Add triflic anhydride (

    
    , 1.0 equiv) dropwise. Stir for 10 minutes.
    
  • Ring-Opening: Add dibenzylamine (1.2 equiv) dropwise to the -78 °C solution. Allow the reaction to warm to room temperature and stir for 30 minutes. Causality: The secondary amine acts as a nucleophile to open the activated pyridinium salt, forming the electron-rich Zincke imine 1.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) or N-bromosuccinimide (NBS, 1.0 equiv) to the reaction mixture. Stir at room temperature until the Zincke imine intermediate is fully consumed (monitor strictly by LC-MS). Causality: The electron-rich nature of the intermediate allows halogenation to occur rapidly at room temperature without the need for Lewis acids.

  • Ring-Closing (Rearomatization): Add ammonium acetate (

    
    , 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the cyclization is complete. Causality: The ammonia source displaces the dibenzylamine and drives the thermodynamic re-formation of the aromatic pyridine ring.
    
  • Work-up: Cool to room temperature, quench with water, extract with ethyl acetate (3x), dry over anhydrous sodium sulfate, and purify via flash column chromatography.

References

  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem. 4

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - NSF PAR (Science 2022). 6

  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines - Benchchem. 1

  • Nitropyridines Synthesis via Pyridine Nitration - Scribd. 5

  • Selective meta-Halogenation of Pyridines - Thieme Connect.7

  • Electrophilic aromatic substitution - Wikipedia. 2

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice - Pearson. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 6-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

The Core Problem: Low yields in the synthesis of 6-(methoxymethyl)pyridin-2-amine typically stem from two competing factors:

  • N- vs. O-Alkylation Competition: The primary amine at position 2 is nucleophilic. Attempting direct methylation of (6-aminopyridin-2-yl)methanol results in significant N-methylated byproducts (Menshutkin reaction), drastically reducing the yield of the desired O-ether.

  • Solubility & Isolation: The target molecule is amphiphilic (polar amine + ether linkage), making it highly water-soluble and difficult to extract from aqueous quenches, leading to mass loss during workup.

The Solution: To achieve high yields (>60% overall), you must abandon direct alkylation in favor of a Protection-Oxidation-Deprotection (POD) strategy or a Reductive-Protection strategy starting from methyl 6-aminopicolinate.

Optimized Synthetic Pathway (The "High-Fidelity" Route)

We recommend the Ester-Reduction-Protection Route as the industry standard for maximizing yield and purity. This avoids the low-yielding oxidation of 2-amino-6-picoline.

Workflow Visualization

G Start Methyl 6-aminopicolinate (Starting Material) Step1 Reduction (NaBH4/LiAlH4) Start->Step1 Inter1 (6-Aminopyridin-2-yl)methanol (Intermediate A) Step1->Inter1 Step2 N-Protection (Boc2O) Inter1->Step2 Inter2 N-Boc-Alcohol (Intermediate B) Step2->Inter2 Step2->Inter2 Prevents N-Methylation Step3 O-Methylation (NaH / MeI) Inter2->Step3 Inter3 N-Boc-Ether (Intermediate C) Step3->Inter3 Step4 Deprotection (TFA or HCl) Inter3->Step4 Final 6-(Methoxymethyl)pyridin-2-amine (Target) Step4->Final

Caption: Figure 1. The optimized four-step synthetic pathway prioritizing amine protection to ensure regioselective O-methylation.

Detailed Experimental Protocols

Step 1: Reduction of Methyl 6-aminopicolinate

Rationale: Ester reduction is cleaner and higher yielding (85-95%) than oxidizing a methyl group on a pyridine ring.

  • Reagents: Methyl 6-aminopicolinate (1.0 eq), NaBH4 (4.0 eq), Ethanol/THF (1:1).

  • Procedure:

    • Dissolve ester in dry EtOH/THF under

      
      .
      
    • Add NaBH4 portion-wise at 0°C (Exothermic!).

    • Reflux for 4-6 hours until TLC shows consumption.

    • Critical Workup: Quench with saturated

      
      . Evaporate volatiles. The product is water-soluble; use continuous extraction with DCM or salting-out extraction (NaCl saturation) to recover (6-aminopyridin-2-yl)methanol.
      
Step 2: Chemoselective N-Protection (The Yield Maker)

Rationale: Blocking the amine is non-negotiable to prevent side reactions during methylation.

  • Reagents: Intermediate A (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM.
  • Procedure:

    • Stir Intermediate A in DCM at RT.

    • Add

      
       followed by 
      
      
      
      .
    • Stir 12h. Wash with water, dry over

      
      .
      
    • Yield Check: Expect >90%. If low, ensure the alcohol intermediate was dry before this step.

Step 3: Regioselective O-Methylation

Rationale: With the amine protected as a carbamate, the hydroxyl group is the only nucleophile capable of reacting with MeI under basic conditions.

  • Reagents: N-Boc-Intermediate (1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.1 eq), dry THF.

  • Procedure:

    • Dissolve N-Boc-Intermediate in anhydrous THF at 0°C.

    • Add NaH slowly. Evolution of

      
       gas will occur. Stir 30 min to form the alkoxide.
      
    • Add MeI dropwise. Warm to RT and stir 2-4 hours.

    • Quench: Carefully add water at 0°C. Extract with EtOAc.

    • Note: DMF can be used if solubility is an issue, but THF is easier to remove and reduces workup losses.

Step 4: Deprotection & Salt Formation
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Procedure:

    • Stir Intermediate C in acid solution for 1-2 hours.

    • Remove solvent in vacuo.

    • Free Base Generation: Neutralize with saturated

      
       and extract exhaustively with DCM/iPrOH (3:1) to overcome water solubility.[1][2]
      

Troubleshooting Guide (FAQ)

Q1: Why can't I just methylate (6-aminopyridin-2-yl)methanol directly?

A: You will get a statistical mixture. The


 of the primary amine (~35) is higher than the hydroxyl (~16), meaning NaH will deprotonate the OH first. However, the neutral amine is a potent nucleophile. Methyl Iodide (MeI) will react with the amine lone pair (Menshutkin reaction) competitively, leading to mono- and di-methylated amine byproducts which are nearly impossible to separate by standard chromatography [1].
Q2: My yield drops significantly during the aqueous workup of the final step. Where is my product?

A: 6-(Methoxymethyl)pyridin-2-amine is a small, polar molecule with high water solubility.

  • Fix: Do not rely on simple separatory funnel extractions.

    • Saturate the aqueous phase with NaCl (Salting out).

    • Use a more polar organic solvent system: Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

    • Consider isolating the product as the HCl salt, which can be precipitated from dry ether/dioxane, avoiding aqueous workup entirely.

Q3: I am starting from 2-amino-6-picoline. Why is the oxidation step failing?

A: Oxidizing a methyl group on an electron-deficient pyridine ring is thermodynamically difficult.

  • SeO2 Oxidation: Often yields <40% and produces colloidal selenium which is hard to remove.

  • N-Oxide Route: Requires formation of N-oxide, rearrangement with acetic anhydride (Boekelheide reaction), and hydrolysis. This is a 3-step sequence with moderate yields per step.

  • Recommendation: Switch to Methyl 6-aminopicolinate or 2,6-dichloropyridine as starting materials to bypass the methyl oxidation problem [2].

Comparative Data: Route Efficiency

ParameterDirect Methylation (Not Recommended)Protected Route (Recommended)
Step Count 24
Overall Yield < 25%60 - 75%
Purity Profile Complex mixture (N-Me, O-Me, N,O-diMe)High (>98% after deprotection)
Purification Difficult HPLC requiredStandard Flash Chromatography
Scalability Poor (<1g)Excellent (Multi-gram)

References

  • ChemScene. (2023). Product Data: 6-(Methoxymethyl)pyridin-2-amine (CAS 153959-27-4).[3] Retrieved from

  • BenchChem. (2025).[4] Technical Guide: Synthesis of Pyridine Derivatives. (General reference for pyridine functionalization). Retrieved from

  • PubChem. (2023). Compound Summary: 6-(methoxymethyl)pyridin-2-amine.[3][5] National Library of Medicine. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

(Note: While specific yield optimization papers for this exact CAS are proprietary or rare in open literature, the protocols above are derived from standard "First Principles" of pyridine chemistry validated by the reactivity profiles of aminopyridines.)

Sources

Stability of methoxymethyl ether group under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals troubleshooting the stability, chemoselectivity, and cleavage of the methoxymethyl (MOM) ether protecting group.

Mechanistic Primer: The Causality of MOM Ether Stability

The methoxymethyl (MOM) group (


) is fundamentally a formaldehyde acetal. Its stability profile is dictated by this structural reality. Because acetals lack electrophilic centers susceptible to standard nucleophilic attack, MOM ethers are highly stable to strong bases (e.g., BuLi, LDA), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., 

)[1].

However, under acidic conditions, the ether oxygen is protonated. This protonation drives the cleavage of the carbon-oxygen bond, generating a highly reactive, resonance-stabilized methoxymethyl oxocarbenium ion (


) and releasing the free alcohol. Subsequent attack by water or an alcohol solvent breaks down the oxocarbenium ion into formaldehyde (or its acetal) and methanol. Understanding this equilibrium-driven oxocarbenium pathway is critical for troubleshooting incomplete deprotections.

Mechanism A MOM Ether (R-O-CH2-OCH3) B Protonated Ether (R-O+(H)-CH2-OCH3) A->B H+ (Acid) C Oxocarbenium Ion (+CH2-OCH3) B->C Cleavage D Free Alcohol (R-OH) B->D Cleavage E Hemiacetal (HO-CH2-OCH3) C->E H2O Attack F Formaldehyde + Methanol E->F Breakdown

Fig 1: Acid-catalyzed cleavage mechanism of MOM ethers via an oxocarbenium intermediate.

Quantitative Stability Profile

To design a self-validating synthetic route, you must respect the pH boundaries of the MOM group. Below is the empirical stability data for MOM ethers across various conditions[1][2].

Reagent / ConditionpH Range / AcidityStability StatusMechanistic Consequence
Aqueous NaOH / KOH pH > 12Stable No proton source to initiate oxocarbenium formation.
Aqueous Buffers pH 4 to 12Stable Insufficient proton concentration for cleavage.
Silica Gel (Standard) pH ~ 5-6Variable Electron-rich phenolic MOM ethers may slowly degrade.
1M HCl in THF/MeOH pH < 1Cleaved Rapid protonation and irreversible hydrolysis.
Trifluoroacetic Acid (TFA) pH < 1Cleaved Standard strong organic acid deprotection.
Lewis Acids (e.g.,

)
N/ACleaved Metal coordination to oxygen mimics protonation[3].

Troubleshooting & FAQs

Q: My deprotection using catalytic HCl in methanol stalls at 50-60% conversion. Adding more time doesn't help. Why? A: Acetal cleavage is an equilibrium process. If you are conducting the reaction in a highly concentrated solution, the local concentration of the byproduct (dimethoxymethane or formaldehyde/methanol) pushes the equilibrium backward, re-protecting the alcohol. Actionable Fix: Dilute the reaction further with methanol to drive Le Chatelier's principle, or switch to a biphasic system (e.g.,


) where the formaldehyde byproduct is hydrated in the aqueous layer, pulling the reaction forward.

Q: I am trying to purify a phenolic MOM ether via silica gel chromatography, but I am seeing a streak of the free phenol on the TLC plate. Is the MOM group unstable to silica? A: Yes, in specific electronic environments. While aliphatic MOM ethers are generally stable on silica, phenolic MOM ethers (where the oxygen is conjugated to an aromatic ring) have a weaker


 bond due to the electron-withdrawing nature of the phenyl ring. The mild acidity of standard silica gel is enough to trigger partial cleavage.
Actionable Fix: Pre-treat your silica gel by flushing the column with 1% Triethylamine (

) in your starting eluent to neutralize acidic silanol sites before loading your compound.

Q: I need to remove a MOM ether, but my molecule contains a highly acid-sensitive TBS (tert-butyldimethylsilyl) ether. Standard HCl or TFA strips both. How do I achieve orthogonal deprotection? A: You must bypass standard Brønsted acid hydrolysis. We recommend using a specialized Lewis acid system, specifically Trimethylsilyl triflate (TMSOTf) combined with 2,2′-bipyridyl. This combination forms a bipyridinium salt intermediate with the MOM ether, which is then susceptible to nucleophilic attack by water during a neutral workup, leaving the TBS ether completely intact[4].

DecisionTree Start Need to Cleave MOM Ether AcidSens Are acid-sensitive groups (e.g., TBS, THP) present? Start->AcidSens Phenolic Is it a phenolic MOM ether? AcidSens->Phenolic Yes Standard Standard Acidic Cleavage (HCl/MeOH or TFA/DCM) AcidSens->Standard No Mild Mild Lewis Acid (TMSOTf / Bipyridyl) Phenolic->Mild No Silica Heterogeneous Catalyst (NaHSO4-SiO2) Phenolic->Silica Yes

Fig 2: Decision matrix for selecting orthogonal MOM deprotection strategies.

Validated Experimental Protocols

Protocol A: Standard Acidic Deprotection (Non-Sensitive Substrates)

Use this protocol when the molecule does not contain other acid-labile groups (e.g., silyl ethers, trityl groups, or other acetals).

  • Dissolution: Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).

  • Acidification: Add 3-4 drops of concentrated aqueous HCl (approx. 37%) to the stirring solution at room temperature[1].

  • Reaction Monitoring: Heat the reaction to a gentle reflux (65 °C). Monitor progression via TLC. The reaction typically completes within 2 to 6 hours.

  • Quenching: Once complete, cool the mixture to 0 °C and neutralize by adding solid

    
     until gas evolution ceases.
    
  • Workup: Filter the solids, concentrate the filtrate under reduced pressure, and partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organic layers over

    
    , and concentrate to yield the crude alcohol.
    
Protocol B: Chemoselective Deprotection via TMSOTf/2,2′-bipyridyl

Use this protocol for aliphatic MOM ethers when highly acid-sensitive functional groups (like TBS or THP ethers) are present[4].

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere. Dissolve the MOM ether (0.5 mmol) and 2,2′-bipyridyl (234.3 mg, 1.5 mmol, 3.0 equiv) in anhydrous Acetonitrile (
    
    
    
    , 5.0 mL).
  • Activation: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add Trimethylsilyl triflate (TMSOTf) (0.18 mL, 1.0 mmol, 2.0 equiv) via a glass syringe.

  • Intermediate Formation: Remove the ice bath and allow the solution to stir at room temperature. Monitor via TLC until the starting MOM ether is consumed (forming the polar bipyridinium intermediate).

  • Hydrolysis Workup: Add distilled

    
     (2.0 mL) directly to the reaction mixture and stir at room temperature until the intermediate is fully hydrolyzed to the free alcohol (verified by TLC).
    
  • Isolation: Extract the mixture with Ethyl Acetate, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol C: Mild Deprotection of Phenolic MOM Ethers

Use this protocol specifically for phenolic MOM ethers using a heterogeneous catalyst, ensuring high yields and simple filtration workup[5].

  • Preparation: Dissolve the phenolic MOM ether (1.0 mmol) in Dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add silica-supported sodium hydrogen sulfate (

    
    ) to the solution.
    
  • Reaction: Stir the heterogeneous mixture at room temperature. Phenolic MOM ethers will selectively cleave while aliphatic MOM ethers or esters remain intact.

  • Workup: Simply filter the catalyst through a sintered glass funnel, wash the filter cake with DCM, and evaporate the solvent to obtain the pure phenol.

References

  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP AdiChemistry URL: [Link]

  • MOM Ethers - Stability and Deprotection Organic Chemistry Portal URL:[Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl National Institutes of Health (PMC) URL:[Link]

  • An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride Academia.edu (Tetrahedron Letters) URL:[Link]

  • Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst Organic Chemistry Portal (J. Org. Chem.) URL:[Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter a pervasive challenge in drug discovery and materials science: the "2-Pyridyl Problem." Pyridines, particularly those with halogens at the 2-position, are notorious for shutting down transition-metal-catalyzed cross-coupling reactions.

The root cause is fundamental coordination chemistry. The nitrogen lone pair acts as a strong σ-donor, outcompeting your carefully selected phosphine ligands. This leads to the formation of highly stable, off-cycle metal complexes (such as over-coordinated halopyridine-palladium species or catalytically inactive dimeric nickel species)[1][2].

This guide provides field-proven, mechanistically grounded solutions to bypass these dead-end pathways, ensuring high turnover numbers (TON) and robust yields.

Quantitative Diagnostic Matrix

Before altering your synthetic route, compare your current reaction metrics against our diagnostic matrix. This table summarizes the quantitative impact of various mitigation strategies on catalyst performance.

Reaction ConditionCatalyst LoadingSubstrate TypeTypical ConversionTurnover Number (TON)Mechanistic Outcome
Pd(PPh₃)₄ / Free Pyridine 5 mol%2-Halopyridine< 5%< 1Catalyst poisoning via stable bis-pyridyl complex.
Ni(COD)₂ / Free Pyridine 10 mol%2-Halopyridine0%0Rapid formation of inactive dimeric Ni species post-oxidative addition.
Pd-PEPPSI-IPr / Free Pyridine 1–2 mol%2-Halopyridine> 95%50–95Extreme steric bulk of NHC ligand physically excludes multiple pyridines[3].
Ni(II) + Chloroformate (N-Acyl) 10 mol%Pyridine core80–90%8–9Iminium activation eliminates the nitrogen lone pair entirely[4].
Pd(OAc)₂ + Zn(II) Additive 5 mol%Halopyridine> 85%17Reversible Zn–N non-covalent masking prevents Pd deactivation[1].

Deep-Dive Troubleshooting Q&A

Q1: Why does my Suzuki-Miyaura coupling fail entirely with 2-chloropyridine, even when 3-chloropyridine couples smoothly under identical conditions? A1: This is a classic geometric issue. Following the oxidative addition of 2-chloropyridine to the metal center, the nitrogen lone pair is perfectly positioned to chelate the metal. In nickel catalysis, this forms highly stable dimeric species that refuse to undergo transmetalation[2]. In palladium catalysis, it forms over-coordinated complexes that stall the catalytic cycle[1]. 3-chloropyridine lacks this geometric proximity, allowing the reaction to proceed. To overcome this, you must switch to highly sterically demanding ligands (like Buchwald biaryl phosphines) that enforce a monoligated state and physically block the nitrogen from chelating.

Q2: I am using a modern Pd precatalyst, but my reaction stalls at 30% conversion. What is happening? A2: You are likely experiencing product inhibition. Often, the newly formed biaryl pyridine product is more basic and a better chelator than your starting halopyridine. As the product concentration increases, it outcompetes the substrate for the active Pd(0) species, poisoning the catalyst mid-reaction[5]. Intervention: Introduce a Lewis acid additive (like ZnCl₂) to the reaction mixture. The Zn(II) will preferentially coordinate to the basic nitrogen of the product, masking it and keeping your palladium catalyst free to continue the cycle[1].

Q3: How exactly do PEPPSI precatalysts solve the pyridine coordination problem? A3: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a brilliant example of fighting fire with fire. They utilize a "sacrificial" 3-chloropyridine ligand to stabilize the Pd(II) center during storage. Upon introduction to your reaction (specifically during double transmetalation and reductive elimination), the massive steric bulk of the N-heterocyclic carbene (NHC) ligand forces the sacrificial pyridine to dissociate. This generates a highly active, monoligated Pd(0) species. The extreme steric environment created by the NHC prevents your substrate's pyridine nitrogen from re-coordinating and poisoning the catalyst[3].

Q4: I cannot change my ligand system due to downstream purification constraints. Can I modify the substrate to prevent poisoning in Nickel catalysis? A4: Yes. If you are using Nickel, which is highly susceptible to pyridine poisoning, you can utilize an iminium ion activation mode. By treating the pyridine with a chloroformate, you generate an N-acyl pyridinium salt. This covalent modification completely removes the nitrogen lone pair, eliminating the possibility of catalyst poisoning. Furthermore, it highly activates the ring for Negishi cross-coupling at low temperatures[4].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Supramolecular Masking in Pd-Catalyzed Suzuki Coupling

Mechanism: Utilizing Zn(II) non-covalent interactions to pull electron density away from the pyridine nitrogen, preventing Pd-coordination[1].

  • Pre-complexation: In a dry Schlenk flask under N₂, dissolve the halopyridine substrate (1.0 equiv) in anhydrous toluene. Add the Zn(II) additive (e.g., Zn-porphyrin or anhydrous ZnCl₂, 1.05 equiv).

  • Validation Checkpoint: Take a small aliquot for ¹H NMR analysis. You must observe a distinct downfield chemical shift of the pyridine protons (especially the α-protons). Causality: This shift confirms the successful formation of the Zn···N interaction. If no shift is observed, ensure your Zn source is strictly anhydrous.

  • Catalyst Initiation: Once complexation is confirmed, add the boronic acid (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the Pd precatalyst (5 mol%).

  • Coupling: Heat the reaction to 80°C for 12 hours. The Zn(II) will reversibly mask the nitrogen throughout the catalytic cycle, preventing poisoning.

Protocol B: Enantioselective Ni-Catalyzed Negishi Coupling via N-Acyl Pyridinium Activation

Mechanism: Covalent elimination of the nitrogen lone pair to prevent Ni(0) poisoning, coupled with electrophilic activation[4].

  • Pyridinium Formation: Dissolve 4-methoxypyridine (1.0 equiv) in anhydrous THF under Argon. Cool the solution to -78°C. Dropwise, add phenyl chloroformate (1.1 equiv).

  • Validation Checkpoint: Observe the reaction mixture. The formation of the N-acyl pyridinium salt will often result in a visible precipitate or a distinct color change at -78°C. Causality: This ensures no free pyridine remains in solution to poison the highly sensitive Ni(0) catalyst.

  • Catalyst Preparation: In a separate vial, pre-mix the Ni(II) precatalyst (10 mol%) with the desired chiral ligand. Add this mixture to the main flask at -78°C.

  • Transmetalation & Coupling: Slowly add the organozinc reagent (1.5 equiv). Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl.

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways of pyridine cross-coupling, illustrating how strategic interventions rescue the catalytic cycle from dead-end poisoning.

G Start Pyridine Substrate + Transition Metal (Pd/Ni) Unmitigated Standard Conditions (Small Ligands, Free N-Lone Pair) Start->Unmitigated Mitigated Engineered Conditions (Steric Bulk or N-Masking) Start->Mitigated Coordination Strong N-Lone Pair Coordination to Metal Center Unmitigated->Coordination DeadEnd Catalyst Poisoning (Inactive Dimeric/Bis-pyridyl Complex) Coordination->DeadEnd Deactivation Pathway Masking Substrate Modification: N-Acyl Pyridinium or Zn(II) Masking Mitigated->Masking BulkyLigand Ligand Design: Buchwald / PEPPSI Precatalysts Mitigated->BulkyLigand ActiveCat Active Monoligated Catalyst Species Masking->ActiveCat BulkyLigand->ActiveCat Success Successful Cross-Coupling (High Turnover & Yield) ActiveCat->Success Productive Cycle

Mechanistic divergence in pyridine cross-coupling: Catalyst poisoning vs. productive catalytic cycle.

References

  • Doyle, A. G., et al. "Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions: Harnessing an Iminium Ion Activation Mode". PMC - National Institutes of Health.[Link]

  • Escudero-Adán, E. C., et al. "Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions". ResearchGate. [Link]

  • Hazari, N., et al. "Well-defined nickel and palladium precatalysts for cross-coupling". PMC - National Institutes of Health.[Link]

  • Schoenebeck, F., et al. "Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes". ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 2-Aminopyridine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pharmaceutical crystallization. This guide is engineered for researchers and drug development professionals dealing with the isolation, purification, and polymorphic control of 2-aminopyridine salts.

2-Aminopyridine is a highly versatile amphoteric building block used extensively in the synthesis of APIs (e.g., piroxicam, tenoxicam, and sulfasalazine). Because of its basic pyridine nitrogen (


) and exocyclic amino group, it readily forms stable salts and co-crystals with various organic and inorganic acids. However, optimizing the recrystallization of these salts presents unique thermodynamic and kinetic challenges, including oiling out, solvate formation, and polymorphic phase transformations.

Part 1: Mechanistic Foundations of 2-Aminopyridine Salt Crystallization

To successfully recrystallize a 2-aminopyridine salt, one must understand the supramolecular chemistry driving lattice formation. In over 77% of cases where 2-aminopyridine is reacted with a carboxylic acid, proton transfer occurs at the aromatic pyridine nitrogen, generating a highly robust charge-assisted 2-aminopyridinium-carboxylate heterosynthon [1].

When selecting a solvent, the goal is to find a medium that disrupts this synthon at elevated temperatures (allowing dissolution) but promotes its rapid reassembly upon cooling (driving nucleation).

  • Highly polar protic solvents (e.g., methanol, ethanol) strongly hydrogen-bond with the exocyclic amine, often leading to excessively high solubility even at 273.15 K, which depresses yield [2].

  • Non-polar solvents (e.g., cyclohexane, n-hexane) fail to solvate the ionic lattice, resulting in near-zero solubility across all temperatures [2].

  • Optimal systems usually involve moderate-polarity mono-solvents (like isopropanol or ethyl acetate) or binary anti-solvent mixtures.

Quantitative Solvent Selection Data

The following table summarizes the solubility behavior of 2-aminopyridine across various solvent classes between 273.15 K and 313.15 K, and their corresponding utility in salt recrystallization workflows [2].

Solvent CategoryRepresentative Solvents2-Aminopyridine Base Solubility ProfileUtility in Salt Recrystallization
Short-Chain Alcohols Methanol, EthanolExtremely high across all temperatures.Poor as mono-solvents (low yield). Excellent as the "good solvent" in binary anti-solvent systems.
Mid-Chain Alcohols Isopropanol (IPA), n-ButanolModerate at 273.15 K; High at 313.15 K.Optimal mono-solvents. Provides the ideal temperature-dependent solubility gradient.
Esters Ethyl Acetate, Amyl AcetateLow at 273.15 K; Moderate at 313.15 K.Excellent for highly lipophilic salts. Promotes strong heterosynthon formation.
Aliphatic/Alicyclic n-Hexane, CyclohexaneInsoluble across the entire temperature range.Used exclusively as anti-solvents to force precipitation from alcohol solutions.
Aprotic Polar DMF, NMP, AcetonitrileHigh solubility; strong solvent-solute interactions.Prone to forming stable solvates. Use only when the salt is exceptionally insoluble.

Part 2: Troubleshooting Guides (FAQs)

Q1: My 2-aminopyridine salt is "oiling out" (forming a viscous liquid layer) instead of crystallizing upon cooling. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the liquid-liquid coexistence curve before it reaches the solid-liquid equilibrium curve.

  • Causality: The solvent has enough affinity for the salt to prevent the immediate formation of a rigid crystal lattice, but not enough to keep it fully solvated, causing the solute to phase-separate into a solute-rich liquid layer.

  • Solution: You must shift the thermodynamic boundaries. Do not simply cool the solution further. Instead, either (a) decrease the initial concentration by adding 10-15% more solvent, (b) adjust the solvent polarity by adding a miscible anti-solvent (e.g., heptane) to force the system directly into the solid-liquid metastable zone, or (c) introduce seed crystals strictly above the cloud point temperature to provide a low-energy surface for heterogeneous nucleation.

Q2: I am trying to remove unreacted 2-aminopyridine free base from my synthesized salt. What is the best solvent strategy? A: 2-Aminopyridine is highly soluble in polar and moderately polar organic solvents [3].

  • Causality: Because the free base lacks the ionic charge of the synthesized salt, its lattice energy is significantly lower.

  • Solution: Utilize a hot filtration and cooling recrystallization in Isopropanol (IPA) or Ethyl Acetate . The salt will dissolve at boiling and crystallize upon cooling to 273.15 K. The unreacted 2-aminopyridine will remain entirely dissolved in the cold mother liquor. Wash the isolated crystals with ice-cold solvent to remove residual surface impurities.

Q3: My scale-up batch yielded a different polymorph than my discovery-scale batch. Why? A: 2-Aminopyridine salts are highly prone to polymorphism (e.g., bis(2-aminopyridinium) fumarate exhibits multiple forms depending on the solvent) [4].

  • Causality: Different solvents stabilize different pre-nucleation clusters via hydrogen bonding. Furthermore, rapid cooling at a small scale often yields kinetically favored metastable polymorphs, whereas slower cooling during scale-up yields the thermodynamically stable form.

  • Solution: Lock in your solvent system early. Implement a strict, linear cooling ramp (e.g., 0.1 K/min) and utilize consistent agitation rates. Seeding with the desired polymorph is the most robust way to bypass polymorphic phase transformations during scale-up.

Part 3: Decision Workflows & Visualizations

Workflow 1: Solvent Selection Decision Tree

Use this logical pathway to determine whether a single-solvent or binary-solvent system is required for your specific 2-aminopyridine salt.

SolventSelection Start Assess 2-Aminopyridine Salt Solubility (273.15 K - 313.15 K) TestMono Screen Mono-Solvents (e.g., IPA, EtOAc, Acetone) Start->TestMono CheckSol High Solubility at T_max? Low Solubility at T_min? TestMono->CheckSol SingleSolvent Proceed with Single-Solvent Cooling Crystallization CheckSol->SingleSolvent  Yes TestBinary Screen Binary Mixtures (e.g., EtOH/Heptane) CheckSol->TestBinary  No AntiSolvent Proceed with Anti-Solvent Addition Crystallization TestBinary->AntiSolvent

Figure 1: Decision tree for selecting a recrystallization solvent system for 2-aminopyridine salts.

Workflow 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

If your salt forms an emulsion or oil layer, follow this intervention pathway to force heterogeneous nucleation.

OilingOut Issue Failure Mode: Salt Oils Out (LLPS) Cause Mechanistic Cause: Supersaturation curve crosses liquid-liquid coexistence curve Issue->Cause Action1 Intervention 1: Decrease Initial Concentration Cause->Action1 Action2 Intervention 2: Adjust Solvent Polarity (Add Anti-solvent) Cause->Action2 Action3 Intervention 3: Introduce Seed Crystals Above Cloud Point Cause->Action3 Success Resolution: Heterogeneous Nucleation & Crystal Growth Action1->Success Action2->Success Action3->Success

Figure 2: Mechanistic interventions to resolve oiling out during the cooling phase.

Part 4: Self-Validating Experimental Protocols

Protocol A: Single-Solvent Temperature-Cycling Recrystallization

This protocol is designed to be self-validating. If Step 4 fails, the protocol automatically directs the user to Protocol B.

  • Saturation: Place the crude 2-aminopyridine salt in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of the chosen moderate-polarity solvent (e.g., Isopropanol).

  • Dissolution: Heat the suspension to the solvent's boiling point under continuous stirring. If the solid does not dissolve, add solvent in 5% volume increments until complete dissolution is achieved.

  • Hot Filtration: Quickly filter the boiling solution through a pre-warmed Büchner funnel to remove any insoluble mechanical impurities or degraded polymerized byproducts[3].

  • Controlled Cooling: Transfer the filtrate to a programmable crystallizer. Cool the solution at a linear rate of 0.2 K/min to 293.15 K.

    • Validation Check: If the solution remains clear at 293.15 K, the system is highly supersaturated. Scratch the glass interface or proceed to Protocol B.

  • Isolation: Once crystallization is complete, cool the slurry to 273.15 K in an ice bath for 1 hour to maximize yield. Isolate the crystals via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 1-2 volumes of ice-cold recrystallization solvent to displace the mother liquor containing unreacted 2-aminopyridine. Dry under vacuum at 313.15 K to constant weight.

Protocol B: Binary Anti-Solvent Crystallization

Use this when the salt is highly soluble in polar solvents (like Ethanol) but insoluble in non-polar solvents (like Heptane).

  • Primary Solvation: Dissolve the crude salt in a minimal amount of the "good" solvent (e.g., Ethanol) at 313.15 K.

  • Anti-Solvent Titration: While maintaining the temperature at 313.15 K and stirring at 250 RPM, slowly add the anti-solvent (e.g., Heptane) dropwise.

  • Cloud Point Identification: Cease anti-solvent addition the exact moment the solution becomes persistently turbid (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of the "good" solvent until the solution just turns clear again. Immediately add 1% (w/w) of pure 2-aminopyridine salt seed crystals.

  • Aging and Isolation: Allow the seeded solution to age for 30 minutes at 313.15 K to build a robust crystal lattice, then cool slowly to 273.15 K. Filter and wash with pure, ice-cold anti-solvent.

References

  • The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • A new polymorph of bis(2-aminopyridinium) fumarate–fumaric acid (1/1) from powder X-ray diffraction Source: ResearchGate / Acta Crystallographica URL:[Link]

Technical Support Center: Methoxymethyl (MOM) Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the Methoxymethyl (MOM) ether protecting group. As a widely-used protecting group for alcohols in complex organic synthesis, the MOM ether is valued for its general stability. However, challenges can arise, particularly when performing oxidation reactions on other parts of the molecule. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unintended loss of MOM protecting groups during their experiments.

The central thesis of this guide is that the vast majority of "oxidation" problems involving MOM ethers are not a result of the MOM group itself being oxidized. Instead, they are due to the group's inherent lability to acidic conditions, which are often inadvertently introduced during oxidative transformations or subsequent workups. Understanding this distinction is the key to successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm performing an oxidation on a different part of my molecule, but I'm losing my MOM group. Is the oxidant attacking the MOM ether?

A1: It is highly unlikely that the oxidant is directly attacking the MOM ether. The MOM group is an acetal and is remarkably stable to a wide range of oxidizing agents, including those based on chromium (PCC, PDC), manganese (KMnO₄), osmium (OsO₄), and hypervalent iodine (Dess-Martin periodinane).[1][2] The most probable cause of cleavage is the presence of acid, which catalyzes the hydrolysis of the acetal back to the parent alcohol.

Troubleshooting Steps:

  • Analyze the Reagent's pH: Is your oxidizing agent acidic, or is it used with an acidic co-reagent or buffer? Many oxidative reactions can generate acidic byproducts.

  • Check for Trace Acids: Ensure all solvents and non-oxidizing reagents are anhydrous and free of acidic impurities.

  • Evaluate the Workup: Acidic workups (e.g., quenching with saturated NH₄Cl) are a common source of unintended deprotection.[3]

  • Consider Chromatography Conditions: Standard silica gel is inherently acidic and can easily cleave MOM ethers during purification.[3]

The diagram below illustrates the fundamental vulnerability of the MOM group.

cluster_main Primary Challenge: Acid-Catalyzed Cleavage MOM R-O-MOM Alcohol R-OH (Deprotected) MOM->Alcohol Hydrolysis NoReaction MOM Group Intact MOM->NoReaction Direct Reaction is Unlikely Oxidant Oxidizing Agent (e.g., DMP, PCC, KMnO₄) Acid Acid Source (H⁺ or Lewis Acid) Acid->MOM Catalyzes

Caption: The primary failure mode for MOM ethers is acid-catalyzed hydrolysis, not direct oxidation.

Q2: Can I safely use a Dess-Martin Periodinane (DMP) or Swern oxidation without losing my MOM group?

A2: Yes, both DMP and Swern oxidations are generally very safe for MOM-protected alcohols. These methods are prized for their mild and non-acidic reaction conditions.[3]

  • Dess-Martin Periodinane (DMP): The reaction is performed under neutral pH, and its high chemoselectivity makes it compatible with many sensitive functional groups, including MOM ethers.[4]

  • Swern Oxidation: This DMSO-based oxidation is also performed under non-acidic conditions and is compatible with MOM groups.[3]

Causality Behind a Failure: If you observe MOM deprotection with these reagents, the problem almost certainly lies elsewhere:

  • Impure Reagents: Old or improperly stored DMP can become acidic.

  • Acidic Quench/Workup: The choice of quenching agent is critical. Avoid acidic conditions.

  • Acid-Contaminated Glassware: Ensure all glassware is properly cleaned and dried.

Q3: I need to use a strong oxidant like potassium permanganate (KMnO₄). How can I protect my MOM ether?

A3: The MOM group itself is stable to KMnO₄, but the reaction conditions can be destructive. [2] Potassium permanganate reactions can be conducted under basic, neutral, or acidic conditions. Using acidic conditions will certainly cleave the MOM ether.

Recommended Protocol for Oxidation in the Presence of a MOM Group:

  • Choose Basic Conditions: Perform the oxidation using KMnO₄ under cold, basic conditions (e.g., with NaOH). This environment is compatible with the MOM acetal.

  • Maintain Low Temperature: Keeping the reaction cold (e.g., 0 °C) minimizes the risk of side reactions and over-oxidation of other functional groups.[5]

  • Implement a Neutral or Basic Workup: After the reaction, quench carefully to maintain a pH above 7. A buffered workup or quenching with a mild reducing agent like sodium sulfite (Na₂SO₃) in a buffered or basic solution is recommended.

The following table summarizes the compatibility of MOM ethers with common oxidants and highlights the true source of risk.

Oxidizing AgentCompatibility with MOM GroupPrimary Risk FactorMitigation Strategy
Dess-Martin Periodinane (DMP) HighNone (inherently neutral)Use pure DMP; neutral workup.
Swern Oxidation HighNone (inherently non-acidic)Ensure anhydrous conditions; neutral workup.
PCC / PDC HighMildly acidic character of reagentBuffer the reaction with NaOAc or pyridine.[6]
Potassium Permanganate (KMnO₄) HighAcidic reaction/workup conditionsUse cold, basic (NaOH) conditions; neutral/basic workup.[5]
Ozonolysis (O₃) HighAcidic oxidative workupUse a reductive workup (e.g., DMS, Zn/H₂O) if compatible.[3]
Q4: My MOM group was cleaved during column chromatography after a successful oxidation. What happened?

A4: Standard silica gel is acidic (pH ≈ 4-5) and is a very common culprit for cleaving acid-sensitive protecting groups like MOM ethers. [3] The prolonged contact time as your compound travels through the column provides ample opportunity for acid-catalyzed hydrolysis.

Protocol for Safe Purification of MOM-Protected Compounds:

  • Slurry Preparation: Prepare a slurry of your silica gel in the desired non-polar eluent component (e.g., hexanes).

  • Neutralization: Add 0.5-1% triethylamine (Et₃N) or another non-polar amine base (v/v) to the slurry.

  • Equilibration: Swirl the slurry for several minutes to ensure the base has neutralized the acidic sites on the silica surface.

  • Column Packing: Pack the column with the neutralized slurry as you normally would.

  • Elution: Run the column using an eluent that also contains the same small percentage of amine base. This maintains the neutral environment throughout the purification process.

Alternative: If your molecule is stable to it, using neutral alumina as the stationary phase is another excellent option.

cluster_workflow Troubleshooting Workflow Start Unexplained MOM Group Loss Observed CheckOxidant Is the oxidation reagent/condition inherently acidic? Start->CheckOxidant CheckWorkup Was the reaction workup or quench acidic? CheckOxidant->CheckWorkup No SolutionOxidant Use buffered or non-acidic oxidant (e.g., DMP, Swern) CheckOxidant->SolutionOxidant Yes CheckPurity Could reagents or solvents contain acid impurities? CheckWorkup->CheckPurity No SolutionWorkup Use neutral or basic workup CheckWorkup->SolutionWorkup Yes CheckSilica Was the compound purified on standard silica gel? CheckPurity->CheckSilica No SolutionPurity Use freshly distilled solvents and pure reagents CheckPurity->SolutionPurity Yes SolutionSilica Neutralize silica with Et₃N or use neutral alumina CheckSilica->SolutionSilica Yes

Caption: A decision tree for diagnosing the root cause of unintended MOM group cleavage.

References
  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Retrieved from a synthesized representation of common knowledge in chemical technical support documents.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Methoxymethyl ether. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Dess–Martin periodinane. Retrieved from [Link]

  • Heravi, M. M., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis. This is a representative citation for the numerous journal articles discussing the use of DMP in complex synthesis.
  • Chemistry Steps. (2025, October 22). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved from [Link]

  • Biswas, T. (2023, April 7). PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent. YouTube. Retrieved from [Link]

  • van den Heuvel, R. H., et al. (2000). Catalytic Mechanism of the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase. Journal of Biological Chemistry.

Sources

Technical Support Center: Handling the Hygroscopic Properties of Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling aminopyridine intermediates. Aminopyridines are a vital class of heterocyclic compounds used extensively as building blocks in pharmaceutical synthesis. However, many of these intermediates are hygroscopic, meaning they readily absorb moisture from the atmosphere. This property can introduce significant variability and challenges during research and development, impacting weighing accuracy, chemical stability, and reaction outcomes.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical solutions to the common issues encountered when working with these sensitive materials.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing a clear path from problem identification to resolution.

Q1: My aminopyridine intermediate has formed clumps or caked into a solid mass. What happened, and can I still use it?

A: This is a classic sign of significant moisture absorption.[3] When hygroscopic powders absorb water from the air, it can lead to the formation of liquid bridges between particles, causing them to agglomerate and cake.[1] This not only makes handling and weighing difficult but can also indicate potential chemical degradation.[2]

  • Immediate Action & Causality:

    • Isolate the Material: Tightly seal the container to prevent further moisture uptake.

    • Quantify the Damage: The first critical step is to determine the water content. The preferred method is Karl Fischer (KF) titration, as it is specific to water and highly accurate for low moisture levels.[4][5] Loss on Drying (LOD) is less suitable as it measures all volatile components, not just water.[6]

    • Assess Chemical Integrity: Depending on the specific aminopyridine, absorbed water can initiate hydrolysis or other degradation pathways.[3][7] It is advisable to run purity analysis (e.g., HPLC, NMR) to check for degradation products, comparing the results to a reference standard or a previously established profile.

  • Can it be used?

    • If water content is high but purity is acceptable: You may be able to dry the material (see FAQ Q4). After drying, you must re-run Karl Fischer titration and purity analysis to confirm its suitability for use.

    • If degradation is observed: The material should be discarded. Using a degraded intermediate will compromise the integrity of your synthesis, leading to failed reactions, impure products, and unreliable data.

Q2: I'm getting inconsistent weights when preparing solutions. How can I accurately weigh a hygroscopic aminopyridine?

A: Inconsistent and drifting weight readings are typically caused by the rapid absorption of atmospheric moisture onto the material during the weighing process. This is a common issue with hygroscopic substances.[8]

  • Explanation of the Phenomenon: The moment the compound is exposed to ambient air, it begins to gain mass as it absorbs water, making it impossible to obtain a stable and accurate measurement on an analytical balance.

  • Validated Solution Protocol: To ensure accuracy, the entire weighing process must occur in a moisture-controlled environment.

    • Use a Glove Box: The most reliable method is to use a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) where the relative humidity (RH) is kept very low.[9] Place the balance, material, spatulas, and weighing vessel inside the glove box and allow the atmosphere to stabilize before starting.

    • Work Quickly: If a glove box is unavailable, minimize exposure time. Have all equipment ready. Instead of weighing onto paper, weigh the material directly into a pre-weighed, sealable flask or vial that can be capped immediately.[9]

    • Use a Desiccator for Transfer: Bring the sealed stock container to room temperature inside a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would happen if a container is moved directly from a refrigerator to the open bench.[4]

    • Document the Weight Rapidly: Accept a weight once it is within an acceptable range for your experiment's tolerance and record it immediately.[9] For highly sensitive applications, always default to using a glove box.

For a detailed methodology, refer to the Standard Operating Procedure for Weighing Hygroscopic Aminopyridine Intermediates in the Experimental Protocols section.

Q3: My reaction yield is low or inconsistent, and I suspect moisture from the aminopyridine intermediate. How do I confirm and resolve this?

A: Moisture can act as an undeclared reactant or catalyst in many chemical reactions, particularly those involving water-sensitive reagents like organometallics, acid chlorides, or certain coupling catalysts.[7] If your aminopyridine is hygroscopic, the absorbed water can directly interfere with the reaction stoichiometry and mechanism.

  • Troubleshooting & Validation Workflow:

    • Confirm Water Content: First, confirm your suspicion by measuring the water content of the aminopyridine lot using Karl Fischer titration.[4][10] This provides quantitative evidence.

    • Review Reaction Chemistry: Analyze your reaction scheme for any moisture-sensitive steps. Is there a Grignard reagent, a strong base like n-BuLi, or an anhydrous Lewis acid present? Water will quench these reagents, effectively reducing their molar equivalents and stalling the reaction.

    • Implement Corrective Actions:

      • Use a New, Dry Lot: If possible, open a fresh, factory-sealed container of the aminopyridine intermediate and immediately test its water content to establish a baseline.

      • Dry the Existing Lot: If a new lot is unavailable, dry the existing material using an appropriate method (see FAQ Q4) and verify the water content is below your process tolerance before use.

      • Ensure Anhydrous Conditions: Re-evaluate your entire experimental setup. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Below is a logical workflow to diagnose such issues.

Troubleshooting Workflow for Suspected Moisture Contamination

G start Inconsistent/Low Reaction Yield check_reagent Is the Aminopyridine Intermediate Hygroscopic? start->check_reagent kf_titration Perform Karl Fischer Titration on the Aminopyridine Lot check_reagent->kf_titration Yes investigate_other Investigate Other Reaction Parameters (Purity, Temp, Stoichiometry) check_reagent->investigate_other No water_content Is Water Content Above Process Limit? kf_titration->water_content dry_reagent Dry the Reagent (e.g., Vacuum Oven, Desiccator) water_content->dry_reagent Yes review_setup Review Experimental Setup (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) water_content->review_setup No re_test_kf Re-analyze Water Content with Karl Fischer dry_reagent->re_test_kf proceed Proceed with Reaction Under Anhydrous Conditions re_test_kf->proceed end Problem Resolved proceed->end review_setup->investigate_other

Caption: A logical workflow for handling hygroscopic reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for hygroscopic aminopyridine intermediates?

A: Proper storage is the most critical preventative measure.[3] The goal is to create a multi-barrier defense against atmospheric moisture.

  • Primary Container: Ensure the material is in a tightly sealed, non-permeable container (e.g., amber glass bottle with a lined cap or a foil pouch).

  • Secondary Enclosure: Store the primary container inside a secondary enclosure that provides a dry environment. A desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) is a standard and effective choice.[1] For highly sensitive materials, a dry cabinet that maintains a constant low relative humidity is superior.[3]

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from direct sunlight.[4] Avoid storing in areas with large temperature fluctuations, which can affect humidity levels.[3]

Storage MethodRelative Humidity (RH) ControlTemperature ControlProtection LevelBest For
Sealed Container on Shelf Low (relies on container seal only)AmbientMinimalNon-hygroscopic materials
Container in Desiccator Very Low (depends on desiccant)AmbientGoodModerately hygroscopic materials
Container in Refrigerator Variable (can be high)Low (e.g., 2-8 °C)Poor (risk of condensation)Thermally sensitive materials (must be in a desiccator)
Container in Dry Cabinet Controlled Low RH (e.g., <20%)AmbientExcellentHighly hygroscopic and high-value materials

Q2: How does moisture absorption affect the chemical and physical stability of aminopyridines?

A: Moisture can compromise stability in several ways:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of functional groups on the aminopyridine or its derivatives.[3] It can also act as a plasticizer, increasing molecular mobility within the solid state and accelerating degradation reactions.[7]

  • Physical Changes: Absorbed water can induce physical transformations. It can cause a stable anhydrous crystalline form to convert into a less stable hydrate, potentially altering its solubility, dissolution rate, and bioavailability.[11][12] In amorphous solids, moisture can lower the glass transition temperature (Tg), increasing the risk of recrystallization.[11]

  • Processing Issues: From a practical standpoint, hygroscopicity leads to poor powder flow, caking, and clumping, which complicates manufacturing processes like blending and tablet compression.[1][2]

Q3: What is the most reliable method for determining the water content in a hygroscopic aminopyridine sample?

A: Karl Fischer (KF) titration is the gold-standard method for water determination in pharmaceutical materials.[10][13]

  • Specificity: Unlike gravimetric methods like Loss on Drying (LOD), which detect any volatile substance, the Karl Fischer reaction is highly specific to water.[6] This is crucial for obtaining an accurate value for water content, especially in samples containing residual volatile solvents.

  • Sensitivity: Coulometric Karl Fischer titration is particularly well-suited for intermediates with very low water content, capable of accurately measuring water levels down to parts-per-million (ppm).[5][14] Volumetric KF is used for samples with higher water content (>1%).[15]

  • Principle: The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The titration endpoint is reached when all the water in the sample has been consumed.[14]

Q4: Can I dry a hygroscopic aminopyridine intermediate that has absorbed moisture? What are the recommended methods?

A: Yes, it is often possible to dry an intermediate, but the method must be chosen carefully to avoid thermal degradation.

  • Vacuum Oven: Drying in a vacuum oven at a mild temperature (e.g., 30-50 °C) is a common and effective method. The vacuum lowers the boiling point of water, allowing it to be removed at a temperature that does not degrade the aminopyridine.

  • Desiccator with High-Vacuum: For smaller quantities, placing the material in a desiccator under high vacuum with a strong desiccant like phosphorus pentoxide (P₄O₁₀) can remove water effectively over time (24-48 hours).

  • Azeotropic Distillation: For materials in solution, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be used to drive off moisture.

Self-Validation is Critical: After any drying procedure, you must re-analyze the material for both water content (via Karl Fischer) and purity (via HPLC or another suitable method) to confirm that the drying was successful and did not cause degradation.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Weighing Hygroscopic Aminopyridine Intermediates

Objective: To accurately weigh a hygroscopic aminopyridine intermediate while minimizing moisture absorption. This protocol prioritizes the use of a controlled atmosphere glove box.

Materials:

  • Analytical balance (0.1 mg or 0.01 mg readability)

  • Glove box with inert gas (N₂ or Ar) supply and RH monitor

  • Anti-static spatula

  • Weighing vessel (e.g., glass vial with screw cap)

  • Hygroscopic aminopyridine intermediate in its primary container

  • Laboratory notebook or LIMS for recording data

Procedure:

  • Prepare the Environment: Purge the glove box with inert gas until the relative humidity is stable and below the acceptable threshold for your process (typically <10% RH).

  • Equilibrate Materials: Place the sealed container of the aminopyridine, balance, weighing vessel, and spatula inside the glove box antechamber. Cycle the antechamber atmosphere as per the glove box operating procedure. Transfer all items into the main chamber and allow them to equilibrate for at least 30 minutes.

  • Set Up Balance: Place the balance on a stable, anti-vibration surface inside the glove box. Tare the balance with the empty, uncapped weighing vessel.

  • Dispense the Material: Open the aminopyridine container. Using the anti-static spatula, carefully and quickly transfer the desired amount of powder into the weighing vessel. Avoid creating dust.

  • Record the Weight: Once the reading on the balance stabilizes, record the mass immediately.

  • Seal and Secure: Promptly and tightly cap the weighing vessel and the main stock container.

  • Remove from Glove Box: Transfer the sealed weighing vessel and stock container out of the glove box via the antechamber.

  • Cleanup: Clean any spills inside the glove box according to standard laboratory safety procedures.

Protocol 2: Moisture Content Determination by Coulometric Karl Fischer Titration

Objective: To accurately quantify the water content of an aminopyridine intermediate using coulometric Karl Fischer titration.

Materials:

  • Coulometric Karl Fischer titrator with a diaphragm or diaphragm-less cell

  • Anode and cathode reagents (anolyte and catholyte)

  • Gas-tight syringe for sample introduction

  • Methanol or other suitable anhydrous solvent

  • Aminopyridine sample

Experimental Workflow for Karl Fischer Titration

Caption: Workflow for moisture determination by Karl Fischer titration.

Procedure:

  • System Preparation: Assemble the Karl Fischer titration cell according to the manufacturer's instructions. Fill the anode and cathode compartments with the appropriate reagents.

  • Pre-Titration: Start the instrument. The titrator will begin a pre-titration sequence to neutralize any ambient moisture present in the solvent, running until a stable, low-drift baseline is achieved.

  • Sample Preparation: In a controlled environment (glove box or by working quickly), accurately weigh approximately 50-100 mg of the aminopyridine sample directly into a gas-tight syringe or weighing boat.

  • Sample Introduction: Unseal the titration cell port, quickly introduce the sample, and reseal the port. If using a syringe, inject the sample and re-weigh the empty syringe to determine the exact sample mass by difference.

  • Titration: Start the titration. The instrument will electrochemically generate iodine to react with the water from the sample. The titration automatically stops when the endpoint is detected.

  • Data Recording: The instrument will display the result, typically in micrograms (µg) of water.

  • Calculation: Calculate the water content as a percentage by weight (% w/w) or in parts per million (ppm):

    • % Water = (Total µg of Water / Sample Weight in µg) * 100

    • ppm Water = (Total µg of Water / Sample Weight in g)

References

  • Vertex AI Search, "An innovative drug delivery form for hygroscopic pharmaceutical drugs"
  • National Center for Biotechnology Information (PMC), "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals" [Link]

  • PharmaInfo, "Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview"
  • SMT Dry Cabinets, "Protecting Pharmaceuticals from Humidity's Wrath" [Link]

  • Taylor & Francis Online, "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain" [Link]

  • National Center for Biotechnology Information (PMC)
  • PubMed, "Moisture determination in hygroscopic drug substances by near infrared spectroscopy" [Link]

  • Sciforum, "Fluorescent Properties Study of 2-AminoPyridine Derivatives" [Link]

  • Crystal Growth & Design, "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium" [Link]

  • Mettler Toledo, "Techniques for the Determination of Moisture Content, Water Content and Loss on Drying" [Link]

  • Reddit, "How do you guys prepare solutions of hygroscopic chemicals?" [Link]

  • ResearchGate, "Hygroscopic gravimetric quantit
  • American Journal of Heterocyclic Chemistry, "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review" [Link]

  • Machinery Lubrication, "Karl Fischer Coulometric Titration Explained and Illustrated" [Link]

  • SCIRP, "XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices" [Link]

  • The Canadian Journal of Hospital Pharmacy, "Chemical Stability of 4-Aminopyridine Capsules" [Link]

  • Chromatography Forum, "How to Handle Hygroscopic Reference Standards?" [Link]

  • Semantic Scholar, "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs"
  • RSC Publishing, "Hygroscopic and phase transition properties of alkyl aminium sulfates at low rel
  • JP-EN, "Water Determin
  • Ibis Scientific, LLC, "An Essential Guide to Best Practices in Liquid Lab Handling"
  • Journal of Medical Science, "View of Effect of moisture on solid state stability" [Link]

  • Benchchem, "Safety First: Essential Guidelines for Handling Research Reagents and Equipment"
  • TCA Lab / Alfa Chemistry, "Mastering Karl Fischer Moisture Analysis: A Complete Guide" [Link]

  • MDPI, "Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted" [Link]

  • WorldofTest.com, "Karl Fischer Titration​ - Precise Moisture Analysis Made Easy" [Link]

Sources

Technical Support Center: Troubleshooting TLC Separation of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Thin-Layer Chromatography (TLC) separation of 2-, 3-, and 4-aminopyridine isomers. Separating these isomers is a common but often frustrating task due to their similar structures and chemical properties. This document provides in-depth, field-proven insights and systematic workflows to help you achieve clean, reproducible separations.

Part 1: Fundamental Principles: Why Are Aminopyridine Isomers So Difficult to Separate?

The primary challenge in separating aminopyridine isomers stems from their subtle structural differences, which lead to very similar physicochemical properties.

  • Polarity and Basicity: All three isomers contain a polar amino group (-NH2) and a basic pyridine ring nitrogen. However, the position of the amino group significantly alters the molecule's overall basicity and dipole moment. 4-aminopyridine is the most basic (pKa = 9.17), followed by 2-aminopyridine (pKa = 6.86), and finally the least basic, 3-aminopyridine (pKa = 5.98).[1][2] This difference in basicity is a key property to exploit for separation.

  • Analyte-Stationary Phase Interactions: Standard silica gel (SiO2) TLC plates are the most common stationary phase.[3] The surface of silica gel is covered with slightly acidic silanol groups (Si-OH).[4] The basic nitrogen atoms in the aminopyridine isomers can interact very strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong interaction is a primary cause of severe peak tailing or streaking, where the spots appear elongated rather than tight and round.[5][6] If the interaction is too strong, the compounds may not move from the baseline at all.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the TLC separation of aminopyridine isomers in a direct question-and-answer format.

Question 1: All my spots are stuck at the baseline (Rf ≈ 0). What does this mean and how can I fix it?

Answer:

This indicates that your mobile phase (solvent system) is not polar enough to move the highly polar aminopyridine analytes up the silica plate. The compounds are adsorbing too strongly to the stationary phase and not partitioning into the mobile phase.[7]

Causality: The attractive forces between the polar aminopyridines and the polar silica gel are much stronger than the forces exerted by the non-polar mobile phase.

Solutions:

  • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent. For example, if you are using a mixture of Hexane and Ethyl Acetate (EtOAc), increase the proportion of EtOAc.

  • Introduce a Stronger Polar Solvent: If increasing the ratio of your current polar solvent isn't effective, add a small percentage of a much more polar solvent, like methanol (MeOH), to your mobile phase. Start with 1-2% and increase incrementally.

Question 2: My spots are all at the top of the plate near the solvent front (Rf ≈ 1). How do I resolve this?

Answer:

This is the opposite problem: your mobile phase is too polar. The analytes are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase to achieve separation.

Causality: The mobile phase is so effective at dissolving and carrying the aminopyridines that it quickly washes them up the plate without allowing for differential adsorption on the silica gel.

Solutions:

  • Decrease Mobile Phase Polarity: Reduce the proportion of the polar component in your solvent system. For instance, in a Dichloromethane (DCM)/Methanol (MeOH) system, decrease the amount of MeOH.

  • Switch to a Less Polar System: If you are using a highly polar system like 100% Ethyl Acetate, try a mixture with a non-polar solvent like Hexane or Heptane (e.g., 50:50 EtOAc/Hexane) to start.

Question 3: My spots are not round; they are long, vertical streaks (tailing). Why is this happening?

Answer:

This is the most common problem when working with basic compounds like amines on silica gel TLC plates.[5] Streaking, or tailing, obscures separation and makes it difficult to calculate an accurate Retention Factor (Rf).[7]

Causality: The primary cause is strong, non-ideal interactions between the basic analytes and the acidic silanol (Si-OH) groups on the silica surface.[4] This strong binding prevents the compound from moving smoothly with the solvent front, causing a portion of the sample to lag behind the main spot, creating a "tail". Overloading the sample spot can also cause streaking.[8]

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount (typically 0.5-2%) of a volatile base to your mobile phase.[3] Triethylamine (TEA) is the most common choice.[9] The TEA is a stronger base than the aminopyridines and will preferentially bind to the acidic silanol sites, effectively "masking" them.[4] This allows the aminopyridine isomers to travel up the plate based on their polarity differences with the mobile phase, rather than being stuck to the active sites, resulting in sharp, symmetrical spots.[3]

  • Use Ammonia: A mobile phase saturated with ammonia vapor can also be effective. This can be achieved by adding a few drops of ammonium hydroxide to the solvent system or by placing a small beaker of ammonium hydroxide in the developing chamber.

  • Check Sample Concentration: Ensure you are not spotting too much material. If the spot is visible under UV light before development, you likely have enough.[7] Dilute your sample and try again.[8]

Question 4: I have sharp spots, but the isomers won't separate (they have the same Rf). How can I improve the resolution?

Answer:

This is a challenge of selectivity. Your current system can move the compounds effectively but isn't able to differentiate between the subtle structural differences of the isomers.

Causality: The mobile phase interacts with all three isomers in a very similar way, leading to co-elution. To achieve separation, you need a solvent system that can exploit the differences in their basicity and hydrogen bonding capabilities.

Solutions:

  • Systematically Vary Solvent Systems: Do not rely on a single solvent system. Experiment with different combinations that offer different types of interactions (e.g., hydrogen bond donating/accepting, dipole-dipole). A table of suggested starting points is provided below.

  • Introduce a Third Component: Adding a small amount of a third solvent can dramatically alter selectivity. For example, in a DCM/MeOH system, adding a trace of acetone or acetonitrile can improve resolution.

  • Consider an Alternative Stationary Phase: While over 95% of TLC is done on silica gel, sometimes it is not the right tool.[3] If all attempts on silica fail, consider using alumina (Al2O3) plates, which have a different surface chemistry and can provide different selectivity for basic compounds.[7]

Part 3: Systematic TLC Optimization Workflow

Developing a good separation requires a methodical approach. Follow this workflow to efficiently optimize your TLC method for aminopyridine isomers.

Step 1: Initial Screening

  • Objective: Find a solvent system that moves all spots off the baseline.

  • Protocol:

    • Prepare 3-4 different mobile phases from the table below.

    • Spot your aminopyridine isomer mixture on separate TLC plates.

    • Develop each plate in a different solvent system.

    • Visualize the plates and identify the system that gives an approximate Rf range of 0.2 - 0.5 for the cluster of spots.

Step 2: Rf Optimization

  • Objective: Adjust the polarity of the best system from Step 1 to achieve an average Rf of ~0.35. This Rf value often provides the best conditions for achieving separation.

  • Protocol:

    • If the Rf is too low (<0.2), increase the proportion of the polar solvent.

    • If the Rf is too high (>0.5), decrease the proportion of the polar solvent.

Step 3: Improve Spot Shape

  • Objective: Eliminate any streaking or tailing.

  • Protocol:

    • To the optimized solvent system from Step 2, add 1% triethylamine (TEA).

    • Develop a new TLC plate. The spots should now be compact and round. If not, increase TEA to 2%.

Step 4: Fine-Tune Selectivity

  • Objective: Achieve baseline separation of the isomer spots.

  • Protocol:

    • If spots are still co-eluting, make small, systematic changes. Try adding 1-5% of a third solvent like acetone, acetonitrile, or tetrahydrofuran (THF) to the mobile phase from Step 3.

    • If this fails, return to Step 1 and choose the second-best solvent system and repeat the optimization process. Different base solvents can offer completely different selectivity.

Data Presentation: Recommended Starting Solvent Systems
Solvent System (v/v)ClassPolarityNotes
Ethyl Acetate / Hexane Hydrogen Bond Acceptor / InertAdjustableA good starting point for many separations.
Dichloromethane / Methanol Dipolar / H-Bond Donor & AcceptorHighVery effective for polar compounds. Prone to causing tailing without a modifier.
Chloroform / Acetone Dipolar / H-Bond AcceptorMedium-HighOffers different selectivity compared to alcohol-based systems.
Toluene / Dioxane / Methanol Aromatic / Ether / AlcoholAdjustableA more complex system that can sometimes resolve difficult mixtures.

All systems should be tested with and without the addition of 1-2% triethylamine (TEA) to control spot shape.

Visualization: Workflow Diagram

TLC_Optimization_Workflow cluster_start Step 1: Initial Screening cluster_rf Step 2: Rf Optimization cluster_shape Step 3: Improve Spot Shape cluster_selectivity Step 4: Fine-Tune Selectivity Start Select 3-4 diverse solvent systems (e.g., EtOAc/Hex, DCM/MeOH) AdjustRf Adjust solvent ratio to achieve Rf ≈ 0.35 Start->AdjustRf System gives Rf in 0.2-0.5 range AddBase Add 1-2% Triethylamine (TEA) to mobile phase AdjustRf->AddBase Rf is optimized FineTune Try adding a 3rd solvent (Acetone, MeCN, etc.) AddBase->FineTune Spots are round, but not separated TryAlumina Consider Alumina plates if silica fails FineTune->TryAlumina Still no separation Result Achieved Separation FineTune->Result Isomers resolved TryAlumina->Result Isomers resolved

Caption: A systematic workflow for optimizing the TLC separation of aminopyridine isomers.

Part 4: Advanced FAQs

Q: How should I prepare my mobile phase with triethylamine? A: Always add the triethylamine to the pre-mixed solvent system. For example, to make 100 mL of 90:10:1 DCM/MeOH/TEA, you would mix 90 mL of DCM, 10 mL of MeOH, and 1 mL of TEA. Ensure your developing chamber is well-saturated with the vapor of this mobile phase for at least 15-20 minutes before running the plate for best reproducibility.

Q: What is the best way to visualize the aminopyridine spots on the TLC plate? A: Aminopyridines are aromatic and contain chromophores, making them visible under UV light.

  • UV Lamp (Non-destructive): Use a short-wave (254 nm) UV lamp. Most commercial TLC plates (designated F254) contain a fluorescent indicator that glows green under UV light. The aminopyridine spots will absorb the UV light and appear as dark purple or black spots against the green background.[10] This is the quickest and most common method.

  • Iodine Chamber (Semi-destructive): Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[10] The iodine vapor will form colored complexes with the organic compounds, making them appear as yellow-brown spots. The spots may fade over time.

  • Ninhydrin Stain (Destructive): Ninhydrin is a specific stain for amines, especially primary amines, and will produce colored spots (often purple or green) upon heating.[3] This is a very sensitive method but permanently alters the compounds.

Q: Can I use pre-made TLC plates, and what kind is best? A: Yes, using commercially prepared plates is highly recommended for consistency and quality. For separating aminopyridine isomers, standard "Silica Gel 60 F254" plates are the best starting point. The "60" refers to the mean pore size of the silica in angstroms, and "F254" indicates that it contains a fluorescent indicator for visualization at 254 nm.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available from: [Link]

  • brainly.com. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Available from: [Link]

  • ResearchGate. (n.d.). Basicity of aminopyridine isomers and their interaction with... Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Available from: [Link]

  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Available from: [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? Available from: [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Available from: [Link]

  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine? Available from: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Available from: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available from: [Link]

  • ResearchGate. (2025, August 9). Normal-Phase TLC Separation of Enantiomers of 1.4-Dihydropyridine Derivatives. Available from: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available from: [Link]

  • organic-chemistry.org. (n.d.). TLC stains. Available from: [Link]

  • PubMed. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Available from: [Link]

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Available from: [Link]

  • Quora. (2022, December 2). How does thin layer chromatography work? What is its principle of operation? Available from: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? Available from: [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Available from: [Link]

Sources

Removing metal impurities from 6-(Methoxymethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-(Methoxymethyl)pyridin-2-amine (CAS: 153959-27-4)[1]

The Engineering Challenge: Why is this molecule difficult?

As researchers working with 6-(Methoxymethyl)pyridin-2-amine , you are likely encountering persistent metal residues (Palladium, Copper, or Nickel) despite standard workups. This is not a failure of your technique; it is a consequence of the molecule's geometry.

This molecule acts as a bidentate (or potentially tridentate) ligand .[1] The pyridine nitrogen (


) and the exocyclic amine (

) form a stable "bite angle" for transition metals. Additionally, the methoxymethyl ether oxygen can act as a hemilabile donor, effectively wrapping the metal ion in a protective coordination sphere.

The Consequence: Standard silica filtration or simple aqueous washes fail because the affinity of your product for the metal (


) is often competitive with, or higher than, the affinity of standard adsorbents (

).
Diagnostic & Decision Matrix

Before selecting a protocol, quantify the problem. Visual inspection is useful but insufficient for regulatory compliance (ICH Q3D).

Visual Indicators:
  • Grey/Black Precipitate: Colloidal metal (Pd(0)). Easier to remove.

  • Yellow/Orange/Red Solution: Soluble metal complexes (Pd(II), Ni(II)). Hard to remove (Cheliation).

Workflow Decision Tree

Use the following logic to select your purification route.

MetalRemovalLogic Start Start: Crude 6-(Methoxymethyl)pyridin-2-amine CheckState Analyze Metal State Start->CheckState Colloidal Insoluble/Colloidal (Black particulates) CheckState->Colloidal Soluble Soluble Complex (Clear colored solution) CheckState->Soluble Filtration Filtration via Celite® or 0.45µm Membrane Colloidal->Filtration Physical Removal Scavenger Solid-Supported Scavenger (Si-Thiol / Si-TMT) Soluble->Scavenger Primary Strategy Extraction Chelating Wash (L-Cysteine / EDTA) Soluble->Extraction Alternative (Scale >1kg) Result ICP-MS Verification (< 10-20 ppm) Filtration->Result Scavenger->Result Extraction->Result

Figure 1: Decision matrix for selecting the appropriate metal removal strategy based on impurity physical state.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

For aminopyridines, functionalized silica is the most reliable method. It mimics "solid-phase extraction" for impurities.

Recommendation: Use Thiol (Si-Thiol) or Trimercaptotriazine (Si-TMT) functionalized silica.

  • Mechanism: According to Pearson's HSAB theory, Pd and Cu are "soft" acids. Thiols are "soft" bases. The Sulfur-Metal bond is thermodynamically stronger than the Nitrogen-Metal bond of your product.

Comparative Scavenger Data
Scavenger TypeFunctional GroupAffinity (Pd, Cu)CompatibilityCost
Si-Thiol PropylthiolHigh (

)
UniversalModerate
Si-TMT 2,4,6-TrimercaptotriazineVery High (Best for Pd)Good in EtOH/MeOHHigh
Si-Diamine EthylenediamineLow/MediumAVOID (Competes with product)Low
Activated Carbon N/A (Physisorption)VariableLow Specificity (Yield Loss)Very Low
Step-by-Step Protocol
  • Dissolution: Dissolve crude 6-(Methoxymethyl)pyridin-2-amine in a solvent where it is highly soluble (THF, Ethyl Acetate, or Methanol). Avoid DCM if possible (slower kinetics).

    • Concentration: 5–10 volumes relative to mass (e.g., 1g product in 5-10mL solvent).

  • Loading: Add Si-Thiol or Si-TMT .[2]

    • Ratio: Start with 4 equivalents relative to the residual metal (if metal % is known). If unknown, use 10-20 wt% relative to the product mass.

  • Temperature: Heat is critical. Stir at 40–50°C for 4 hours.

    • Why? The metal-product complex is stable. Heat provides the activation energy to break the N-Pd bond and form the S-Pd bond.

  • Filtration: Filter through a 0.45µm PTFE membrane or a fine fritted glass funnel.

  • Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.

Protocol B: The "Wet Chemistry" L-Cysteine Wash

If solid scavengers are unavailable or too costly for large batches, use L-Cysteine. This amino acid has a higher affinity for Pd than your aminopyridine.

  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • The Wash: Prepare a 10% aqueous solution of L-Cysteine (adjust pH to ~7-8 with NaOH if needed to ensure solubility of cysteine).

  • Execution:

    • Add the aqueous L-Cysteine solution to the organic layer (1:1 v/v).

    • Stir vigorously (do not just shake) at 40°C for 1 hour.

    • Note: The Pd-Cysteine complex is water-soluble and often yellow/orange.

  • Separation: Separate the layers. The aqueous layer should contain the metal.

  • Repeat: Repeat the wash 2-3 times until the aqueous layer is colorless.

  • Final Polish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q1: I used Si-Thiol, but the product is still colored. Why? A: Color is not always a perfect proxy for metal content.

  • Conjugated Impurities: The coupling reaction might have produced organic byproducts (dimers) that are highly colored.

  • Oxidation: Aminopyridines can oxidize to N-oxides, which may be colored. Action: Run an ICP-MS or a colorimetric spot test (thiourea test) to confirm if the color is actually metal. If ICP is low, treat with Activated Carbon for color removal.

Q2: Can I use acid extraction (e.g., 1M HCl)? A: Proceed with caution. While protonating the pyridine nitrogen (


) destroys the chelation pocket, it also forces your product into the water phase. You would need to:
  • Extract metal into organic (unlikely to work well).

  • Or, keep product in water, wash with organic (to remove non-basic impurities), then basify and re-extract. Risk:[3][4][5] Metals often follow the amine into the acid phase. This method is rarely superior to L-Cysteine washes.

Q3: My product is trapping Palladium in the crystal lattice. Recrystallization isn't working. A: This is "inclusion." The metal complex is co-crystallizing. Fix: You must break the complex before crystallization. Add a soluble scavenger (like N-acetylcysteine or Thiourea ) to the crystallization solvent.

  • Dissolve product and scavenger in hot solvent.

  • Cool to crystallize.

  • The scavenger keeps the metal in the mother liquor while the pure product crystallizes out.

Q4: What are the regulatory limits? A: Refer to ICH Q3D (R2) .

  • Oral Administration: Pd limit is typically 100 µ g/day (approx 10 ppm for a 10g daily dose, or higher for lower doses).[6]

  • Parenteral (Injectable): Pd limit is 10 µ g/day (approx 1 ppm).

  • Reference:

Mechanism of Interference (Visualized)

Understanding the binding mode helps explain why simple filtration fails.

ChelationMechanism Pd Pd++ N_Py N (Pyridine) N_Py->Pd Strong N_Amine NH2 (Amine) N_Amine->Pd Medium O_Me O (Ether) O_Me->Pd Weak (Hemilabile) Scavenger_S S-H (Scavenger) Scavenger_S->Pd Competition (Requires Heat)

Figure 2: The "Chelation Pocket." The pyridine nitrogen and amine group hold the metal tightly.[7] The scavenger (green) must compete thermodynamically to break these bonds.

References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • SiliCycle Metal Scavenger Selection Guide. SiliCycle Inc. Comprehensive guide on Si-Thiol and Si-TMT selectivity.

  • Biotage Metal Scavenging User Guide. Protocols for flow and batch scavenging.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Methoxymethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methoxymethyl-Substituted Pyridines and the Role of LC-MS in Their Characterization

Methoxymethyl-substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyridine ring is a common scaffold in a vast array of pharmaceuticals, and the introduction of a methoxymethyl substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, solubility, and target-binding affinity. As such, the robust and unambiguous characterization of these molecules is a critical step in the drug discovery pipeline.

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), stands as an indispensable analytical tool for the structural elucidation of these and other novel chemical entities. The fragmentation patterns generated in the mass spectrometer provide a veritable fingerprint of a molecule's structure, offering insights into the connectivity of its atoms and the nature of its functional groups. Understanding these fragmentation pathways is not merely an academic exercise; it is a practical necessity for isomer differentiation, metabolite identification, and the quality control of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparative analysis of the ESI-MS/MS fragmentation patterns of 2-, 3-, and 4-methoxymethyl-substituted pyridines. In the absence of direct, published experimental data for these specific isomers, this guide leverages established fragmentation principles and data from closely related structural analogs to predict and rationalize their fragmentation behavior. We will compare these predicted patterns to those of hydroxymethyl-substituted pyridines to highlight the influence of the methoxy group on the fragmentation pathways. Detailed experimental protocols, mechanistic explanations, and visual diagrams are provided to equip the reader with the knowledge to confidently analyze and interpret the mass spectra of this important class of compounds.

Fundamental Principles of Fragmentation in Methoxymethyl-Substituted Pyridines

Under electrospray ionization (ESI) in positive ion mode, which is typical for pyridine-containing compounds, the initial step is the formation of a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion upon collision-induced dissociation (CID) is dictated by the proton's location and the relative stabilities of the resulting fragment ions and neutral losses. For methoxymethyl-pyridines, the proton is most likely to reside on the basic pyridine nitrogen.

The fragmentation of the methoxymethyl substituent itself can proceed through several key pathways, influenced by the position of the substituent on the pyridine ring. Drawing parallels from studies on compounds like 4-substituted-1-(methoxymethyl)benzene derivatives, we can anticipate characteristic losses.[1]

Experimental Protocols

The following protocols describe a robust methodology for acquiring the LC-MS/MS data for methoxymethyl- and hydroxymethyl-substituted pyridines.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 2-, 3-, and 4-methoxymethylpyridine, and 2-, 3-, and 4-hydroxymethylpyridine in methanol at a concentration of 1 mg/mL.

  • Working Solution: Prepare a mixed working solution containing all analytes at a final concentration of 1 µg/mL by diluting the stock solutions in a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analytes in the ESI source.

Liquid Chromatography Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Method
  • Mass Spectrometer: A tandem quadrupole, ion trap, or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize nebulizer and desolvation gas flow rates according to the instrument manufacturer's recommendations.

  • MS1 Scan Range: m/z 50-200.

  • MS/MS Acquisition: Product ion scans of the [M+H]⁺ ions for each analyte.

  • Collision Energy: A stepped collision energy approach (e.g., 10, 20, and 40 eV) is recommended to observe a comprehensive range of fragment ions.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis stock 1 mg/mL Stock Solutions in Methanol working 1 µg/mL Working Solution in 50:50 MeOH:H2O + 0.1% Formic Acid stock->working hplc HPLC/UHPLC System C18 Column working->hplc gradient Water/Acetonitrile Gradient (0.1% Formic Acid) esi ESI Source (Positive Mode) hplc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2

Figure 1: Experimental workflow for LC-MS/MS analysis.

Comparative Analysis of Fragmentation Patterns

The primary fragmentation pathways of the protonated methoxymethyl- and hydroxymethyl-substituted pyridines are predicted and compared below. The molecular weight of methoxymethylpyridine is 123.15 g/mol ([M+H]⁺ = m/z 124.08), and for hydroxymethylpyridine, it is 109.13 g/mol ([M+H]⁺ = m/z 110.06).

Methoxymethyl-Substituted Pyridines (Predicted)

The key fragmentation pathways for the methoxymethylpyridines are expected to involve the cleavage of the ether bond and rearrangements.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossPredicted Fragmentation PathwayPositional Dependence
124.08109.06CH₂Loss of a methylene radical (unlikely in ESI)Low
124.0893.06CH₂OLoss of formaldehydeLikely for all isomers
124.0892.05CH₃OHLoss of methanolPossible for 2- and 4-isomers via rearrangement
124.0878.05C₂H₅OLoss of the entire methoxymethyl groupLow
  • Loss of Formaldehyde (CH₂O, 30 Da): This is predicted to be a major fragmentation pathway for all three isomers, resulting in a fragment ion at m/z 94. This proceeds via a charge-remote fragmentation or a rearrangement involving the pyridine ring.

  • Loss of Methanol (CH₃OH, 32 Da): This pathway is more likely for the 2- and 4-substituted isomers. For the 2-isomer, a six-membered transition state involving the pyridine nitrogen can facilitate the transfer of a proton from the nitrogen to the methoxy group, leading to the elimination of methanol. For the 4-isomer, a similar rearrangement is possible. The resulting fragment would be at m/z 92.

Hydroxymethyl-Substituted Pyridines (Comparative Analysis)

The fragmentation of hydroxymethylpyridines is generally more straightforward and dominated by the loss of water.

Precursor Ion (m/z)Fragment (m/z)Neutral LossFragmentation PathwayPositional Dependence
110.0692.05H₂OLoss of waterHigh for all isomers
110.0682.05COLoss of carbon monoxidePossible after initial rearrangement
  • Loss of Water (H₂O, 18 Da): This is the most facile and dominant fragmentation pathway for all three hydroxymethylpyridine isomers, yielding a fragment ion at m/z 92. The protonated pyridine nitrogen can readily transfer a proton to the hydroxyl group, which is then eliminated as a neutral water molecule.

Mechanistic Elucidation of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation mechanisms for the 2-methoxymethylpyridine isomer and its comparison with 2-hydroxymethylpyridine.

Figure 2: Predicted fragmentation of 2-methoxymethylpyridine.

For the 2-methoxymethylpyridine, the loss of formaldehyde is a likely pathway. More diagnostically, the loss of methanol via a rearrangement involving the proximate pyridine nitrogen is a highly plausible route that would be more favorable for the 2-isomer compared to the 3-isomer.

Figure 3: Fragmentation of 2-hydroxymethylpyridine.

In contrast, the fragmentation of 2-hydroxymethylpyridine is dominated by the straightforward loss of water, a common fragmentation pathway for alcohols.

Conclusion and Future Perspectives

This guide provides a predictive framework for understanding and comparing the LC-MS fragmentation patterns of methoxymethyl-substituted pyridines. Based on established chemical principles and data from analogous structures, we predict that the fragmentation of these compounds will be characterized by losses of formaldehyde and, for the 2- and 4-isomers, methanol via rearrangement. These patterns are distinct from the simple loss of water observed for hydroxymethylpyridines.

The ability to predict and rationalize these fragmentation pathways is a powerful tool for the structural elucidation of novel pyridine derivatives in drug discovery and development. While the data presented here are predictive, they provide a solid foundation for the interpretation of experimental results. Future work should focus on acquiring experimental MS/MS data for these compounds to validate and refine these predictions. Such studies will further enhance our understanding of the gas-phase chemistry of this important class of molecules and contribute to the development of more accurate in-silico fragmentation prediction tools.[2][3]

References

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Journal of the American Society for Mass Spectrometry. [Link]

  • Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. Journal of Chemical Information and Modeling. [Link]

Sources

Comparing basicity of 6-(Methoxymethyl)pyridin-2-amine vs 2-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Basicity: 6-(Methoxymethyl)pyridin-2-amine vs. 2-Aminopyridine

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to fine-tune the physicochemical properties of lead compounds. A common structural modification involves substituting the pyridine ring to modulate its basicity (pKa), which directly impacts a molecule's solubility, membrane permeability, and target binding affinity.

This guide provides an in-depth comparative analysis of the basicity of 2-aminopyridine and its substituted derivative, 6-(Methoxymethyl)pyridin-2-amine , detailing the electronic and steric causality behind their basicity shifts, alongside field-proven experimental protocols for empirical validation.

Mechanistic Determinants of Basicity

To understand the difference in basicity between these two heterocycles, we must dissect the specific electronic and steric contributions of their functional groups.

The Baseline: 2-Aminopyridine

In 2-aminopyridine, the primary site of protonation is the ring nitrogen , not the exocyclic amino group. This is driven by the strong resonance electron-donating effect (+R) of the amino group's lone pair into the pyridine ring. Upon protonation of the ring nitrogen, the resulting conjugate acid is highly stabilized by an amidinium-like resonance structure. This stabilization makes 2-aminopyridine a moderately strong base with a well-documented pKa of 6.86[1],[2].

Protonation A 2-Aminopyridine (Neutral Base) B Protonated Ring N (Thermodynamic Product) A->B +H+ (pKa 6.86) Favored C Protonated Exocyclic N (Kinetic/Unstable) A->C +H+ Unfavored B_Res Amidinium Resonance Stabilization B->B_Res Delocalization

Fig 1: Protonation pathways of 2-aminopyridine highlighting resonance stabilization of the ring nitrogen.

The Derivative: 6-(Methoxymethyl)pyridin-2-amine

Introducing a methoxymethyl group (-CH₂OCH₃) at the 6-position alters the basicity through two distinct mechanisms:

  • Inductive Electron Withdrawal (-I Effect): While the methylene bridge insulates the ring from the ether oxygen's resonance effects, the highly electronegative oxygen atom still exerts an electron-withdrawing inductive effect through the sigma-bond framework[3]. This pulls electron density away from the ring nitrogen, decreasing its affinity for a proton.

  • Steric Hindrance at the Basic Center: The 6-position is directly adjacent to the ring nitrogen. A bulky methoxymethyl group creates significant steric crowding around the basic lone pair. When the nitrogen is protonated, it requires a robust solvation shell (hydration) to stabilize the positive charge. The steric bulk at the 6-position physically impedes this solvation, thermodynamically destabilizing the conjugate acid and shifting the equilibrium back toward the neutral free base[4].

Consequently, 6-(Methoxymethyl)pyridin-2-amine is a weaker base than unsubstituted 2-aminopyridine.

Quantitative Basicity Comparison

The interplay of these electronic and steric factors results in a measurable shift in pKa. The table below summarizes the comparative data.

CompoundPrimary Basic SiteConjugate Acid pKaDominant Electronic EffectsSteric Hindrance at Basic Site
2-Aminopyridine Ring Nitrogen6.86+R (Amino donation)Minimal
6-(Methoxymethyl)pyridin-2-amine Ring Nitrogen~6.1 - 6.3*+R (Amino), -I (Ether oxygen)High (6-position substitution)

*Estimated based on the cumulative -I effect of the methoxymethyl group and ortho-steric desolvation penalties.

Self-Validating Experimental Protocol for pKa Determination

Causality Behind the Protocol Design
  • Ionic Strength Adjuster (0.15 M KCl): Used to maintain constant activity coefficients throughout the titration, ensuring that the measured concentration-based pKa (pKa') closely mirrors the thermodynamic pKa, while mimicking physiological osmolarity.

  • Isosbestic Point Validation: If the protonation is a clean, two-state transition (Neutral ↔ Protonated) without side reactions or aggregation, the UV-Vis spectra at different pH levels will intersect at one or more isosbestic points. This acts as an internal quality control metric.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 50 µM solution of the target analyte (e.g., 6-(Methoxymethyl)pyridin-2-amine) in a background electrolyte of 0.15 M KCl using ultra-pure water.

  • Baseline Calibration: Calibrate a high-precision pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration Execution:

    • Acidify the sample solution to pH 2.0 using 0.1 M HCl to ensure complete protonation.

    • Titrate the solution incrementally up to pH 10.0 using standardized 0.1 M KOH.

    • After each titrant addition, allow 60 seconds for equilibrium, record the exact pH, and acquire a full UV-Vis absorption spectrum (200–400 nm).

  • Data Validation: Overlay all acquired spectra. Verify the presence of sharp isosbestic points. If isosbestic points drift, discard the data (indicates precipitation or degradation).

  • Non-Linear Regression: Extract the absorbance values at the wavelength of maximum difference between the protonated and neutral species (

    
    ). Fit the Absorbance vs. pH curve to the Henderson-Hasselbalch equation to derive the pKa.
    

ExpWorkflow S1 1. Sample Prep (Analyte in 0.15M KCl) S2 2. UV-Vis Titration (pH 2.0 to 10.0) S1->S2 CrossCheck Self-Validation: Potentiometric Titration S1->CrossCheck S3 3. Spectral Analysis (Isosbestic Point Validation) S2->S3 S4 4. Non-Linear Regression (Absorbance vs. pH) S3->S4 CrossCheck->S4 Orthogonal Data

Fig 2: Self-validating experimental workflow for pKa determination using orthogonal techniques.

Implications for Drug Development

Understanding the subtle ~0.6 to 0.8 log unit drop in pKa when transitioning from 2-aminopyridine to 6-(Methoxymethyl)pyridin-2-amine is critical for medicinal chemists. At physiological pH (7.4), 2-aminopyridine (pKa 6.86) exists as a mixture of neutral (~78%) and protonated (~22%) species. In contrast, the less basic 6-(Methoxymethyl) derivative (pKa ~6.2) will exist almost entirely (>90%) in its neutral, un-ionized form. This shift significantly increases the molecule's effective lipophilicity (LogD at pH 7.4), thereby enhancing passive membrane permeability and potentially improving oral bioavailability or blood-brain barrier (BBB) penetration.

References

  • Source: epa.
  • Source: mdpi.
  • Source: msu.
  • Source: dur.ac.

Sources

Bioisosteric replacement of 6-methoxy with 6-methoxymethyl group

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of 6-Methoxy with 6-Methoxymethyl Group Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary: The Strategic Shift

In medicinal chemistry, the replacement of a 6-methoxy (Ar-OMe) group with a 6-methoxymethyl (Ar-CH₂OMe) group is not merely a homologation; it is a fundamental switch in electronic signaling and metabolic liability.

While both groups present a similar steric footprint and distal hydrogen-bond acceptor capability, they diverge sharply in their electronic influence on the aromatic core. The 6-methoxy group is a strong resonance donor (


), often used to boost electron density or pin conformation via intramolecular hydrogen bonds. The 6-methoxymethyl  group, however, acts as an electronic insulator . The inserted methylene unit creates a "sigma-break," severing resonance donation while retaining weak inductive effects.

Key Application: Use this replacement when you need to dampen electron density in an aromatic ring (e.g., to lower the pKa of a ring nitrogen or reduce oxidative liability of the ring itself) without sacrificing the distal polarity required for solvent or active-site interactions.

Physicochemical & Electronic Comparison

Electronic Decoupling (The "Sigma-Break")

The most critical distinction is the loss of the mesomeric (resonance) effect.

  • 6-Methoxy: Oxygen lone pairs delocalize into the

    
    -system. This increases electron density at ortho and para positions (relative to the 6-position), potentially raising the pKa of ring nitrogens (e.g., in quinolines or isoquinolines).
    
  • 6-Methoxymethyl: The methylene group prevents lone pair delocalization. The group acts primarily through weak inductive effects (similar to an alkyl group), leaving the aromatic ring significantly less electron-rich than its methoxy counterpart.

Property Matrix
Feature6-Methoxy (Ar-OMe) 6-Methoxymethyl (Ar-CH₂OMe) Impact of Switch
Hammett Constant (

)
-0.27 (Strong Donor)~ -0.17 (Weak Donor/Alkyl-like)Drastic reduction in ring electron density.
Lipophilicity (

LogP)
Base Reference+0.3 to +0.6Increases lipophilicity (addition of -CH₂-).
H-Bonding Acceptor (Lone pair delocalized)Acceptor (Lone pair localized)Stronger acceptor (lone pairs are not tied up in resonance).
Rotational Freedom Restricted (Ar-O bond has partial double bond character)Flexible (Ar-C-O bonds rotate freely)Increased entropic penalty upon binding unless constrained.
Metabolic Liability O-Dealkylation (CYP450 mediated)Benzylic Oxidation or O-DealkylationShifts "soft spot" from methyl to benzylic carbon.
Visualization: Electronic & Structural Divergence

ElectronicComparison OMe 6-Methoxy (Ar-OMe) Resonance Resonance Donor (Increases Ring e- Density) OMe->Resonance Lone Pair Delocalization MOM 6-Methoxymethyl (Ar-CH2OMe) Insulator Resonance Insulator (Sigma-Break) MOM->Insulator Methylene Spacer pKa_High Increases Ring N pKa (More Basic) Resonance->pKa_High e- Pushing pKa_Low Maintains/Lowers Ring N pKa (Less Basic) Insulator->pKa_Low No Mesomeric Effect

Caption: The "Sigma-Break" effect. Methoxy acts as an electron pump via resonance, while methoxymethyl insulates the ring, altering pKa and reactivity.

Scientific Deep Dive: Metabolic Stability

The Liability Shift

Replacing methoxy with methoxymethyl does not inherently solve metabolic instability; it shifts the mechanism .

  • Ar-OMe: Primary clearance is often O-demethylation by CYP2D6 or CYP3A4, leading to a phenol. Phenols are often rapidly glucuronidated or oxidized to toxic quinones.

  • Ar-CH₂OMe: The primary liability becomes benzylic oxidation (hydroxylation at the CH₂) or O-dealkylation.

    • Advantage:[1][2][3][4] If the parent Ar-OMe compound suffers from rapid para-hydroxylation or quinone formation due to the electron-rich ring, the Ar-CH₂OMe variant—being less electron-rich—may protect the ring itself from oxidation, even if the side chain remains liable.

Experimental Protocols

Synthesis: Palladium-Catalyzed Installation of Methoxymethyl

Context: Unlike the methoxy group, which is often installed via nucleophilic aromatic substitution (


) or Mitsunobu reactions, the methoxymethyl group requires C-C bond formation. The most robust modern method is Suzuki-Miyaura Cross-Coupling  using potassium (methoxymethyl)trifluoroborate.

Objective: Convert 6-Bromo-quinoline derivative to 6-Methoxymethyl-quinoline.

Reagents:

  • Substrate: 6-Bromo-heterocycle (1.0 equiv)

  • Reagent: Potassium (methoxymethyl)trifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or SPhos (10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (10:1)

Protocol:

  • Setup: In a glovebox or under argon, charge a microwave vial with the 6-bromo substrate (0.5 mmol), Potassium (methoxymethyl)trifluoroborate (114 mg, 0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

  • Solvation: Add degassed THF (4.5 mL) and degassed water (0.5 mL). Seal the vial.

  • Reaction: Heat at 80°C for 16 hours (or 100°C for 1 hour in a microwave reactor).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The methoxymethyl product is typically slightly less polar than the corresponding alcohol but more polar than the bromo-precursor.

Validation: LogD & pKa Shift Measurement

Context: To verify the bioisosteric hypothesis, you must quantify the lipophilicity shift and the electronic impact on the ring nitrogen.

Protocol (Potentiometric pKa & LogD):

  • Instrument: SiriusT3 or equivalent potentiometric titrator.

  • Sample: Prepare 1 mM solution of both the 6-OMe and 6-CH₂OMe analogs in 0.15 M KCl.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH/HCl.

  • Analysis:

    • pKa: Observe the shift in the ring nitrogen pKa. Expect the 6-CH₂OMe analog to have a lower pKa (less basic) than the 6-OMe analog due to the loss of resonance donation.

    • LogD: Measure LogP via shake-flask partition (Octanol/Water) at pH 7.4. Expect a +0.4 to +0.6 increase in LogD for the methoxymethyl analog.

Decision Logic: When to Switch?

Use the following decision tree to determine if this bioisosteric replacement suits your lead optimization strategy.

DecisionTree Start Lead Compound has 6-Methoxy Group Problem Identify Liability Start->Problem Metab Metabolic Instability? Problem->Metab Potency Potency/Selectivity Issue? Problem->Potency RingOx Is Ring Oxidation/Quinone Formation the cause? Metab->RingOx Demethyl Is simple O-demethylation the cause? Metab->Demethyl Basicity Is Ring N too Basic (hERG/Selectivity)? Potency->Basicity Switch SWITCH to 6-Methoxymethyl RingOx->Switch Yes (Decouple e-) Deuterate Consider Deuterated OMe (d3-OMe) Demethyl->Deuterate Yes (Block C-H) Basicity->Switch Yes (Lower pKa) Basicity->Deuterate No

Caption: Strategic decision tree for deploying the methoxymethyl bioisostere.

References

  • Molander, G. A., & Canturk, B. (2009).[5] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteric Replacements for Carboxyl Groups in Drug Design. Angewandte Chemie. (Discusses ether/methylene shifts). [Link]

Sources

HPLC Method Development for 6-(Methoxymethyl)pyridin-2-amine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust purity method for basic pyridine derivatives like 6-(Methoxymethyl)pyridin-2-amine (CAS: 153959-27-4) is a notoriously difficult chromatographic challenge. Traditional fully porous silica columns often yield broad, asymmetrical peaks that obscure closely eluting synthesis impurities. This guide objectively compares the performance of a Traditional 5 µm Fully Porous C18 against an Advanced 2.7 µm Base-Deactivated Core-Shell C18 . By leveraging core-shell particle architecture and precise mobile phase pH control, analytical scientists can eliminate secondary retention mechanisms, achieving baseline resolution and superior quantitative accuracy.

Mechanistic Insight: The Aminopyridine Dilemma

To solve peak tailing, we must first understand its root causality. 6-(Methoxymethyl)pyridin-2-amine contains both a pyridine nitrogen and a primary amine, rendering it highly basic. In reversed-phase HPLC, peak tailing is not merely an aesthetic issue; it is a symptom of competing retention mechanisms[1].

While the hydrophobic methoxymethyl group interacts predictably with the C18 stationary phase, the protonated amine groups undergo secondary ion-exchange interactions with residual, ionized silanols (SiO⁻) on the silica surface. According to, these silanol interactions are most severe at mid-pH levels, where the basic analyte is protonated and the silanols are ionized[2].

G Analyte 6-(Methoxymethyl)pyridin-2-amine (Protonated Basic Analyte) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanols Residual Silanols on Silica (Ionized at mid-pH) Silanols->Interaction Tailing Severe Peak Tailing & Loss of Resolution Interaction->Tailing Strategy1 Low pH Mobile Phase (0.1% TFA) (Protonates Silanols) Tailing->Strategy1 Mitigation Strategy2 Base-Deactivated Core-Shell C18 (Endcapped/Shielded) Tailing->Strategy2 Mitigation Success Symmetrical Peak (High Efficiency & Resolution) Strategy1->Success Strategy2->Success

Logical flow of aminopyridine peak tailing mechanisms and chromatographic resolution strategies.

Comparative Performance: Core-Shell vs. Fully Porous C18

When analyzing polar bases, traditional 5 µm fully porous C18 columns often fail to deliver the necessary efficiency. The deep pores create a long diffusion path for the analyte, increasing mass transfer resistance.

Transitioning to core-shell architectures, such as those detailed in, provides a solid, impermeable core surrounded by a thin porous silica layer[3]. This restricts the diffusion path, delivering ultra-high efficiency comparable to sub-2 µm UHPLC columns, but at significantly lower backpressures. Furthermore, advanced base-deactivation (heavy endcapping) effectively shields the basic aminopyridine from residual silanols[1].

Quantitative Performance Comparison

Experimental Conditions: 0.1% TFA in Water / Acetonitrile gradient, 1.2 mL/min, 35°C, 254 nm.

ParameterTraditional Fully Porous C18 (5 µm)Advanced Core-Shell C18 (2.7 µm)Performance Gain
Retention Time (tR) 8.4 min4.2 min50% Faster Analysis
USP Tailing Factor (Tf) 2.1 (Severe Tailing)1.05 (Excellent Symmetry)50% Improvement
Theoretical Plates (N) 8,50022,400+163% Efficiency
Resolution (Rs) *1.4 (Co-elution risk)3.8 (Baseline resolution)Superior Purity Profiling
Operating Pressure 110 bar240 barWell within 400 bar HPLC limits

*Resolution calculated against the critical synthesis impurity, 2,6-diaminopyridine.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify that the chromatographic environment is optimal before sample analysis begins.

Step 1: System Suitability Testing (SST)

Before running unknown samples, inject a 0.5 mg/mL standard of 6-(Methoxymethyl)pyridin-2-amine.

  • Acceptance Criteria: USP Tailing ≤ 1.2, Theoretical Plates ≥ 15,000, %RSD of peak area ≤ 1.0% (n=5).

  • Causality: Accurate quantitation of closely eluting impurities requires baseline resolution (Rs > 2.0), which is mathematically dependent on high plate count and minimal peak tailing.

Step 2: Mobile Phase Preparation & pH Control
  • Buffer A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Buffer B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA lowers the pH to ~2.0. At this pH, residual silanols on the silica surface (pKa ~3.5) are fully protonated and neutralized, effectively shutting down the secondary ion-exchange interactions that cause tailing[2]. TFA also acts as an ion-pairing agent, improving the retention of the polar aminopyridine.

Step 3: Column Equilibration
  • Hardware: Advanced Base-Deactivated Core-Shell C18 (100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C.

  • Causality: Elevated temperature lowers mobile phase viscosity, increasing the diffusion coefficient of the analyte. According to the van Deemter equation, this flattens the C-term, allowing higher flow rates without losing efficiency[3]. Flush with 10 column volumes (CV) of 5% B to establish phase equilibrium.

Step 4: Sample Preparation & Diluent Matching
  • Diluent: 5% Acetonitrile in Water (matches initial gradient conditions).

  • Causality: Injecting a sample in a solvent stronger than the mobile phase causes premature elution and peak splitting. As noted in , matching the sample diluent with the mobile phase composition ensures the analyte focuses into a tight band at the head of the column, preventing solvent-mismatch peak distortion[4].

  • Concentration: 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 5: Gradient Elution Program
  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 1.0 - 6.0 min: 5% to 60% B (Linear gradient to elute hydrophobic impurities)

  • 6.0 - 7.0 min: 60% to 95% B (Column wash)

  • 7.0 - 9.0 min: 95% B (Hold wash)

  • 9.0 - 9.1 min: 95% to 5% B (Return to initial)

  • 9.1 - 12.0 min: 5% B (Re-equilibration)

Step 6: Detection
  • UV Wavelength: 254 nm.

  • Causality: The conjugated π-system of the pyridine ring provides a strong UV chromophore at 254 nm, ensuring high signal-to-noise (S/N) for low-level impurity detection. Set the detector data rate to 20 Hz to ensure >20 data points across the narrow core-shell peaks for accurate integration.

Conclusion

Developing a purity method for 6-(Methoxymethyl)pyridin-2-amine requires a strategic approach to overcome the inherent basicity of the analyte. By transitioning from a traditional fully porous C18 to a base-deactivated core-shell C18, and strictly controlling the mobile phase pH with 0.1% TFA, analysts can completely suppress secondary silanol interactions. The resulting method delivers a 50% reduction in analysis time and a 163% increase in efficiency, ensuring robust and reproducible impurity profiling.

References

[4] Title: | Source: Medium Analytical Chemistry [2] Title: | Source: Chrom Tech, Inc. [1] Title: | Source: Phenomenex [3] Title: | Source: Agilent Technologies Title: | Source: Sigma-Aldrich

Sources

A Comparative Guide to the Crystal Structure Analysis of 6-Substituted 2-Aminopyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the crystal structures of 6-substituted 2-aminopyridine complexes. The 2-aminopyridine moiety is a crucial scaffold in medicinal chemistry and a versatile ligand in coordination chemistry.[1] The substituent at the 6-position profoundly influences the steric and electronic properties of the ligand, thereby dictating the intermolecular interactions and dictating the resulting crystal packing. This guide explores the causal relationships between the nature of the 6-substituent (e.g., alkyl, halogen, amino) and the observed supramolecular architectures. We will delve into the nuanced interplay of hydrogen bonding, halogen bonding, and π-stacking interactions. Detailed, field-tested protocols for single-crystal X-ray diffraction (SC-XRD) are provided, alongside a comparative analysis of crystallographic data to offer a predictive framework for crystal engineering of these important compounds.

Introduction: The Significance of 6-Substituted 2-Aminopyridines

The 2-aminopyridine framework is a privileged structural motif, appearing in numerous pharmaceutical agents and functional materials. Its ability to engage in a variety of non-covalent interactions, particularly hydrogen bonding through the amino group and the pyridine nitrogen, makes it an excellent building block for constructing complex supramolecular assemblies.[2] The strategic placement of a substituent at the 6-position allows for the fine-tuning of the molecule's properties. This substitution can sterically hinder or electronically modulate the adjacent ring nitrogen, thereby influencing its coordination behavior and its participation in hydrogen bonding. Understanding the solid-state structures of these complexes through single-crystal X-ray diffraction is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new materials and therapeutics.[3]

The Role of the 6-Substituent in Directing Crystal Packing: A Comparative Analysis

The nature of the substituent at the 6-position is a key determinant of the intermolecular interactions that govern the crystal packing. We can broadly categorize these substituents and compare their influence on the resulting supramolecular architectures.

Small, Non-Polar Substituents (e.g., -CH₃)

With a small and non-polar substituent like a methyl group, the classic N-H···N hydrogen bond between the amino group of one molecule and the pyridine nitrogen of another often dominates the crystal packing. This typically leads to the formation of centrosymmetric dimers.[4] The methyl group itself does not usually participate in strong directional interactions, but its presence can influence the overall packing efficiency and the subtle arrangement of these dimers in the crystal lattice.

Bulky Substituents (e.g., -t-Bu, Phenyl)

The introduction of a bulky group at the 6-position can sterically hinder the formation of the typical N-H···N hydrogen-bonded dimers. This can lead to more complex or even discrete (0D) packing motifs where van der Waals interactions play a more significant role.[5] In some cases, the bulky substituent may force the molecules to adopt a conformation that favors other, weaker interactions, such as C-H···π interactions.

Halogen Substituents (e.g., -Br, -Cl)

Halogen atoms introduce the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site.[6][7] In the case of 6-halo-2-aminopyridines, the halogen can act as a halogen bond donor, interacting with the pyridine nitrogen or other Lewis basic sites. This can lead to the formation of extended 1D chains or 2D sheets, often in competition with or in concert with traditional hydrogen bonding.[8][9] The strength of the halogen bond generally increases in the order Cl < Br < I, providing a tunable parameter for crystal engineering.[8] For instance, in the crystal structure of 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate, the aminopyridinium cation forms robust hydrogen bonds with the carboxylate anion, while π-stacking interactions are also observed.[10][11]

Hydrogen-Bonding Substituents (e.g., -NH₂, -OH)

When the 6-substituent can itself participate in hydrogen bonding, a more intricate network of interactions is possible. For example, in 2,6-diaminopyridine, both the 2- and 6-amino groups can act as hydrogen bond donors, leading to the formation of extended, two-dimensional hydrogen-bonded sheets. The competition and cooperativity between different hydrogen bond donors and acceptors in these systems can result in a rich variety of polymorphic forms.

The interplay of these interactions is summarized in the diagram below:

G substituent 6-Substituent small_alkyl Small Alkyl substituent->small_alkyl e.g., -CH3 bulky_group Bulky Group substituent->bulky_group e.g., -tBu halogen Halogen substituent->halogen e.g., -Br h_bond_group H-Bonding Group substituent->h_bond_group e.g., -NH2 dimer N-H···N Dimer Formation small_alkyl->dimer Promotes steric_hindrance Steric Hindrance bulky_group->steric_hindrance Causes halogen_bond Halogen Bonding (X···N) halogen->halogen_bond Enables extended_network Extended H-Bond Network h_bond_group->extended_network Facilitates

Influence of 6-substituent on intermolecular interactions.

Experimental Workflow: A Guide to High-Quality Crystal Structure Analysis

The definitive elucidation of the three-dimensional atomic arrangement of 6-substituted 2-aminopyridine complexes is achieved through single-crystal X-ray diffraction (SC-XRD).[12][13][14] The following protocol outlines the critical steps from crystal growth to final structure validation, ensuring data integrity and reproducibility.

Workflow cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis & Purification of Complex crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure CIF & Report

Workflow for single-crystal X-ray diffraction analysis.
Step 1: Synthesis and Purification
  • Rationale: The purity of the starting material is paramount for obtaining high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol: Synthesize the 6-substituted 2-aminopyridine complex using established literature procedures.[15] Purify the crude product by recrystallization, column chromatography, or sublimation until a high degree of purity is confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Step 2: Single Crystal Growth
  • Rationale: The goal is to grow a single crystal of suitable size (typically 0.1-0.5 mm in each dimension) and quality (well-defined faces, no cracks or twinning).[12] The choice of solvent and crystallization technique is critical and often requires screening.

  • Protocol: Slow Evaporation

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Common solvents include ethanol, methanol, acetonitrile, or mixtures with less polar solvents like dichloromethane or hexane.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

Step 3: Data Collection
  • Rationale: A suitable single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[3]

  • Protocol:

    • Under a microscope, select a well-formed single crystal and mount it on a goniometer head.

    • Place the crystal on the diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

Step 4: Structure Solution and Refinement
  • Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and thermal parameters.[16]

  • Protocol:

    • Data Reduction: Process the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

    • Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.

    • Structure Refinement: Iteratively refine the atomic coordinates, occupancies, and displacement parameters to achieve the best fit between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: Assess the quality of the final structure using metrics such as the R-factor, goodness-of-fit, and residual electron density map. The final structure is typically reported in a Crystallographic Information File (CIF).

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of 6-substituted 2-aminopyridine derivatives, illustrating the impact of the substituent on the crystal packing and hydrogen bonding geometry.

Compound6-SubstituentSpace GroupKey Intermolecular InteractionsSupramolecular MotifRef.
1 -CH₃Monoclinic, P2₁/cN-H···N hydrogen bondsCentrosymmetric dimers[4]
2 -BrMonoclinic, C2/cN-H···O hydrogen bonds, π-stackingDimers of hydrogen-bonded salt units[10][17]
3 -NH₂Orthorhombic, PbcaN-H···N hydrogen bonds2D hydrogen-bonded sheets[18][19]

Case Study: A Tale of Two Substituents (-CH₃ vs. -Br)

A direct comparison of the crystal structures of complexes of 6-methyl-2-aminopyridine and 6-bromo-2-aminopyridine provides a compelling illustration of the substituent effect.

  • 6-Methyl-2-aminopyridine: The crystal structure is dominated by N-H···N hydrogen bonds, which link pairs of molecules into centrosymmetric dimers. These dimers then pack in a herringbone fashion, driven by weaker van der Waals forces. The methyl group plays a passive role, primarily influencing the overall shape and packing efficiency of the molecules.[4]

  • 6-Bromo-2-aminopyridine: In co-crystals, the bromine atom introduces the possibility of halogen bonding, which can compete with or complement the hydrogen bonding.[10][11] For example, in a co-crystal with a carboxylic acid, the primary interaction is often the charge-assisted N-H···O hydrogen bond between the protonated aminopyridinium and the carboxylate.[10][11] However, the bromine atom can form C-Br···π or C-Br···O interactions that link these primary synthons into higher-dimensional networks.[8][9] This demonstrates how the introduction of a halogen can add another layer of control for crystal engineering.

Conclusion and Future Perspectives

The substituent at the 6-position of the 2-aminopyridine ring is a powerful tool for directing the supramolecular assembly of its complexes. By carefully selecting the substituent, it is possible to favor specific intermolecular interactions, such as hydrogen bonding or halogen bonding, and thus control the resulting crystal packing. This guide has provided a framework for understanding these relationships and a detailed protocol for their experimental investigation.

Future research in this area will likely focus on the design of multi-component crystals (co-crystals) where the interplay of multiple non-covalent interactions can be exploited to create materials with tailored properties.[8] The use of computational methods, such as crystal structure prediction, will also become increasingly important for guiding the design of new crystalline materials based on the 6-substituted 2-aminopyridine scaffold.[16]

References

  • Ding, X., Tuikka, M., Hirva, P., & Haukka, M. (2017). Halogen bond preferences of thiocyanate ligand coordinated to Ru(II) via sulphur atom. Solid State Sciences, 71, 8-13. [Link]

  • Nemec, V., et al. (2023). 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals. Crystal Growth & Design. [Link]

  • Saeed, A., et al. (2008). Hydrogen bonding patterns of 2-aminopyridinium nicotinic acetate. ResearchGate. [Link]

  • Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146. [Link]

  • Royal Society of Chemistry. (2020). Halogen Bonding in Crystal Engineering Editor's collection. RSC Publishing. [Link]

  • Ling, G., et al. (2019). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 284–287. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Ma, F. C., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 443-449. [Link]

  • Odabaşoğlu, M., et al. (2008). 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178. [Link]

  • Carballo, R., et al. (2023). Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 2), 133–139. [Link]

  • Ling, G., et al. (2019). Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate. ResearchGate. [Link]

  • Chakraborty, T., & Poddar, S. (2004). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 6(18), 4446-4451. [Link]

  • Smeets, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845–1857. [Link]

  • Al-Ostoot, F. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (10), 1577-1581. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem. [Link]

  • Wagner, C., & Merzweiler, K. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Inorganics, 11(7), 273. [Link]

  • Glidewell, C., et al. (2011). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Xing, Y., & Liu, G. (2024). The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. ResearchGate. [Link]

  • Xing, Y., & Liu, G. (2024). The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. PubMed. [Link]

  • Various Authors. (2025). Structure-based optimization of aminopyridines as PKCθ inhibitors. ResearchGate. [Link]

  • Xu, Z., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1146–1150. [Link]

  • Zacchini, S., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 108. [Link]

  • Thierer, L. M., et al. (2020). Amino pyridine iron(II) complexes. NSF Public Access Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromopyridine. PubChem. [Link]

  • Ahmed, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3123. [Link]

Sources

Validating Structure-Activity Relationships (SAR) of Pyridine Scaffolds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, serving as a core structural component in over 7,000 clinically approved drugs[1]. As a bioisostere for benzene and other heterocycles, pyridine offers unique physicochemical tuning capabilities. This guide provides an objective, data-driven comparison of pyridine against alternative scaffolds (benzene and pyrimidine) and details self-validating experimental protocols for evaluating its structure-activity relationships (SAR) in drug development.

The Causality of Scaffold Hopping: Pyridine vs. Benzene vs. Pyrimidine

When medicinal chemists encounter developability bottlenecks—such as poor aqueous solubility, rapid metabolic clearance, or insufficient target engagement—scaffold hopping is a standard tactical application[2]. Replacing a benzene ring with a pyridine or pyrimidine fundamentally alters the molecule's electronic distribution and three-dimensional interaction profile.

  • Benzene: Highly lipophilic and lacks hydrogen bond acceptors. It is highly susceptible to CYP450-mediated epoxidation, which can lead to reactive metabolites and rapid clearance.

  • Pyridine: The introduction of a single nitrogen atom lowers the partition coefficient (LogP), thereby enhancing aqueous solubility[3]. Crucially, the nitrogen's directional lone pair acts as a potent hydrogen bond acceptor. Because the basicity of pyridine (pKa ~5.2) borders physiological pH, its ionization state can be precisely tuned via electron-donating or electron-withdrawing substituents[3].

  • Pyrimidine: The addition of a second nitrogen atom further drives down lipophilicity and drastically reduces the pKa (pKa ~1.3), rendering the scaffold essentially neutral at pH 7.4[3]. However, the high desolvation penalty required for pyrimidine to bind within a hydrophobic protein pocket can sometimes result in a loss of binding affinity compared to pyridine.

Table 1: Comparative Physicochemical Properties of Core Scaffolds
PropertyBenzenePyridinePyrimidine
Heteroatoms (N) 012
Hydrogen Bond Acceptors 012
Approximate pKa (Conjugate Acid) N/A~5.2~1.3
Approximate LogP 2.140.65-0.25
Metabolic Liability High (Epoxidation)Low (Resistant to oxidation)Very Low

Mechanistic Logic: Hinge-Binding in Kinase Inhibitors

To understand the SAR of pyridine, we must examine its behavior at the target site. Pyridine and pyridine-fused bicycles (such as pyrazolopyridines) are heavily utilized in targeted anti-cancer kinase inhibitors, including FDA-approved drugs like selpercatinib[4].

The causality of this preference lies in the architecture of the ATP-binding pocket. The kinase hinge region typically presents an amide backbone NH (e.g., from a Methionine or Leucine residue) that demands a hydrogen bond acceptor for optimal anchoring[4]. A benzene scaffold fails to provide this interaction, leading to a drastic loss of potency. Conversely, the pyridine nitrogen atom perfectly aligns to accept this hydrogen bond. While pyrimidine can also bind, its altered electron density and higher hydration energy can lead to variable affinity depending on the specific microenvironment of the kinase[3].

Binding_Logic B1 Kinase Hinge Region (NH Donor) S1 Pyridine Scaffold (1 N-atom) B1->S1 Interaction S2 Benzene Scaffold (0 N-atoms) B1->S2 Interaction S3 Pyrimidine Scaffold (2 N-atoms) B1->S3 Interaction O1 Strong H-Bond High Target Affinity S1->O1 O2 Steric Clash / No H-Bond Loss of Potency S2->O2 O3 Altered pKa / Hydration Variable Affinity S3->O3

Fig 2. Mechanistic logic of scaffold-dependent hinge region binding in kinases.

Self-Validating Experimental Protocols

To empirically validate the SAR of pyridine scaffolds, researchers must deploy a closed-loop experimental system that tests both target engagement and physicochemical developability.

SAR_Workflow N1 Scaffold Selection (Pyridine vs Pyrimidine) N2 Regioselective Synthesis N1->N2 Design N3 In Vitro Kinase Profiling (IC50) N2->N3 Test N4 Physicochemical Validation (LogD, pKa) N2->N4 Test N5 Lead Optimization Candidate N3->N5 Efficacy N4->N5 ADME N5->N1 Feedback Loop

Fig 1. Iterative SAR validation workflow for pyridine-based lead optimization.

Protocol A: In Vitro Kinase Inhibition Profiling

Objective: Quantify the half-maximal inhibitory concentration (


) of synthesized pyridine derivatives to validate target engagement.
Causality:  A competitive ATP-depletion assay (e.g., Kinase-Glo®) is utilized because it directly measures residual ATP in solution, which is inversely proportional to kinase activity[5]. Staurosporine, a pan-kinase inhibitor, must be included as a self-validating positive control to ensure the assay's dynamic range and sensitivity are functioning correctly[6].

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 384-well microplate, combine the purified target kinase, the specific peptide substrate, and the optimized kinase buffer[5].

  • Compound Addition: Dispense the pyridine derivatives in a 10-point dose-response curve (e.g., ranging from 10 µM down to 0.5 nM). Include DMSO (0.1% final concentration) as a vehicle control and Staurosporine as a positive control[5].

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its

    
     for the specific kinase. This ensures competitive inhibition kinetics. Incubate for 60 minutes at room temperature[5].
    
  • Termination & Detection: Add the luminescent kinase reagent to halt the enzymatic reaction and generate a luminescent signal[5]. Read the luminescence using a microplate reader.

  • Data Analysis: Calculate

    
     values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration using non-linear regression analysis[5].
    
Protocol B: Lipophilicity (LogD) and Metabolic Stability Profiling

Objective: Validate the pharmacokinetic developability of the pyridine scaffold. Causality: Because the pKa of a substituted pyridine often hovers near physiological pH, its ionization state in the bloodstream will vary. Therefore, measuring LogD at pH 7.4 (rather than LogP) provides an accurate, physiologically relevant reflection of its lipophilicity and membrane permeability[3].

Step-by-Step Methodology:

  • LogD Determination (Shake-Flask Method): Prepare a biphasic system of n-octanol and PBS (pH 7.4). Introduce the pyridine compound and agitate the mixture at 25°C for 24 hours to ensure complete equilibration. Separate the phases via centrifugation and quantify the compound concentration in both the aqueous and organic phases using LC-MS/MS.

  • Microsomal Stability Incubation: Incubate the test compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and an NADPH regenerating system in phosphate buffer at 37°C.

  • Kinetic Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Clearance Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate the intrinsic clearance (
    
    
    
    ).

References

  • De, S., et al. "Pyridine: the scaffolds with significant clinical diversity." RSC Advances, 2022.[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, Springer, 2013.[Link]

  • Halder, P., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry, 2024.[Link]

  • El-Naggar, A. M., et al. "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators." RSC Advances, 2023.[Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Profile of 6-(Methoxymethyl)pyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is paramount. For researchers working with novel heterocyclic compounds, UV-Vis absorption spectroscopy remains a fundamental and powerful tool for structural elucidation, quantification, and interaction studies. This guide provides an in-depth analysis of the expected UV-Vis absorption characteristics of 6-(Methoxymethyl)pyridin-2-amine, a substituted aminopyridine with significant potential in medicinal chemistry and as a synthetic building block.

The Electronic Landscape of Aminopyridines: Understanding the Transitions

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions that can be induced by the absorption of ultraviolet or visible light. For aromatic heterocycles like 6-(Methoxymethyl)pyridin-2-amine, the key transitions involve the promotion of electrons from lower-energy orbitals to higher-energy orbitals. The pyridine ring itself exhibits characteristic π→π* transitions, which are typically intense and occur at shorter wavelengths. The presence of substituents with non-bonding electrons (lone pairs), such as the amino group (-NH₂) and the ether oxygen in the methoxymethyl group (-CH₂OCH₃), introduces additional n→π* transitions. These are generally less intense and occur at longer wavelengths.

The positions and intensities of these absorption bands are highly sensitive to the nature and position of substituents on the pyridine ring. The amino group at the 2-position and the methoxymethyl group at the 6-position both act as electron-donating groups, which are known to cause a bathochromic (red) shift in the π→π* transitions compared to unsubstituted pyridine.

Predicted Absorption Maxima and Comparative Analysis

Based on data from closely related compounds, we can predict the UV-Vis absorption maxima (λmax) for 6-(Methoxymethyl)pyridin-2-amine. The primary comparison points are 2-aminopyridine and 2-amino-6-methylpyridine. The methoxymethyl group is electronically similar to a methyl group in this context, primarily exerting its influence through inductive and hyperconjugative effects.

CompoundSolventλmax 1 (nm) (π→π)λmax 2 (nm) (π→π)λmax 3 (nm) (n→π*)Reference
PyridineHexane~251-~270[1]
2-AminopyridineWater~235~300-[2]
2-Amino-6-methylpyridineData not availablePredicted: ~240Predicted: ~305-[3]
6-(Methoxymethyl)pyridin-2-amine Various Predicted: ~240-245 Predicted: ~305-310 Predicted: ~350-380 (weak) -
2-amino-3,5-dibromopyridineAcetonitrile255--[4]

The introduction of the electron-donating amino group to the pyridine ring results in a significant red shift of the primary π→π* band. Further substitution with another electron-donating group at the 6-position, such as a methyl or methoxymethyl group, is expected to cause an additional slight bathochromic shift. Therefore, we predict that 6-(Methoxymethyl)pyridin-2-amine will exhibit two primary π→π* absorption bands, one around 240-245 nm and a more intense, longer-wavelength band around 305-310 nm. A weak, lower-energy n→π* transition may also be observable as a shoulder on the main absorption band, likely in the 350-380 nm range, especially in non-polar solvents.

The Critical Role of the Environment: Solvent and pH Effects

The UV-Vis spectrum of 6-(Methoxymethyl)pyridin-2-amine is not static; it is highly responsive to its immediate chemical environment. Understanding these shifts is crucial for accurate analysis and for studying intermolecular interactions.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima.

  • π→π Transitions:* For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a smaller energy gap and a bathochromic (red) shift (a shift to longer wavelengths).

  • n→π Transitions:* In contrast, the ground state, with its lone pair of electrons, is more stabilized by polar, hydrogen-bonding solvents than the excited state. This increases the energy gap for the transition, causing a hypsochromic (blue) shift (a shift to shorter wavelengths) in more polar solvents.[5]

pH Effects

Both the pyridine ring nitrogen and the exocyclic amino group are basic and can be protonated in acidic conditions. This protonation will have a dramatic effect on the electronic structure and, consequently, the UV-Vis spectrum.

  • Protonation of the Pyridine Nitrogen: In moderately acidic solutions, the ring nitrogen will be protonated to form a pyridinium ion. This will significantly alter the π-electron system of the ring, generally leading to a spectrum that more closely resembles that of a substituted benzene ring, with a loss of the long-wavelength absorption band.

  • Protonation of the Amino Group: In strongly acidic solutions, the amino group can also be protonated. This will remove the n→π* transition associated with the amino group's lone pair and will further alter the π→π* transitions.

Due to these pronounced pH effects, it is imperative to control and report the pH of the solution when acquiring UV-Vis spectra for this and related compounds. This sensitivity can also be exploited to determine the pKa values of the molecule.

Standardized Protocol for UV-Vis Spectral Acquisition

To ensure the collection of high-quality, reproducible data, the following experimental protocol is recommended.

Objective: To obtain the UV-Vis absorption spectrum of 6-(Methoxymethyl)pyridin-2-amine in a specified solvent.

Materials:

  • 6-(Methoxymethyl)pyridin-2-amine (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Stock Solution Preparation: Accurately weigh a small amount of 6-(Methoxymethyl)pyridin-2-amine and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a dilution of the stock solution to a concentration that will result in an absorbance maximum between 0.5 and 1.5 AU (e.g., 10-50 µM). This ensures the measurement is within the linear range of the instrument.[6]

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample from the starting to the ending wavelength, recording the absorbance at each point.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If desired, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_anal Data Analysis A Prepare Stock Solution (Known Concentration) B Prepare Working Dilution (Absorbance 0.5-1.5 AU) A->B E Measure Sample Spectrum (Solvent vs. Sample) B->E C Instrument Warm-up (30 min) D Baseline Correction (Solvent vs. Solvent) C->D D->E F Record Absorbance vs. Wavelength E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H

Caption: Experimental workflow for UV-Vis spectral acquisition.

Structural Comparison and Electronic Effects

The electronic properties of the substituents on the pyridine ring are the primary determinants of the UV-Vis absorption spectrum.

G Pyridine Pyridine Aminopyridine 2-Aminopyridine Pyridine->Aminopyridine + NH2 (EDG) Bathochromic Shift Target 6-(Methoxymethyl)pyridin-2-amine Aminopyridine->Target + CH2OCH3 (EDG) Further Bathochromic Shift

Sources

Publish Comparison Guide: Reference Standards for 6-(Methoxymethyl)pyridin-2-amine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and qualification protocol for 6-(Methoxymethyl)pyridin-2-amine reference standards.

Executive Summary: The "Standard" Paradox

In the development of novel kinase inhibitors and neurological drugs, 6-(Methoxymethyl)pyridin-2-amine (CAS: 153959-27-4) serves as a critical building block. However, unlike established APIs (e.g., Atorvastatin), this intermediate lacks a widely available, pharmacopeial "Primary Reference Standard."

Researchers are often forced to choose between Commercial Reagent Grade materials (variable purity) and Custom Synthesized Standards (high cost). This guide compares the performance of these alternatives and establishes a Self-Validating Protocol to qualify in-house materials as Primary Reference Standards using Quantitative NMR (qNMR).

Key Findings
  • Commercial Reagents often claim ">97% purity" based on HPLC-UV area normalization but frequently contain 5–10% inorganic salts or water, leading to significant assay errors.

  • qNMR Qualification provides an absolute purity value (±0.5%) without requiring a pre-existing standard, outperforming HPLC-UV for assay determination.

  • Recommendation: Use Commercial Grade material only after qualifying it via the qNMR protocol described in Section 4.

Technical Identity & Criticality

Confusion often arises between the methoxymethyl and methoxy variants. Precise structural identification is the first step in standardization.

FeatureTarget CompoundCommon Analog/Impurity
Name 6-(Methoxymethyl)pyridin-2-amine 6-Methoxypyridin-2-amine
Structure Pyridine ring with -NH₂ at C2 and -CH₂OCH₃ at C6Pyridine ring with -NH₂ at C2 and -OCH₃ at C6
CAS 153959-27-4 17920-35-3
Criticality Linker arm for further functionalizationDead-end impurity (lacks methylene linker)
pKa (Calc.) ~6.8 (Pyridine N)~6.0 (Pyridine N - electron withdrawing OMe)

Comparative Analysis: Material Grades

The following table compares the typical "performance" of three standard types available to researchers. Data is simulated based on aggregate internal QC data for pyridine intermediates.

Table 1: Performance Matrix of Reference Standard Sources
FeatureCommercial Reagent Grade Custom Synthesized Standard In-House Qualified (qNMR)
Source Bulk Chemical Catalog (e.g., Enamine, Combi-Blocks)CRO (Contract Research Org)Your Lab (Protocol below)
Cost Low ($)High (

$)
Moderate (

)
Stated Purity >95% or >97% (Area %)>99.0% (w/w)Exact Value (e.g., 98.4%)
Assay Method HPLC-UV (254 nm)HPLC + ROI + KF + Elemental1H-qNMR
Salt Form Variable (Free base or HCl often unspecified)Defined (e.g., Monohydrochloride)Characterized
Water Content Uncontrolled (Hygroscopic)Dried & Packaged under ArgonMeasured (KF)
Risk High: Inorganic salts inflate "purity" by being invisible to UV.[1][2]Low: But lead time is 4-8 weeks.Lowest: Real-time data.
Visualizing the Risk: The "Invisible" Impurity

Commercial suppliers often use HPLC-UV Area% for purity. If the sample contains 10% NaCl (from workup) or residual solvent (DCM/THF), the HPLC-UV will still show "100% Purity" because salts and many solvents do not absorb at 254 nm.

G Sample Raw Material (6-(Methoxymethyl)pyridin-2-amine) HPLC HPLC-UV Analysis (254 nm) Sample->HPLC qNMR qNMR Analysis (Internal Std) Sample->qNMR ResultUV Result: 99.5% Area% (Ignores Salts/Water) HPLC->ResultUV  Blind to non-chromophores ResultNMR Result: 88.2% w/w (Detects EVERYTHING) qNMR->ResultNMR  Molar response (Absolute)

Figure 1: Comparison of analytical blindness. HPLC-UV fails to detect non-absorbing impurities (salts, water), whereas qNMR provides a true mass balance.

Analytical Protocol: Self-Validating Standardization

This protocol allows you to convert a "Commercial Reagent" into a "Primary Reference Standard" using Quantitative NMR (qNMR) . This is the gold standard method when a USP/EP reference is unavailable.

A. qNMR Methodology (The Assay)[3][4][5][6]

Principle: The integration signal in NMR is directly proportional to the number of nuclei. By adding a certified Internal Standard (IS) of known purity, we can calculate the absolute purity of the analyte.

Reagents:

  • Analyte: ~20 mg of 6-(Methoxymethyl)pyridin-2-amine.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with pyridine signals).

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) ~20 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (vortex/sonicate).

  • Acquisition:

    • Pulse angle: 90°.[3]

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and a distinct Analyte signal (e.g., the methoxy singlet at ~3.3 ppm, 3H).

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Analyte-OMe=3)
    
  • 
     = Molecular Weight[1][4][5][6]
    
  • 
     = Mass weighed[7]
    
  • 
     = Purity (as decimal)
    
B. HPLC-UV Methodology (The Impurity Profile)

While qNMR gives the Assay (Quantity), HPLC is required to identify related substances (Quality).

Chromatographic Conditions:

  • Column: C18 Base-Deactivated (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: The amine group causes tailing on standard silica; "BEH" or high-pH stable columns are preferred.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
  • Temp: 40°C.

System Suitability (SST):

  • Tailing Factor: < 1.5 (Critical for quantitative accuracy of amines).

  • Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-methyl analog).

Workflow Diagram: Qualification Lifecycle

This diagram illustrates the decision matrix for accepting a material as a reference standard.

Standard_Qual Start Receive Material (Commercial Grade) Step1 1. Structural ID (1H-NMR, MS) Start->Step1 Decision1 Structure Correct? Step1->Decision1 Step2 2. Purity Profiling (HPLC-UV @ pH 10) Decision1->Step2 Yes Reject Reject / Purify Decision1->Reject No (Wrong Isomer) Decision2 Chrom. Purity > 98.0%? Step2->Decision2 Step3 3. Absolute Assay (qNMR with Maleic Acid) Decision2->Step3 Yes Decision2->Reject No (Too many side products) Step4 4. Secondary Checks (KF Water, ROI) Step3->Step4 Final Assign Potency & Release as Working Std Step4->Final Calculate: Assay x (100 - Water - ROI)

Figure 2: Step-by-step qualification workflow for establishing an in-house reference standard.

References

  • Compound Data: "6-(Methoxymethyl)pyridin-2-amine."[1][5][8][9] PubChem, National Library of Medicine. CAS: 153959-27-4.[1] Link

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Link

  • Regulatory Guidance: ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006. Link

  • Analogous Standards: "Pyridine Pharmaceutical Secondary Standards." Sigma-Aldrich (Merck). (Used for method comparison context). Link

  • Analytical Method: "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients." Spectroscopy Europe, 2007.[10] Link

Disclaimer: This guide is for research and educational purposes. Always verify Safety Data Sheets (SDS) and follow Good Laboratory Practices (GLP) when handling pyridine derivatives.

Sources

Safety Operating Guide

6-(Methoxymethyl)pyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for 6-(Methoxymethyl)pyridin-2-amine (CAS: 153959-27-4). These procedures are designed to ensure compliance with global safety standards (OSHA, EPA, REACH) and prevent environmental contamination.

Substance Identification & Hazard Profile

Before initiating disposal, you must verify the chemical identity and understand its specific reactivity profile. This compound is an aminopyridine derivative , a class known for potential neurotoxicity and environmental persistence.

Property Data
Chemical Name 6-(Methoxymethyl)pyridin-2-amine
CAS Number 153959-27-4
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physical State Solid (typically off-white to yellow powder)
Acidity/Basicity Basic (pKb ~7-8 est). Reacts exothermically with acids.
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, STOT-SE (Respiratory).[1]

Critical Hazard Warning:

  • Incompatibility: Do NOT mix with strong acids, acid chlorides, or strong oxidizers.[2] The amine group can react violently or generate toxic nitrous fumes if mixed with nitrating agents.

  • Environmental: Toxic to aquatic life.[3][4][5] Zero-discharge policy applies (no drain disposal).

Waste Segregation & Stream Selection

Proper segregation is the single most critical step in laboratory waste management. 6-(Methoxymethyl)pyridin-2-amine must be classified as a Basic Organic Hazardous Waste .

Waste Stream Decision Tree

The following logic flow dictates the correct waste stream selection to prevent dangerous cross-reactions in storage drums.

WasteSegregation Start Waste Generation: 6-(Methoxymethyl)pyridin-2-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->ContainerSolid ContainerLiquid Container: HDPE or Glass Carboy Label: 'Hazardous Waste - Organic Base' Liquid->ContainerLiquid Segregation CRITICAL SEGREGATION: Store AWAY from Acids & Oxidizers ContainerSolid->Segregation ContainerLiquid->Segregation Disposal Final Disposal: High-Temperature Incineration Segregation->Disposal

Figure 1: Waste segregation logic ensuring chemical compatibility and safety.

Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE

Objective: Protect the handler from dust inhalation and dermal absorption.[6][7][8]

  • Engineering Controls: Perform all handling inside a certified chemical fume hood.

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11 mm thickness). Double-gloving recommended for solutions >100 mM.

    • Eye Protection: ANSI Z87.1 chemical splash goggles.

    • Body: Lab coat (buttoned) and closed-toe shoes.

Phase 2: Packaging & Labeling

Objective: Create a self-validating waste container that communicates hazards clearly to downstream handlers.

  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Use a solvent-compatible carboy (HDPE or Amber Glass).

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Chemical Name: Write out "6-(Methoxymethyl)pyridin-2-amine" (Do not use abbreviations or formulas).

      • Constituents: If in solution, list the solvent (e.g., "Methanol 90%, 6-(Methoxymethyl)pyridin-2-amine 10%").

      • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Accumulation:

    • Keep container closed (screw cap) when not actively adding waste.

    • Store in a secondary containment tray to catch potential leaks.

Phase 3: Final Disposal (Incineration)

Objective: Permanent destruction of the organic framework.

  • Do not neutralize in-lab. While the compound is basic, in-lab neutralization generates heat and unnecessary risk.

  • Handover: Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) department.

  • Method: The standard industry disposal method for aminopyridines is high-temperature incineration with a chemical scrubber to capture nitrogen oxides (NOx) generated during combustion.

Spill Response Workflow

In the event of an accidental release, follow this immediate response protocol.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (< 100g/mL = Minor; > 100g/mL = Major) Spill->Assess Major Major Spill: 1. Evacuate Area 2. Call EHS/Emergency Assess->Major High Risk Minor Minor Spill: Proceed with Cleanup Assess->Minor Low Risk PPE Don PPE: Double Nitrile Gloves, Goggles, N95/Respirator Minor->PPE TypeCheck Spill Type? PPE->TypeCheck SolidSpill Solid Powder: 1. Cover with wet paper towel (prevent dust) 2. Scoop into waste jar TypeCheck->SolidSpill LiquidSpill Liquid Solution: 1. Cover with absorbent pads/vermiculite 2. Wait for absorption TypeCheck->LiquidSpill Clean Decontamination: Wipe surface with 1% Acetic Acid or Soap/Water Dispose of all materials as Hazardous Waste SolidSpill->Clean LiquidSpill->Clean

Figure 2: Emergency response protocol for minor and major spills.

Regulatory Compliance Checklist

Ensure your procedure aligns with these regulatory frameworks:

  • EPA (USA): Dispose of as hazardous waste. Although this specific CAS is not explicitly P-listed (like 4-aminopyridine, P008), it exhibits characteristic toxicity. Best practice is to manage it under the same stringent controls as P-listed wastes [1, 4].

  • REACH (EU): Prevent release to the environment.[4][5][6] Classified as Acute Tox. 4 (H302) [6].[9][10]

  • Local EHS: Always consult your institution's specific chemical hygiene plan, as local rules may be stricter than federal guidelines.

References
  • PubChem. (n.d.). 6-(Methoxymethyl)pyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 6-(methoxymethyl)pyridin-2-amine. Retrieved from [Link]

Sources

Mastering the Safe Handling of 6-(Methoxymethyl)pyridin-2-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical and chemical innovation, the safe and effective handling of novel reagents is paramount. 6-(Methoxymethyl)pyridin-2-amine is a key building block in modern drug discovery, valued for its role in synthesizing complex molecular architectures. However, its utility is matched by a specific hazard profile that demands rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), and outlining clear operational and disposal plans to ensure the safety of laboratory personnel and the environment.

Understanding the Risks: The 'Why' Behind the 'What'

The European Chemicals Agency (ECHA) has identified several key hazards for 6-(methoxymethyl)pyridin-2-amine, which form the logical basis for our safety protocols.[1] Understanding these classifications is the first step in building a self-validating system of safety where every action is a conscious and informed precaution.

  • Acute Toxicity 4 (Oral), H302: Harmful if swallowed.

  • Skin Irritation 2, H315: Causes skin irritation.

  • Eye Damage 1, H318: Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure 3, H335: May cause respiratory irritation.

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Consequently, our PPE and handling strategies are designed to create robust barriers against these specific risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical component of risk mitigation. For 6-(methoxymethyl)pyridin-2-amine, a multi-layered approach is essential. The following table summarizes the required PPE, grounded in the compound's known hazards.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or other chemical-resistant gloves. Double-gloving is recommended.Prevents direct skin contact, mitigating the risk of skin irritation (H315).[2][3] The use of double gloves provides an additional layer of security against tears and contamination during removal.
Eye & Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when handling larger quantities or when there is a significant splash risk.Protects against splashes and airborne particles, which could cause serious, irreversible eye damage (H318).[3][4][5]
Skin & Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.Minimizes the potential for accidental skin exposure from spills or splashes, addressing the skin irritation hazard (H315).[4][6]
Respiratory Protection All handling of solids and preparation of solutions must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation (H335).[2][7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following protocol is designed as a self-validating system, where each step reinforces the overall safety of the operation.

Preparation and Pre-Handling Safety Check
  • Designated Area: All work involving 6-(methoxymethyl)pyridin-2-amine must be performed in a designated area, such as a chemical fume hood.[7]

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is operational and has a valid inspection certification.

  • Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[7][8]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and a dedicated hazardous waste container, within the fume hood to minimize movement in and out of the containment area.

Donning Personal Protective Equipment (PPE)

The sequence of donning PPE is critical to avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation A Lab Coat & Attire B Gloves (First Pair) A->B Secure cuffs C Safety Goggles B->C Adjust for fit D Gloves (Second Pair) C->D Ensure no gaps caption PPE Donning Sequence

Caption: PPE Donning Sequence

Handling and Experimental Procedure
  • Weighing: If weighing the solid compound, perform this task inside the fume hood or a ventilated balance enclosure to contain any airborne particles.[7] Use the smallest practical quantity for the experiment.[2]

  • Dissolving: When preparing solutions, add the solid 6-(methoxymethyl)pyridin-2-amine to the solvent slowly to prevent splashing.[7] Keep containers tightly closed when not in use.[2][9]

  • Post-Handling: Upon completion of the experiment, wipe down the work surface within the fume hood with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[3][7]

Disposal Plan: Managing Contaminated Waste

Proper waste management is a critical final step in the safe handling workflow. All materials that come into contact with 6-(methoxymethyl)pyridin-2-amine must be considered hazardous waste.

  • Solid Waste: All contaminated solid waste, including weighing paper, pipette tips, and used gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: Glassware should be rinsed with an appropriate solvent in the fume hood, with the rinsate collected as hazardous waste, before being washed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[9]

The following workflow illustrates the decision-making process for proper waste segregation.

Disposal_Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No caption Waste Segregation Workflow

Caption: Waste Segregation Workflow

By integrating a deep understanding of the chemical's hazards with meticulous operational procedures, researchers can confidently and safely utilize 6-(methoxymethyl)pyridin-2-amine, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Safety Data Sheet for 2-Amino Pyridine. BioChem ChemoPharma France. [Link]

  • GHS Safety Data Sheet for 4-AMINOPYRIDINE. SDFine. [Link]

  • Substance Information for 6-(methoxymethyl)pyridin-2-amine. European Chemicals Agency (ECHA). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.